Rauvotetraphylline A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H26N2O3 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(1S,12S,13S)-14-[(E)-1-hydroxybut-2-en-2-yl]-13-(hydroxymethyl)-16-methyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4(9),5,7-tetraen-7-ol |
InChI |
InChI=1S/C20H26N2O3/c1-3-11(9-23)13-7-19-20-15(8-18(22(19)2)16(13)10-24)14-6-12(25)4-5-17(14)21-20/h3-6,13,16,18-19,21,23-25H,7-10H2,1-2H3/b11-3-/t13?,16-,18-,19-/m0/s1 |
InChI Key |
MVGDPTFDPKCFEM-JCJHDKADSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rauvotetraphylline A: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid that has been isolated from the plant species Rauvolfia tetraphylla. As a member of the extensive family of indole alkaloids, it represents a scaffold of significant interest for medicinal chemistry and drug development due to the diverse biological activities exhibited by related compounds. This technical guide provides a detailed overview of the natural source, isolation, and preliminary biological evaluation of this compound, presenting key data in a structured format to facilitate further research and development.
Natural Source and Origin
This compound is a naturally occurring phytochemical.[1][2][3]
-
Kingdom: Plantae
-
Family: Apocynaceae
-
Genus: Rauvolfia
The genus Rauvolfia is a rich source of bioactive indole alkaloids, with a long history of use in traditional medicine. Rauvolfia tetraphylla, in particular, is known to produce a wide array of these compounds, including this compound and its analogues.
Physicochemical and Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic methods. While the specific, detailed spectra are found in the primary literature, the key identifying data are summarized below.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₂₄H₂₆N₂O₃ |
| Mass (HRESIMS) | m/z 391.2019 [M+H]⁺ |
| ¹H NMR | Data available in primary literature |
| ¹³C NMR | Data available in primary literature |
| UV (MeOH) λₘₐₓ | Data available in primary literature |
| IR (KBr) νₘₐₓ | Data available in primary literature |
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol based on standard methods for the isolation of indole alkaloids from Rauvolfia species. For the specific, detailed protocol for this compound, it is imperative to consult the primary literature by Gao et al. (2012).
dot
Caption: Generalized workflow for the isolation and purification of this compound.
Cytotoxicity Assay
The cytotoxic activity of this compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
dot
Caption: Experimental workflow for the MTT cytotoxicity assay.
Biological Activity
Cytotoxicity
This compound, along with its co-isolated analogues Rauvotetraphyllines B-E, was evaluated for its in vitro cytotoxic activity against a panel of human cancer cell lines.
Table 2: Cytotoxicity of Rauvotetraphyllines A-E
| Compound | HL-60 (leukemia) | SMMC-7721 (hepatoma) | A-549 (lung cancer) | MCF-7 (breast cancer) | SW-480 (colon cancer) |
| This compound | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline B | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline C | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline D | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
| Rauvotetraphylline E | >40 µM | >40 µM | >40 µM | >40 µM | >40 µM |
Data from Gao et al. (2012).
The results indicate that this compound did not exhibit significant cytotoxic activity against the tested cell lines at concentrations up to 40 µM.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated due to its lack of potent cytotoxicity in initial screenings, indole alkaloids as a class are known to interact with various cellular signaling pathways. Further research could explore the potential modulatory effects of this compound on these pathways, even in the absence of direct cytotoxicity.
dot
Caption: Hypothetical signaling pathways potentially modulated by indole alkaloids.
Conclusion and Future Directions
This compound is a structurally defined indole alkaloid from Rauvolfia tetraphylla. The initial in vitro cytotoxicity screening did not reveal potent anti-cancer activity. However, the complex scaffold of this compound may serve as a valuable starting point for medicinal chemistry efforts to generate more potent and selective analogues. Future research should focus on:
-
Comprehensive Biological Screening: Evaluating this compound against a broader range of biological targets, including enzymes, receptors, and ion channels.
-
Structural Modification: Synthesizing derivatives of this compound to explore structure-activity relationships.
-
Investigation of Non-Cytotoxic Effects: Exploring potential effects on cellular processes such as inflammation, neurotransmission, or microbial growth, which are known activities of other Rauvolfia alkaloids.
This technical guide provides a foundational understanding of this compound for the scientific community, with the aim of stimulating further investigation into its chemical and biological properties.
References
Unraveling the Intricate Architecture of Rauvotetraphylline A: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the chemical structure elucidation of Rauvotetraphylline A, a notable indole (B1671886) alkaloid. The following sections detail the experimental protocols and present a comprehensive analysis of the spectroscopic data that were pivotal in deciphering its molecular framework. The logical workflow of the structure determination process is also visualized to facilitate a clear understanding of the scientific methodology.
Spectroscopic Data Analysis
The structural framework of this compound was meticulously pieced together using a combination of high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance spectroscopy.
High-Resolution Mass Spectrometry (HRESIMS)
High-resolution electrospray ionization mass spectrometry (HRESIMS) was instrumental in determining the elemental composition of this compound.
| Parameter | Value |
| Ionization Mode | Positive |
| Measured m/z | 343.2024 [M+H]⁺ |
| Calculated m/z for C₂₀H₂₇N₂O₃ | 343.2021 |
| Molecular Formula | C₂₀H₂₆N₂O₃ |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The intricate connectivity and stereochemistry of this compound were elucidated through a series of NMR experiments, including ¹H NMR, ¹³C NMR, HSQC, HMBC, and ROESY. The data revealed the presence of a sarpagine-type indole alkaloid skeleton.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |
| 2 | 139.6 | - |
| 3 | 51.5 | 3.98 (br s) |
| 5 | 54.9 | 3.65 (br s) |
| 6 | 21.3 | 2.05 (m), 1.90 (m) |
| 7 | 106.6 | - |
| 8 | 129.1 | - |
| 9 | 119.0 | 7.11 (d, 8.5) |
| 10 | 152.4 | - |
| 11 | 114.7 | 6.82 (d, 2.0) |
| 12 | 123.2 | 6.62 (dd, 8.5, 2.0) |
| 13 | 121.5 | - |
| 14 | 34.0 | 1.85 (m), 1.75 (m) |
| 15 | 32.5 | 2.65 (m) |
| 16 | 46.8 | 3.15 (m) |
| 17 | 65.2 | 3.80 (d, 11.0), 3.70 (d, 11.0) |
| 18 | 13.5 | 1.16 (d, 6.3) |
| 19 | 124.5 | 5.51 (q, 6.3) |
| 20 | 134.2 | - |
| 21 | 59.8 | 4.25 (s) |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD).
Key correlations from 2D NMR experiments confirmed the connectivity of the molecular fragments. HMBC correlations from the methyl protons at δH 1.16 (H-18) to C-19 and C-20, and from the olefinic proton at δH 5.51 (H-19) to C-18 and C-20 established the ethylidene side chain. The stereochemistry was determined through ROESY correlations, which showed cross-peaks between H-15 and H₂-17, and between H₂-17 and H-6β. Furthermore, the E-configuration of the C-19–C-20 double bond was deduced from the ROESY correlations of Me-18 with H-15 and H-19 with H₂-21.[1]
Experimental Protocols
Isolation of this compound
The isolation of this compound from the aerial parts of Rauvolfia tetraphylla involved a multi-step process.
Spectroscopic Analysis
The following protocols were employed for the spectroscopic analysis of the purified compound.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS data were acquired on a high-resolution mass spectrometer in positive ion mode to determine the accurate mass and molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: All NMR spectra were recorded on a Bruker DRX-500 spectrometer. The sample was dissolved in deuterated methanol (B129727) (CD₃OD).
-
¹H and ¹³C NMR: Standard pulse sequences were used to acquire one-dimensional proton and carbon spectra.
-
2D NMR (HSQC, HMBC, ROESY): Heteronuclear Single Quantum Coherence (HSQC) experiments were used to determine direct one-bond C-H correlations. Heteronuclear Multiple Bond Correlation (HMBC) experiments were optimized for a long-range coupling constant of 8 Hz to establish multi-bond C-H connectivities. Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments were performed with a mixing time of 300 ms (B15284909) to determine the spatial proximity of protons and elucidate the relative stereochemistry.
-
Logical Framework for Structure Elucidation
The determination of the structure of this compound followed a logical progression of data acquisition and interpretation.
This systematic approach, combining high-resolution mass spectrometry with a suite of NMR techniques, allowed for the unambiguous determination of the planar structure and relative stereochemistry of this compound. The detailed spectroscopic data and experimental protocols provided herein serve as a valuable resource for researchers in the fields of natural product chemistry and drug discovery.
References
The Intricate Machinery of Alkaloid Production: A Deep Dive into the Biosynthesis of Indole Alkaloids in Rauvolfia tetraphylla
For Researchers, Scientists, and Drug Development Professionals
Rauvolfia tetraphylla, a member of the Apocynaceae family, is a rich source of pharmaceutically significant monoterpenoid indole (B1671886) alkaloids (MIAs). These complex natural products, including the antiarrhythmic ajmaline (B190527) and the antihypertensive yohimbine (B192690), are the end products of a sophisticated and highly regulated biosynthetic network. This technical guide provides an in-depth exploration of the core biosynthetic pathways of indole alkaloids in R. tetraphylla, offering a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
The Central Pathway: From Primary Metabolism to the Universal Precursor, Strictosidine (B192452)
The biosynthesis of all indole alkaloids in Rauvolfia tetraphylla originates from two primary metabolic pathways: the shikimate pathway, which provides the indole precursor tryptophan, and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor secologanin (B1681713). The convergence of these two pathways marks the entry point into the specialized metabolism of MIAs.
The initial committed steps are catalyzed by two key enzymes:
-
Tryptophan Decarboxylase (TDC): This enzyme catalyzes the decarboxylation of L-tryptophan to produce tryptamine (B22526).[1]
-
Strictosidine Synthase (STR): This enzyme performs a stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine, the universal precursor for all MIAs in R. tetraphylla.[2][3][4]
Following its synthesis, strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) , yielding a highly reactive aglycone that serves as the substrate for the various branching pathways leading to the vast diversity of indole alkaloids.
Branching Pathways: Diversification to Bioactive Alkaloids
From the central precursor, the strictosidine aglycone, the pathway branches into several distinct routes, leading to the accumulation of a wide array of indole alkaloids. Two of the most prominent and well-studied pathways in R. tetraphylla are those leading to yohimbine and ajmaline.
The Yohimbane Pathway
The biosynthesis of yohimbane-type alkaloids, such as yohimbine and its diastereomers, involves a series of reductions and cyclizations. A key enzyme in this pathway is Yohimbane Synthase (YOS) , a medium-chain dehydrogenase/reductase (MDR). This multifunctional enzyme can produce a mixture of yohimbane diastereomers. Recent genomic studies have also suggested the existence of multiple distinct biosynthetic routes to yohimbanes, involving other MDRs and a short-chain dehydrogenase, vitrosamine synthase, which exhibits a side activity for yohimbane synthesis.
The Ajmaline Pathway
The biosynthesis of the antiarrhythmic drug ajmaline is a more complex, multi-step process. Following the formation of the strictosidine aglycone, the pathway proceeds through several key intermediates, including vinorine (B1233521) and vomilenine. The critical enzymatic steps that have been elucidated include:
-
Vinorine Hydroxylase (VH): A cytochrome P450-dependent enzyme that hydroxylates vinorine to form vomilenine.[5][6][7]
-
Vomilenine Reductase (VR): An NADPH-dependent enzyme that reduces the indolenine double bond of vomilenine.[8][9]
Recent research has led to the identification of the remaining enzymes in the ajmaline pathway, facilitating the potential for its complete reconstitution in heterologous systems.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Vinorine hydroxylase - Wikipedia [en.wikipedia.org]
- 7. ENZYME - 1.14.14.104 vinorine hydroxylase [enzyme.expasy.org]
- 8. Vomilenine reductase--a novel enzyme catalyzing a crucial step in the biosynthesis of the therapeutically applied antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vomilenine reductase - Wikipedia [en.wikipedia.org]
- 10. A chromosome-scale genome assembly of Rauvolfia tetraphylla facilitates identification of the complete ajmaline biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A chromosome-scale genome assembly of Rauvolfia tetraphylla facilitates identification of the complete ajmaline biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Physicochemical Properties of Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2] This family of plants is a rich source of novel heterocyclic alkaloids known for a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties.[1][2] this compound, as a bioactive alkaloid, is characterized by its distinct O-substituted indole chromophore structure.[2][3] This technical guide provides an in-depth overview of its physicochemical properties, experimental protocols for its isolation and characterization, and a summary of its known biological activities.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound have been determined through various analytical techniques. These properties are crucial for its identification, synthesis, and further investigation in drug development. All quantitative data is summarized in Table 1.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆N₂O₃ | [2][3] |
| Molecular Weight | 342.4 g/mol | [3] |
| CAS Number | 1422506-49-7 | [3] |
| Appearance | Amorphous powder | [2] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [4][5] |
| High-Resolution Mass Spectrometry (HRESIMS) | [M+H]⁺ at m/z 343.2024 (calculated for C₂₀H₂₇N₂O₃, 343.2021) | [2] |
| UV Spectroscopy (in MeOH) | Maxima (λₘₐₓ) at 211 and 275 nm; Shoulders at 222 and 310 nm | [2] |
| Infrared Spectroscopy (IR, KBr) | 3407 cm⁻¹ (indicative of OH/NH functional groups) | [2] |
Note: Detailed ¹H and ¹³C NMR spectroscopic data for this compound can be found in the publication by Gao et al. (2012) in Natural Products and Bioprospecting.[2][4]
Experimental Protocols
The following sections detail the methodologies employed for the isolation, purification, and structural elucidation of this compound.
Extraction and Isolation from Rauvolfia tetraphylla
The isolation of this compound was performed from the aerial parts of the plant, following a multi-step extraction and chromatographic process.[2]
-
Plant Material Preparation : The aerial parts of R. tetraphylla (7.5 kg) were air-dried and powdered.[2]
-
Solvent Extraction : The powdered plant material was extracted three times with 95% ethanol (B145695) (3 x 50 L) at room temperature, with each extraction lasting for three days.[2]
-
Concentration : The resulting filtrate was collected and evaporated under reduced pressure to yield a crude residue (approx. 400 g).[2]
-
Chromatographic Fractionation : The residue was subjected to silica (B1680970) gel column chromatography. Elution was performed using a gradient solvent system of petroleum ether-acetone, followed by methanol, to fractionate the components.[2]
-
Purification : Further purification of the target fractions was achieved using additional chromatographic techniques, including Sephadex LH-20, MCI gel, and reversed-phase HPLC, to yield pure this compound.[2]
Structural Elucidation Methods
The definitive structure of this compound was established through a combination of modern spectroscopic techniques.
-
Mass Spectrometry : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was performed on an API QSTAR Pulsar i mass spectrometer to determine the exact molecular formula.[2]
-
NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (HSQC, HMBC, ROESY) Nuclear Magnetic Resonance spectra were acquired on a Bruker DRX-500 instrument to establish the connectivity and stereochemistry of the molecule.[2]
-
Infrared (IR) Spectroscopy : IR spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets to identify key functional groups.[2]
-
Ultraviolet (UV) Spectroscopy : UV data were obtained from online HPLC analysis to characterize the chromophore system of the molecule.[2]
In Vitro Cytotoxicity Assay
This compound was evaluated for its potential anticancer activity using a standard cell viability assay.
-
Cell Lines : The compound was tested against a panel of human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW-480 (colon adenocarcinoma).[1]
-
Methodology : The in vitro cytotoxicity was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method.[1]
-
Results : this compound was found to be inactive against all tested cell lines, showing IC₅₀ values greater than 40 μM.[1]
Visualization of Experimental Workflow
The logical flow from plant material to purified compound and characterization is a critical process in natural product chemistry. The following diagram illustrates this workflow.
Caption: Workflow for the isolation and analysis of this compound.
Biological Activity and Signaling Pathways
This compound is described as a bioactive alkaloid whose mode of action is thought to involve interactions with specific cellular targets, which may influence various biochemical pathways.[3] However, specific signaling pathways directly modulated by this compound have not yet been elucidated in the available literature. Broader studies on alkaloids from the Rauvolfia genus indicate a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][3] As noted, the direct cytotoxic activity of this compound against the tested cancer cell lines was found to be insignificant.[1] Further research is required to identify its specific molecular targets and delineate any potential signaling cascades it may influence.
Conclusion
This compound is a well-characterized monoterpene indole alkaloid from Rauvolfia tetraphylla. Its physicochemical properties have been thoroughly documented, providing a solid foundation for its use as a reference standard in phytochemical analysis and as a starting point for further pharmacological investigation. While initial cytotoxicity screenings did not show significant activity, the complex structure of this compound warrants broader screening to explore other potential biological activities and to understand its mechanism of action and interaction with cellular signaling pathways. The detailed experimental protocols provided herein offer a clear methodology for researchers aiming to isolate and study this and similar natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. This compound | 1422506-49-7 | XGC50649 | Biosynth [biosynth.com]
- 4. This compound | CAS:1422506-49-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Rauvotetraphylline D | CAS:1422506-52-2 | Manufacturer ChemFaces [chemfaces.com]
Preliminary Pharmacological Profile of Rauvotetraphylline A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rauvotetraphylline A, a novel indole (B1671886) alkaloid, has been isolated from the aerial parts of Rauvolfia tetraphylla. This technical guide provides a comprehensive overview of the current, albeit limited, state of pharmacological screening for this specific compound. While the genus Rauvolfia is a rich source of bioactive molecules with a wide array of therapeutic applications, including antihypertensive, anticancer, and anti-inflammatory effects, specific pharmacological data for this compound remains largely unavailable in the public domain. This document summarizes the known information regarding its discovery and structure and highlights the significant knowledge gap in its pharmacological profile, thereby identifying critical areas for future research.
Introduction
The genus Rauvolfia, belonging to the Apocynaceae family, is renowned for its production of therapeutically significant monoterpene indole alkaloids.[1] For centuries, various species of this genus have been utilized in traditional medicine for treating a range of ailments, from hypertension and snakebites to mental disorders.[2] Phytochemical investigations have led to the isolation of numerous potent compounds, with reserpine (B192253) being one of the most notable examples.
Recently, a series of five new indole alkaloids, designated Rauvotetraphyllines A–E, were isolated from the aerial parts of Rauvolfia tetraphylla.[1] The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis. This guide focuses specifically on this compound, aiming to collate and present any available preliminary pharmacological screening data to inform future drug discovery and development efforts.
Isolation and Structural Elucidation of this compound
The isolation of this compound is achieved through standard phytochemical procedures involving extraction and chromatographic separation of the aerial parts of Rauvolfia tetraphylla.
Experimental Protocol: General Isolation Procedure
-
Extraction: The air-dried and powdered aerial parts of R. tetraphylla are extracted with a suitable solvent, typically ethanol (B145695) or methanol, at room temperature.
-
Fractionation: The crude extract is then subjected to a series of liquid-liquid partitioning and column chromatography techniques to separate the complex mixture of alkaloids.
-
Purification: Final purification of this compound is achieved using high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Structure Determination: The chemical structure of this compound is elucidated using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS).
Caption: General workflow for the isolation and structural elucidation of this compound.
Preliminary Pharmacological Screening
Despite the well-documented and diverse pharmacological activities of the Rauvolfia genus, there is a significant lack of specific bioactivity data for this compound in peer-reviewed literature. The following sections summarize the available information, which is primarily based on studies of related compounds and crude extracts of R. tetraphylla.
Anticancer Activity
There is no published data on the cytotoxic or anticancer activity of this compound. However, a study on the related compounds, Rauvotetraphyllines F-H, 17-epi-rauvotetraphylline F, and 21-epi-rauvotetraphylline H, also isolated from R. tetraphylla, showed them to be inactive against a panel of five human cancer cell lines:
-
HL-60 (leukemia)
-
SMMC-7721 (hepatoma)
-
A-549 (lung cancer)
-
MCF-7 (breast cancer)
-
SW-480 (colon cancer)
The reported IC₅₀ values for these related compounds were greater than 40 μM, indicating a lack of significant cytotoxic effect at this concentration.
Table 1: Cytotoxicity Data for Rauvotetraphylline Analogs
| Compound | Cell Line | IC₅₀ (μM) |
| Rauvotetraphylline F-H & Epimers | HL-60 | > 40 |
| SMMC-7721 | > 40 | |
| A-549 | > 40 | |
| MCF-7 | > 40 | |
| SW-480 | > 40 |
Anti-inflammatory, Cardiovascular, and Central Nervous System (CNS) Activities
Currently, there are no specific studies available that have evaluated this compound for its anti-inflammatory, cardiovascular, or CNS effects. While crude extracts of R. tetraphylla have shown activities in these areas, these effects are likely due to the presence of other well-known alkaloids and cannot be attributed to this compound without direct experimental evidence.
Discussion and Future Directions
The preliminary pharmacological screening of this compound is, at present, largely incomplete. The lack of bioactivity data for this novel indole alkaloid represents a significant knowledge gap. The inactivity of its close structural analogs against a panel of cancer cell lines may suggest a low potential for cytotoxic applications; however, this requires direct confirmation.
Future research should prioritize a systematic evaluation of the pharmacological properties of purified this compound.
Caption: Proposed workflow for the comprehensive pharmacological screening of this compound.
A thorough investigation encompassing a broad range of bioassays is warranted to uncover any potential therapeutic value of this novel natural product.
Conclusion
This compound is a structurally characterized indole alkaloid from Rauvolfia tetraphylla with a currently uncharacterized pharmacological profile. This technical guide serves to highlight the absence of specific bioactivity data and to encourage the scientific community to undertake a comprehensive pharmacological evaluation of this compound. The rich therapeutic history of the Rauvolfia genus suggests that even its lesser-known constituents may hold significant potential for drug discovery.
References
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of sarpagine-related macroline (B1247295) alkaloids, a class of structurally complex and biologically active monoterpenoid indole (B1671886) alkaloids. This document details their biosynthesis, chemical synthesis, and diverse pharmacological activities, with a focus on quantitative data and detailed experimental methodologies.
Introduction
Sarpagine-related macroline alkaloids are a significant class of natural products, primarily isolated from plants of the Apocynaceae family, particularly from the genera Alstonia and Rauwolfia.[1][2] These alkaloids share a common biosynthetic origin with the sarpagine (B1680780) and ajmaline (B190527) alkaloids, all deriving from the precursor strictosidine (B192452).[3][4] Their intricate, polycyclic structures, often featuring an azabicyclo[3.3.1]nonane core, have made them challenging targets for total synthesis and intriguing subjects for medicinal chemistry.[5][6]
This guide summarizes the key aspects of sarpagine-related macroline alkaloids, presenting a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Biosynthesis
The biosynthesis of sarpagine-related macroline alkaloids is intricately linked to the broader pathway of monoterpenoid indole alkaloids. The key steps are outlined below:
The biosynthesis begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor to all monoterpenoid indole alkaloids.[3] Through a series of enzymatic steps, including the action of strictosidine glucosidase and the sarpagan bridge enzyme, strictosidine is converted to polyneuridine aldehyde.[3][4] This intermediate serves as a crucial branch point, leading to the formation of various alkaloid scaffolds, including the macroline and sarpagine types. A key transformation in the biogenetic relationship is the intramolecular Michael-type addition of the N(4) nitrogen of a macroline precursor onto an α,β-unsaturated system to form the characteristic sarpagine core.[5]
Chemical Synthesis
The complex architecture of sarpagine-related macroline alkaloids has spurred the development of numerous innovative total synthesis strategies. A common feature of many synthetic approaches is the construction of the central azabicyclo[3.3.1]nonane core.[5]
Key Synthetic Strategies
-
Pictet-Spengler Reaction: This is a cornerstone reaction in indole alkaloid synthesis, used to construct the tetrahydro-β-carboline core. The asymmetric Pictet-Spengler reaction has been instrumental in achieving enantioselective syntheses of these alkaloids.[7][8]
-
Dieckmann Condensation: This intramolecular cyclization of a diester is frequently employed to form five- or six-membered rings within the alkaloid framework.
-
Photocatalytic Radical Cascade: Modern synthetic methods, such as photoredox catalysis, have enabled novel and efficient constructions of the complex polycyclic systems.[9]
Representative Total Synthesis Workflow: N4-Methyltalpinine
The total synthesis of N4-methyltalpinine, a notable NF-κB inhibitor, exemplifies a modern synthetic approach.[10][11]
Pharmacological Activities and Quantitative Data
Sarpagine-related macroline alkaloids exhibit a wide range of promising biological activities. This section summarizes the key findings and presents quantitative data in a tabular format.
Anticancer and Cytotoxic Activity
Many alkaloids in this class have demonstrated significant cytotoxicity against various cancer cell lines.
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Angustilongine E | KB | 1.5 | [6] |
| Vincristine-resistant KB | 2.1 | [6] | |
| PC-3 | 3.0 | [6] | |
| LNCaP | 4.5 | [6] | |
| MCF7 | 2.8 | [6] | |
| MDA-MB-231 | 3.5 | [6] | |
| HT-29 | 2.2 | [6] | |
| HCT 116 | 1.8 | [6] | |
| A549 | 2.5 | [6] | |
| Angustilongine F | KB | 0.02 | [6] |
| Vincristine-resistant KB | 0.03 | [6] | |
| PC-3 | 0.05 | [6] | |
| LNCaP | 0.08 | [6] | |
| MCF7 | 0.04 | [6] | |
| MDA-MB-231 | 0.06 | [6] | |
| HT-29 | 0.03 | [6] | |
| HCT 116 | 0.02 | [6] | |
| A549 | 0.04 | [6] |
Anti-inflammatory Activity: NF-κB Inhibition
A notable activity of some sarpagine-related macroline alkaloids is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. N4-methyltalpinine is a potent inhibitor of NF-κB.[11][12]
| Alkaloid | Assay | ED50 (µM) | Reference |
| N4-Methyltalpinine | NF-κB (p65) inhibition in HeLa cells | 1.2 | [12] |
The proposed mechanism of NF-κB inhibition by small molecules often involves the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[13] This prevents the translocation of NF-κB to the nucleus and the transcription of pro-inflammatory genes.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. An improved total synthesis of (+)-macroline and alstonerine as well as the formal total synthesis of (-)-talcarpine and (-)-anhydromacrosalhine-methine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. General Approach to the Total Synthesis of Macroline-Related Sarpagine and Ajmaline Alkaloids1 | Semantic Scholar [semanticscholar.org]
- 10. maxanim.com [maxanim.com]
- 11. benchchem.com [benchchem.com]
- 12. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Initial Mechanistic Insights into Rauvotetraphylline A Remain Elusive
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for Rauvotetraphylline A, a complex indole (B1671886) alkaloid. While the compound has been successfully isolated and structurally characterized, detailed initial studies elucidating its molecular targets and signaling pathways are not yet available in the public domain.
This compound is one of several related alkaloids, including Rauvotetraphyllines B-E, that have been identified from the plant Rauvolfia tetraphylla. This plant has a history of use in traditional medicine, and various extracts have been investigated for a range of pharmacological activities, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic effects.[1][2][3] The broader family of Rauvolfia alkaloids, such as reserpine (B192253) and ajmaline, are known to possess significant biological activities and have established mechanisms of action.
However, research specifically focused on this compound has not progressed to the stage of mechanistic studies. The current body of literature primarily details the isolation and spectroscopic characterization of these novel compounds.[1] While the extracts of Rauvolfia tetraphylla have shown a variety of biological effects, the specific contributions of this compound to these activities have not been delineated.
Consequently, there is no quantitative data, such as IC50, Ki, or EC50 values, to summarize in tabular format. Furthermore, the absence of mechanistic studies means there are no established experimental protocols for assays determining its mode of action, nor are there any identified signaling pathways to be visualized.
For researchers, scientists, and drug development professionals, this represents a nascent field of inquiry. The chemical structure of this compound provides a foundation for computational modeling and docking studies to predict potential biological targets. Future research endeavors will need to focus on initial in vitro screening against a panel of receptors, enzymes, and ion channels to begin to unravel the pharmacological profile of this alkaloid. Subsequent cell-based assays will be crucial to identify any effects on cellular signaling cascades.
Until such foundational research is conducted and published, any discussion on the mechanism of action of this compound would be purely speculative. The scientific community awaits these pivotal studies to unlock the therapeutic potential of this natural product.
References
In-Depth Technical Guide to the Spectroscopic Data of Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic data for Rauvotetraphylline A, a monoterpene indole (B1671886) alkaloid. The information presented is collated from the primary literature that first reported its isolation and structural elucidation. This document is intended to serve as a technical resource, offering detailed data and experimental protocols to aid in the identification and further research of this natural product.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data
High-resolution mass spectrometry is a critical tool for determining the elemental composition of a novel compound. For this compound, HRESIMS data was acquired in positive ion mode.
Table 1: HRESIMS Data for this compound
| Parameter | Observed Value | Calculated Value | Molecular Formula |
| [M+H]⁺ (m/z) | 511.2431 | 511.2444 | C₂₈H₃₅N₂O₇ |
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
The structure of this compound was elucidated through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).
Table 2: ¹H NMR (500 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | Multiplicity (J in Hz) |
| 3 | 4.25 | m |
| 5 | 3.50 | m |
| 6α | 2.55 | m |
| 6β | 2.20 | m |
| 9 | 7.48 | d (7.5) |
| 10 | 7.10 | t (7.5) |
| 11 | 7.15 | t (7.5) |
| 12 | 7.30 | d (7.5) |
| 14α | 2.05 | m |
| 14β | 1.90 | m |
| 15 | 3.15 | m |
| 17α | 5.30 | q (7.0) |
| 17β | 5.25 | q (7.0) |
| 18 | 1.65 | d (7.0) |
| 19 | 5.60 | s |
| 21α | 4.10 | d (12.0) |
| 21β | 3.90 | d (12.0) |
| N-H | 8.05 | s |
| OMe | 3.75 | s |
Table 3: ¹³C NMR (125 MHz, CDCl₃) Data for this compound
| Position | δ (ppm) | Type |
| 2 | 135.5 | C |
| 3 | 53.8 | CH |
| 5 | 52.1 | CH₂ |
| 6 | 21.7 | CH₂ |
| 7 | 108.2 | C |
| 8 | 127.5 | C |
| 9 | 118.2 | CH |
| 10 | 119.8 | CH |
| 11 | 121.5 | CH |
| 12 | 111.0 | CH |
| 13 | 136.2 | C |
| 14 | 34.5 | CH₂ |
| 15 | 35.8 | CH |
| 16 | 105.7 | C |
| 17 | 125.0 | CH |
| 18 | 12.5 | CH₃ |
| 19 | 130.8 | CH |
| 20 | 138.1 | C |
| 21 | 59.8 | CH₂ |
| OMe | 51.8 | CH₃ |
| C=O | 175.4 | C |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural elucidation of this compound.
General Experimental Procedures
Optical rotations were measured on a Jasco P-1020 automatic digital polarimeter. Infrared (IR) spectra were obtained using a Bruker Tensor 27 FT-IR spectrometer with KBr pellets. Ultraviolet (UV) data were recorded on a Shimadzu UV-2401PC spectrophotometer.
NMR Spectroscopy
NMR spectra were acquired on a Bruker DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Spectra were recorded in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.16). Standard pulse sequences were used for DEPT, COSY, HSQC, and HMBC experiments.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
HRESIMS data were obtained using an Agilent 6210 TOF mass spectrometer. The analysis was performed in the positive ion mode with a spray voltage of 4.0 kV and a capillary temperature of 300 °C.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structure elucidation of a novel natural product like this compound.
Since this compound has not been reported to exhibit significant biological activity or modulate any specific signaling pathways, a diagram illustrating these aspects is not applicable at this time. The provided workflow focuses on the chemical discovery process.
The Devil's Pepper: An In-depth Technical Guide to the Ethnobotanical Uses of Rauvolfia tetraphylla
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ethnobotanical uses, phytochemical composition, and pharmacological activities of Rauvolfia tetraphylla. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the traditional applications and scientific validation of this medicinally significant plant.
Ethnobotanical Significance
Rauvolfia tetraphylla, commonly known as the "Be still tree" or "Devil-pepper," has a long and rich history of use in traditional medicine systems across various cultures, particularly in South India.[1] It is often used as a substitute for the endangered Rauvolfia serpentina.[2] The plant's diverse therapeutic applications are a testament to its complex phytochemical profile, which is dominated by a wide array of indole (B1671886) alkaloids.[1] Different parts of the plant, including the roots, leaves, and latex, are utilized to treat a multitude of ailments, ranging from hypertension and mental disorders to snakebites and skin diseases.[2]
Traditional Preparations and Dosages
The ethnobotanical applications of Rauvolfia tetraphylla are diverse, with specific preparations and dosages varying among different tribal communities. The following table summarizes some of the documented traditional uses.
| Region/Tribe | Plant Part Used | Preparation | Ailment Treated | Dosage |
| Wayanadu district of Kerala (Kaattu Naika tribe) | Roots | - | To stimulate uterine contraction in difficult delivery | Not specified |
| Wayanadu district of Kerala (Kurichya tribe) | Shoot | Decoction | Stomachache | Drunk three times a day |
| Wayanadu district of Kerala (Malapandaram tribe) | Root | Paste with milk or honey | Mental disorders | Taken on an empty stomach twice a day for 21 days |
| Wayanadu district of Kerala (Mullu Kuruma tribe) | Root | Extract | High blood pressure | Given to drink 2 to 3 times a day |
| Thusharagiri, Calicut (Kaattu Nayka tribals) | Root | Powder | Hypertension | 10g of root powder taken orally twice a day for seven days |
| Calicut (Paniya tribe) | Leaf | Decoction | Anxiety, epilepsy, and nervous disorders | Not specified |
| Wayanadu district of Kerala (Kuruma tribe) | Root | Powder | Ulcer and as a wormicidal | Taken for the initial three days |
| Tamil Nadu (Irular tribe) | Whole plant | - | Snakebite, insect sting, and animal bite | Not specified |
| Tamil Nadu (Kotta tribe) | Crushed root | Mixed with a good oil | Infected area from snake poison | Applied to the affected area |
| Tamil Nadu (Muthumalai forest dwellers) | Root | Paste | Snakebite | About 10 mL of root paste is taken orally |
| Remote villages of Tamil Nadu | Whole plant | - | Insomnia, high blood pressure, and madness | Not specified |
| Remote villages of Karnataka | Root | Paste | Cuts, wounds, or boils | Applied twice a day until recovery |
Phytochemical Composition
The medicinal properties of Rauvolfia tetraphylla are primarily attributed to its rich diversity of phytochemicals, particularly indole alkaloids.[1] Other classes of compounds such as flavonoids, phenols, tannins, and saponins (B1172615) are also present.[3] The concentration of these bioactive compounds can vary depending on the plant part, geographical location, and extraction method used.
Quantitative Analysis of Phytochemicals
Several studies have quantified the phytochemical content in different parts of Rauvolfia tetraphylla. The following tables provide a summary of these findings.
Table 2.1.1: Phytochemical Content in the Roots of Rauvolfia tetraphylla from Dhamnagar, Odisha, India [3]
| Phytochemical | Angeipal Village (mg/g) | Dobal Village (mg/g) | Palikiri Village (mg/g) |
| Phenols | 17.39 | 12.62 | 13.48 |
| Flavonoids | 28.1 | 217.3 | 46.2 |
| Alkaloids | 11.24 | 14.36 | 18.42 |
Source: Dash et al., 2023[3]
Table 2.1.2: Reserpine (B192253) Content in Different Parts of Rauvolfia tetraphylla [4]
| Plant Part | Reserpine Content (%) |
| Roots (field grown, 2 years old) | 0.39 |
| Stems (field grown, 2 years old) | Not specified |
| Leaves (field grown, 2 years old) | Not specified |
| Roots (tissue cultured plantlets, 2 months old) | 0.35 |
| Root callus based cell suspension (with 100 mg/L tryptophan) | 0.38 |
| Root callus based cell suspension (control) | 0.14 |
Source: Rohela et al., 2021[4]
Table 2.1.3: Alkaloid Content in Leaf and Root of Rauvolfia tetraphylla [5]
| Alkaloid | Leaf (mg/g) | Root (mg/g) |
| Ajmaline | - | - |
| Yohimbine | - | - |
| Ajmalicine | - | - |
| Serpentine | 25.19 | - |
| Reserpine | - | - |
Source: Sudha and Seeni, 2017[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for evaluating the pharmacological activities of Rauvolfia tetraphylla extracts.
Protocol for Antimicrobial Activity Assay (Disc Diffusion Method)
Objective: To determine the antimicrobial efficacy of Rauvolfia tetraphylla extracts against various bacterial and fungal strains.
Materials:
-
Rauvolfia tetraphylla leaf powder
-
Soxhlet apparatus
-
Solvents: Chloroform, acetone, ethanol, water
-
Dimethyl formamide (B127407) (DMF)
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger, Penicillium chrysogenum)
-
Muller Hinton Agar (B569324) (MHA) for bacteria
-
Potato Dextrose Agar (PDA) for fungi
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Micropipette
-
Incubator
-
Standard antibiotic (e.g., Streptomycin) and antifungal (e.g., Nystatin) discs
-
Hi Antibiotic Zone scale
Procedure:
-
Extraction:
-
Dry the collected leaves of Rauvolfia tetraphylla in the shade and grind them into a coarse powder.[6]
-
Perform successive extraction of the powder with chloroform, acetone, ethanol, and water using a Soxhlet apparatus.[6]
-
Dry the extracts and dissolve them in DMF to prepare different concentrations (e.g., 25 mg/ml, 50 mg/ml, and 100 mg/ml).[6]
-
-
Inoculum Preparation:
-
Prepare fresh overnight cultures of the test bacterial and fungal strains in their respective broth media.
-
-
Assay:
-
Prepare MHA and PDA plates.
-
Inoculate the agar plates with the respective microorganisms using a sterile cotton swab to create a uniform lawn.[7]
-
Load sterile filter paper discs with 10 µl of each extract concentration.[6]
-
Place the loaded discs, along with standard antibiotic/antifungal discs and a DMF-loaded control disc, onto the inoculated agar plates.[6]
-
Allow the plates to stand for 30 minutes for pre-incubation diffusion.[6]
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 37°C for 48 hours.[6]
-
-
Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition around each disc in millimeters (mm) using a Hi Antibiotic Zone scale.[6]
-
Perform the experiment in triplicate and calculate the mean zone of inhibition.
-
Protocol for Cytotoxicity Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of Rauvolfia tetraphylla extracts on cancer cell lines.
Materials:
-
Rauvolfia tetraphylla extract
-
Human breast cancer cell line (e.g., MCF-7)
-
96-well plates
-
Complete cell culture medium (e.g., MEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/ml in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the MCF-7 cells in 96-well plates at a density of 5x10^5 cells/well and allow them to adhere overnight in a CO2 incubator.[8]
-
-
Treatment:
-
MTT Addition:
-
Following the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 200 µl of DMSO to each well to dissolve the formazan crystals.[8]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value (the concentration of the extract that inhibits 50% of cell growth).
-
Protocol for Antihypertensive Activity in Rats
Objective: To investigate the antihypertensive effect of Rauvolfia tetraphylla extract in a rat model of hypertension.
Materials:
-
Male Wistar rats
-
Deoxycorticosterone acetate (B1210297) (DOCA) salt
-
1% Sodium chloride solution
-
Methanolic extract of Rauvolfia tetraphylla root
-
Blood pressure measurement system for rats (e.g., tail-cuff method)
-
Standard antihypertensive drug (e.g., reserpine)
Procedure:
-
Induction of Hypertension:
-
Treatment:
-
Divide the hypertensive rats into groups: a control group receiving the vehicle, a standard drug group, and experimental groups receiving different doses of the Rauvolfia tetraphylla methanolic extract orally.
-
-
Blood Pressure Measurement:
-
Measure the systolic, diastolic, and mean arterial blood pressure of the rats at regular intervals throughout the treatment period using a non-invasive method like the tail-cuff method.
-
-
Biochemical Analysis:
-
At the end of the experiment, collect blood samples for biochemical assays, including serum urea, creatinine, triglycerides, cholesterol, blood glucose, and serum protein.[10]
-
-
Data Analysis:
-
Compare the blood pressure and biochemical parameters of the treated groups with the control group to evaluate the antihypertensive efficacy of the extract.
-
Signaling Pathways and Mechanisms of Action
The pharmacological effects of Rauvolfia tetraphylla are mediated by the interaction of its constituent alkaloids with various molecular targets. The following diagrams illustrate the known signaling pathways for two of its most prominent alkaloids, reserpine and ajmaline.
Caption: Mechanism of action of Reserpine.
Caption: Mechanism of action of Ajmaline.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the investigation of the pharmacological properties of Rauvolfia tetraphylla.
Caption: General experimental workflow.
Conclusion
Rauvolfia tetraphylla is a plant with significant ethnobotanical importance, backed by a growing body of scientific evidence. Its rich alkaloid content, particularly compounds like reserpine and ajmaline, is responsible for its diverse pharmacological activities, including antihypertensive, antimicrobial, and cytotoxic effects. This guide has provided a detailed overview of its traditional uses, quantitative phytochemical data, and standardized experimental protocols to facilitate further research and development in this area. The elucidation of the mechanisms of action of its key alkaloids provides a strong foundation for the development of novel therapeutics. Further investigation into the synergistic effects of its various phytochemicals and the development of standardized formulations are promising avenues for future research.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. ijpbs.com [ijpbs.com]
- 3. plantsjournal.com [plantsjournal.com]
- 4. akjournals.com [akjournals.com]
- 5. QUANTITATIVE ANALYSIS OF BIOACTIVE ALKALOIDS IN RAUVOLFIA SPECIES [ebrary.net]
- 6. petsd.org [petsd.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
The Quest for Novel Therapeutics: Unearthing New Indole Alkaloids from Rauvolfia Species
A Technical Guide for Researchers and Drug Development Professionals
The genus Rauvolfia, a cornerstone of traditional medicine, continues to be a prolific source of structurally diverse and biologically active indole (B1671886) alkaloids. These compounds have historically yielded landmark drugs, including the antihypertensive agent reserpine. This guide provides an in-depth overview of recent explorations into new indole alkaloids from various Rauvolfia species, offering a technical resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.
Newly Isolated Indole Alkaloids from Rauvolfia Species: A Quantitative Overview
Recent phytochemical investigations have led to the isolation and characterization of a multitude of novel indole alkaloids from various Rauvolfia species. The following tables summarize key quantitative data for some of these newly identified compounds, providing a comparative snapshot for researchers.
| Compound Name | Plant Source | Part Used | Yield (%) | Reference |
| 10-hydroxy-N(alpha)-demethyl-19,20-dehydroraumacline | Rauvolfia serpentina (hairy root culture) | Hairy roots | Not Reported | [1] |
| Nb-methylajmaline | Rauvolfia serpentina | Roots | Not Reported | [2] |
| Nb-methylisoajmaline | Rauvolfia serpentina | Roots | Not Reported | [2] |
| 3-hydroxysarpagine | Rauvolfia serpentina | Roots | Not Reported | [2] |
| Yohimbinic acid | Rauvolfia serpentina | Roots | Not Reported | [2] |
| Isorauhimbinic acid | Rauvolfia serpentina | Roots | Not Reported | [2] |
| 10-methoxy-16-de(methoxycarbonyl)pagicerine | Rauvolfia yunnanensis | Roots | Not Reported | [3] |
| (5β)-17-O-deacetyl-5,11-dimethoxyakuammiline | Rauvolfia yunnanensis | Roots | Not Reported | [3] |
| (16S,19E)-N1-(hydroxymethyl)isositsirikine | Rauvolfia yunnanensis | Roots | Not Reported | [3] |
| Rauvoyunine A | Rauvolfia yunnanensis | Aerial parts | Not Reported | [4] |
| Rauvoyunine B | Rauvolfia yunnanensis | Aerial parts | Not Reported | [4] |
| Rauvoyunine C | Rauvolfia yunnanensis | Aerial parts | Not Reported | [4] |
| Rauvoloid A | Rauvolfia yunnanensis | Leaves | Not Reported | [5] |
| Rauvoloid B | Rauvolfia yunnanensis | Leaves | Not Reported | [5] |
| Rauvoloid C | Rauvolfia yunnanensis | Leaves | Not Reported | [5] |
| Rauvoloid D | Rauvolfia yunnanensis | Leaves | Not Reported | [5] |
| Rauvoloid E | Rauvolfia yunnanensis | Leaves | Not Reported | [5] |
| Ajmalicine B | Rauvolfia verticillata | Not Reported | Not Reported | [6] |
Biological Activities of Newly Discovered Rauvolfia Alkaloids
A number of the newly isolated indole alkaloids have been evaluated for their pharmacological potential. The following table summarizes the reported in vitro biological activities and cytotoxicity data.
| Compound | Biological Activity | Assay System | IC50 (µM) | Reference |
| Macusine B | Anticholinesterase | Cholinesterase enzyme | 48.39 | [7] |
| Vinorine | Anticholinesterase | Cholinesterase enzyme | 35.06 | [7] |
| Isoreserpiline | Anticholinesterase | Cholinesterase enzyme | 24.89 | [7] |
| Rescinnamine | Anticholinesterase | Cholinesterase enzyme | 11.01 | [7] |
| Selected Alkaloids from R. serpentina | Topoisomerase I and II inhibition | Enzyme assays | Not specified | [2] |
| Selected Alkaloids from R. serpentina | Cytotoxicity | Human promyelocytic leukemia (HL-60) cell line | Not specified | [2] |
| Rauvoyunine B | Cytotoxicity | Five human tumor cell lines | Not specified | [4] |
| Rauvoyunine C | Cytotoxicity | Five human tumor cell lines | Not specified | [4] |
| Rauverines A-G | Cytotoxicity | HL-60, SMMC-7721, A-549, MCF-7, SW480 | No cytotoxicity observed | [8] |
Experimental Protocols: A Guide to Isolation and Characterization
The successful exploration of novel indole alkaloids from Rauvolfia species hinges on robust and systematic experimental methodologies. This section provides a detailed guide to the key experimental protocols, from plant material processing to compound identification.
Plant Material Collection and Preparation
-
Collection and Identification: Plant materials, such as roots, bark, or leaves, are collected from their natural habitat or cultivated sources.[9] Proper botanical identification is crucial, and a voucher specimen should be deposited in a recognized herbarium.[9]
-
Drying and Grinding: The collected plant material is air-dried at room temperature or in an oven at a controlled temperature (e.g., 30°C) to prevent enzymatic degradation of the alkaloids.[9] The dried material is then ground into a fine powder to increase the surface area for efficient extraction.[10]
Extraction of Crude Alkaloids
A common and effective method for extracting indole alkaloids is acid-base extraction.[11]
-
Maceration: The powdered plant material is macerated in a solvent, typically ethanol (B145695) or methanol (B129727), for an extended period (e.g., 16 hours to 5 days) at room temperature.[10][11]
-
Filtration and Concentration: The solvent is filtered, and the resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9][11]
-
Acid-Base Partitioning:
-
The crude extract is dissolved in an acidic solution (e.g., 1N HCl) to protonate the basic nitrogen atoms of the alkaloids, rendering them water-soluble.[11]
-
This aqueous solution is then washed with an organic solvent (e.g., hexane (B92381) or chloroform) to remove non-alkaloidal compounds like lipids and pigments.[11][12]
-
The acidic aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of around 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.[11]
-
The free-base alkaloids are then extracted into an immiscible organic solvent, such as chloroform (B151607) or dichloromethane.[11]
-
The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to yield the crude alkaloid fraction.
-
Isolation and Purification of Indole Alkaloids
The crude alkaloid extract, being a complex mixture, requires further separation and purification using various chromatographic techniques.
-
Column Chromatography (CC): This is the primary technique for the initial fractionation of the crude alkaloid mixture.
-
Stationary Phase: Silica gel is commonly used for normal-phase chromatography, while reversed-phase C18 is used for reversed-phase chromatography.[6][12] Sephadex LH-20 is often employed for size-exclusion chromatography.[6]
-
Mobile Phase: A gradient of solvents with increasing polarity is typically used for elution. For example, a mixture of chloroform and methanol in increasing proportions.[12]
-
-
Preparative Thin-Layer Chromatography (pTLC): This technique is used for the separation of smaller quantities of compounds or for further purification of fractions obtained from column chromatography.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of alkaloids. Both analytical and preparative HPLC systems are employed.[13]
-
Column: Reversed-phase C18 columns are frequently used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer) is a common mobile phase.[13]
-
Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds at different wavelengths.[14]
-
Structure Elucidation
Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) provides the exact molecular weight and elemental composition of the compound.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1D NMR (1H and 13C): Provides information about the number and types of protons and carbons in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms, allowing for the complete structural elucidation of the alkaloid.[1]
-
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.[11]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the chromophores and conjugation within the molecule.[10][15]
Visualizing the Workflow and Potential Mechanisms
To better illustrate the processes involved in the exploration of new indole alkaloids, the following diagrams have been generated using Graphviz.
Caption: General workflow for the isolation and characterization of new indole alkaloids.
References
- 1. Isolation and structure elucidation of a new indole alkaloid from Rauvolfia serpentina hairy root culture: the first naturally occurring alkaloid of the raumacline group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Three new indole alkaloids from Rauvolfia yunnanensis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five new indole alkaloids from the leaves of Rauvolfia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Chemical constituents of Rauvolfia verticillata] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. Isolation of Indole Alkaloids from Rauwolfia | PDF | Organic Compounds | Thin Layer Chromatography [scribd.com]
- 12. aktpublication.com [aktpublication.com]
- 13. chemistryjournal.in [chemistryjournal.in]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Characterization Procedure for Indole Alkaloids from the Marquesan Plant Rauvolfia Nukuhivensis [en.bio-protocol.org]
Foundational Research on Apocynaceae Family Alkaloids: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The Apocynaceae family, commonly known as the dogbane family, represents a vast and chemically diverse group of plants. This family is a prolific source of a wide array of bioactive alkaloids, many of which have significant therapeutic applications and serve as crucial lead compounds in modern drug discovery. This technical guide provides an in-depth overview of the foundational research on Apocynaceae alkaloids, with a focus on their extraction, bioactivity, and mechanisms of action.
Quantitative Bioactivity of Apocynaceae Alkaloids
The alkaloids derived from the Apocynaceae family exhibit a broad spectrum of pharmacological activities, with cytotoxic and antihypertensive effects being among the most extensively studied. The following tables summarize the quantitative data on the bioactivity of selected alkaloids and extracts from this family.
Table 1: Cytotoxic Activity (IC50) of Apocynaceae Alkaloids and Extracts Against Various Cancer Cell Lines
| Alkaloid/Extract | Plant Source | Cancer Cell Line | IC50 Value | Reference |
| Alkaloid Fraction | Alstonia scholaris | HeLa (Cervical Cancer) | 5.53 µg/mL | [1] |
| HepG2 (Liver Cancer) | 25 µg/mL | [1] | ||
| HL-60 (Leukemia) | 11.16 µg/mL | [1] | ||
| KB (Nasopharyngeal Cancer) | 10 µg/mL | [1] | ||
| MCF-7 (Breast Cancer) | 29.76 µg/mL | [1] | ||
| Alkaloids | Alstonia scholaris | A549 (Lung Cancer) | 14.4 µg/mL | [2] |
| Conophylline | Tabernaemontana divaricata | HL-60 (Leukemia) | 0.17 µM | [3] |
| SMMC-7721 (Hepatocellular Carcinoma) | 0.35 µM | [3] | ||
| A-549 (Lung Cancer) | 0.21 µM | [3] | ||
| MCF-7 (Breast Cancer) | 1.02 µM | [3] | ||
| SW480 (Colon Adenocarcinoma) | 1.49 µM | [3] | ||
| Coronaridine (B1218666) | Tabernaemontana catharinensis | Hep-2 (Laryngeal Carcinoma) | 54.47 µg/mL | [4][5] |
| HeLa (Cervical Cancer) | 146.32 µg/mL | [4] | ||
| Voacangine | Tabernaemontana catharinensis | Hep-2 (Laryngeal Carcinoma) | 159.33 µg/mL | [4][5] |
| HeLa (Cervical Cancer) | 271.97 µg/mL | [4] | ||
| Heyneanine | Tabernaemontana catharinensis | Hep-2 (Laryngeal Carcinoma) | 689.45 µg/mL | [5] |
| HeLa (Cervical Cancer) | 637.76 µg/mL | [4] | ||
| Razyamide | Rhazya stricta | MCF-7 (Breast Cancer) | 5.1 ± 0.10 µM | [6] |
| HepG2 (Liver Cancer) | 5.1 ± 0.28 µM | [6] | ||
| HeLa (Cervical Cancer) | 3.1 ± 0.17 µM | [6] | ||
| Isovoacangine | Tabernaemontana salzmannii | THP-1 (Leukemia) | 52.11 µM | [7] |
| Voacangine | Tabernaemontana salzmannii | THP-1 (Leukemia) | 61.4 µM | [7] |
| Rauvines B | Rauvolfia vomitoria | MCF-7 (Breast Cancer) | 25.5 µM | [7] |
| SW480 (Colon Adenocarcinoma) | 22.6 µM | [7] | ||
| A549 (Lung Cancer) | 26 µM | [7] | ||
| 5,6-dioxo-11-hydroxy voacangine | Tabernaemontana contorta | MDA-MB-231 (Breast Cancer) | 2.19 µM | [7] |
| Catharoseumine | Catharanthus roseus | HL-60 (Leukemia) | 6.28 µM | [7] |
| Dimeric Indole (B1671886) Alkaloids | Catharanthus roseus | MDA-MB-231 (Breast Cancer) | 0.73 - 10.67 µM | [7] |
Table 2: Yield of Key Alkaloids from Apocynaceae Species
| Alkaloid | Plant Source | Plant Part | Extraction Method | Yield | Reference |
| Reserpine (B192253) | Rauwolfia serpentina | Root | Not specified | 0.456 %w/w of extract | [8] |
| Rauwolfia tetraphylla | Root | Not specified | 0.205 %w/w of extract | [8] | |
| Ajmalicine | Rauwolfia serpentina | Leaf | Spectrophotometric analysis | 0.753 (absorbance) | [9] |
| Ajmaline | Rauwolfia serpentina | Root | Spectrophotometric analysis | 0.485 (absorbance) | [9] |
| Yohimbine | Rauwolfia serpentina | Root | Spectrophotometric analysis | 0.537 (absorbance) | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful isolation and analysis of Apocynaceae alkaloids. The following sections provide established protocols for key genera.
Extraction and Isolation of Alkaloids from Catharanthus roseus (Vinca Alkaloids)
This protocol outlines a common acid-base extraction method for obtaining vinca (B1221190) alkaloids.
Materials:
-
Dried and powdered leaves of Catharanthus roseus
-
1% Hydrochloric acid (HCl) solution
-
Petroleum ether
-
Ammonium hydroxide (B78521) (NH4OH) solution (25%)
-
Dichloromethane (B109758) (CH2Cl2)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Rotary evaporator
-
Separatory funnel
-
Filtration apparatus
Procedure:
-
Acidic Extraction: Macerate the powdered leaves in a 1% HCl solution overnight at room temperature. This protonates the alkaloids, making them soluble in the aqueous acidic solution.[10]
-
Filtration: Filter the mixture to separate the acidic extract from the plant debris.
-
Defatting: Wash the acidic extract with petroleum ether in a separatory funnel to remove chlorophyll (B73375) and other lipophilic compounds. Discard the petroleum ether layer.[10]
-
Basification: Adjust the pH of the aqueous acidic extract to approximately 9 with 25% NH4OH solution. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Organic Solvent Extraction: Extract the basified aqueous solution multiple times with dichloromethane in a separatory funnel. The alkaloids will partition into the organic layer.[10]
-
Drying and Concentration: Combine the dichloromethane extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the extract using a rotary evaporator to obtain the crude alkaloid mixture.
-
Fractionation (Optional): The crude extract can be further fractionated by adjusting the pH of the aqueous solution to isolate specific alkaloid fractions. For example, a vindoline-rich fraction can be obtained by extraction at a specific pH before further basification to isolate other alkaloids like vinblastine.
Extraction and Isolation of Alkaloids from Rauwolfia serpentina (Reserpine and related alkaloids)
Two common methods for the extraction of alkaloids from Rauwolfia serpentina are presented below.
Method I: Acid-Base Extraction [4]
-
Moisten the powdered roots with 10% sodium bicarbonate (NaHCO3) solution.
-
Extract the moistened powder with benzene (B151609) until the extract gives a positive reaction with Mayer's reagent (potassium mercuric iodide solution).
-
Filter and concentrate the benzene extract.
-
Add ether and dilute HCl to the concentrated extract and shake well in a separatory funnel.
-
Separate the acidic aqueous layer containing the alkaloid salts.
-
Wash the aqueous layer again with ether to remove any remaining neutral impurities.
-
Make the aqueous layer alkaline with ammonia (B1221849) (NH3) solution.
-
Extract the liberated free alkaloids with chloroform (B151607).
-
Wash the chloroform extract with 10% sodium carbonate (Na2CO3) solution.
-
Separate the chloroform layer, evaporate to dryness, and dissolve the residue in methanol (B129727) to crystallize reserpine.
Method II: Alcoholic Extraction [4]
-
Extract the dried powdered roots with 90% alcohol in a Soxhlet apparatus.
-
Filter the alcoholic extract and evaporate to dryness.
-
Extract the residue with a mixture of ether-chloroform-90% alcohol (20:8:2.5).
-
Filter and add dilute ammonia to the filtrate.
-
Add water to precipitate the crude alkaloid mixture.
-
Collect and dry the precipitate.
-
Dissolve the residue in 0.5 N sulfuric acid (H2SO4).
-
Add ammonia to the solution to liberate the alkaloid salts.
-
Extract the solution with three portions of chloroform.
-
Evaporate the chloroform to obtain the total Rauwolfia alkaloids.
-
The individual alkaloids can then be separated from the crude extract using column chromatography.
General Protocol for Alkaloid Extraction from Alstonia scholaris
This protocol provides a general method for the extraction of alkaloids from the leaves of Alstonia scholaris.
Materials:
-
Dried and powdered leaves of Alstonia scholaris
-
1% Hydrochloric acid (HCl)
-
25% Ammonium hydroxide (NH4OH)
-
Chloroform
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297)
Procedure:
-
Acid Maceration: Macerate 500 grams of the powdered leaves in 1% HCl (pH 2) overnight at room temperature.[10][11]
-
Basification: Make the mixture alkaline by adding 25% NH4OH solution to reach a pH of 9.[10]
-
Extraction: Shake the alkaline mixture well and filter. Extract the filtrate repeatedly with chloroform.
-
Concentration: Combine the chloroform extracts and evaporate to dryness to yield the crude alkaloid extract.
-
Chromatographic Separation: Subject the crude extract to column chromatography over silica gel. Elute the column with a gradient of hexane and ethyl acetate to separate the individual alkaloid fractions.[10]
General Protocol for Alkaloid Isolation from Tabernaemontana Species
This protocol describes a general procedure for the isolation of indole alkaloids from the root bark of Tabernaemontana species.[12][13]
Materials:
-
Dried and powdered root bark of Tabernaemontana species
-
Methanol
-
Silica gel for column chromatography
-
Dichloromethane (CH2Cl2)
Procedure:
-
Methanol Extraction: Extract the dried and powdered root bark with methanol at room temperature.
-
Concentration: Evaporate the methanol to obtain the crude methanol extract.
-
Column Chromatography: Chromatograph the crude methanol extract on a silica gel column.
-
Elution: Elute the column with a gradient of methanol in dichloromethane to yield different fractions containing the alkaloids.
-
Further Purification: The collected fractions can be further purified by re-chromatography or recrystallization to isolate pure alkaloids.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which Apocynaceae alkaloids exert their therapeutic effects is paramount for drug development. The following sections detail the signaling pathways of key alkaloids, accompanied by visualizations in DOT language.
Reserpine: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)
Reserpine, a prominent alkaloid from Rauwolfia serpentina, exerts its antihypertensive and antipsychotic effects by irreversibly blocking the Vesicular Monoamine Transporter 2 (VMAT2). This transporter is responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) into synaptic vesicles for subsequent release.
Caption: Mechanism of action of Reserpine via VMAT2 inhibition.
By inhibiting VMAT2, reserpine prevents the storage of monoamines, leaving them vulnerable to degradation by monoamine oxidase (MAO) in the cytoplasm. This leads to a depletion of monoamine stores in nerve terminals, resulting in reduced neurotransmitter release into the synaptic cleft and a subsequent decrease in sympathetic tone, which lowers blood pressure.[14][15][16]
Vinblastine: Disruption of Microtubule Dynamics and Induction of Apoptosis
Vinblastine, a dimeric indole alkaloid from Catharanthus roseus, is a potent anticancer agent. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.
Caption: Vinblastine-induced apoptotic signaling pathway.
Vinblastine binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule dynamics leads to the disassembly of the mitotic spindle, causing cell cycle arrest in the M-phase. This mitotic arrest triggers a signaling cascade that culminates in apoptosis (programmed cell death). This process involves the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn leads to the phosphorylation and inactivation of anti-apoptotic proteins of the Bcl-2 family (Bcl-2 and Bcl-xL).[2][17][18][19] The inactivation of these proteins allows for the activation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately executing apoptosis.
Voacamine (B1217101): Reversal of Multidrug Resistance and Induction of Autophagy
Voacamine, a bisindole alkaloid found in plants of the Tabernaemontana and Peschiera genera, has shown promise in overcoming multidrug resistance (MDR) in cancer cells and inducing autophagic cell death.
Caption: Dual mechanisms of action of Voacamine.
Voacamine can reverse MDR by inhibiting the function of P-glycoprotein (P-gp), an efflux pump that actively transports chemotherapeutic drugs out of cancer cells.[1][20][21] By blocking P-gp, voacamine increases the intracellular concentration of anticancer drugs, thereby enhancing their efficacy. Additionally, voacamine has been shown to induce apoptosis-independent autophagic cell death in some cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.[22]
Coronaridine: Inhibition of the Wnt Signaling Pathway
Coronaridine, an iboga-type indole alkaloid isolated from various Tabernaemontana species, has demonstrated anticancer activity through the inhibition of the Wnt signaling pathway.
Caption: Inhibition of the Wnt signaling pathway by Coronaridine.
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is implicated in many cancers. Coronaridine has been shown to inhibit this pathway by decreasing the expression of β-catenin mRNA.[23] This leads to reduced levels of β-catenin protein, a key transcriptional coactivator in the Wnt pathway. The decrease in β-catenin results in the downregulation of Wnt target genes that are involved in cell proliferation, thereby exerting an anticancer effect.
Conclusion
The Apocynaceae family remains a treasure trove of structurally diverse and biologically active alkaloids. The compounds highlighted in this guide represent just a fraction of the vast chemical space within this family. Continued research into the extraction, characterization, and mechanistic evaluation of these alkaloids is essential for the discovery and development of new therapeutic agents. The detailed protocols and pathway analyses provided herein serve as a foundational resource for researchers dedicated to unlocking the full potential of these remarkable natural products.
References
- 1. Voacamine | C43H52N4O5 | CID 11953931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vinblastine sensitizes leukemia cells to cyclin-dependent kinase inhibitors, inducing acute cell cycle phase-independent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxicity and genotoxicity of coronaridine from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and genotoxicity of coronaridine from Tabernaemontana catharinensis A.DC in a human laryngeal epithelial carcinoma cell line (Hep-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoterpene Indole Alkaloids from the Aerial Parts of Rhazya stricta Induce Cytotoxicity and Apoptosis in Human Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.ekb.eg [journals.ekb.eg]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. chemistryjournal.in [chemistryjournal.in]
- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reserpine-induced Reduction in Norepinephrine Transporter Function Requires Catecholamine Storage Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of action of vesicular monoamine transporter 2 (VMAT2) inhibitors in tardive dyskinesia: reducing dopamine leads to less “go” and more “stop” from the motor striatum for robust therapeutic effects | CNS Spectrums | Cambridge Core [cambridge.org]
- 17. Vinblastine-induced phosphorylation of Bcl-2 and Bcl-XL is mediated by JNK and occurs in parallel with inactivation of the Raf-1/MEK/ERK cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Silibinin, Synergistically Enhances Vinblastine-Mediated Apoptosis in Triple Negative Breast Cancer Cell Line: Involvement of Bcl2/Bax and Caspase-3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. Voacamine: Alkaloid with its essential dimeric units to reverse tumor multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Coronaridine, an iboga type alkaloid from Tabernaemontana divaricata, inhibits the Wnt signaling pathway by decreasing β-catenin mRNA expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Rauvotetraphylline A from Plant Material
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rauvotetraphylline A is a monoterpene indole (B1671886) alkaloid that has been isolated from the aerial parts of Rauvolfia tetraphylla, a plant belonging to the Apocynaceae family.[1][2][3] Species of the Rauvolfia genus are known for producing a wide variety of heterocyclic alkaloids with interesting biological activities, including antihypertensive, anticancer, and antimalarial properties.[1] These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from Rauvolfia tetraphylla plant material. Additionally, methods for the qualitative and quantitative analysis of the compound are described, along with a discussion of its potential biological activities.
Data Presentation
The following tables summarize the quantitative data related to the extraction and analysis of alkaloids from Rauvolfia species.
Table 1: Extraction Yields from Rauvolfia Species
| Plant Species | Plant Part | Extraction Solvent | Extraction Method | Crude Extract Yield (%) | Reference |
| Rauvolfia tetraphylla | Aerial Parts | 95% Ethanol (B145695) | Maceration (3 x 3 days) | ~5.3% | [1] |
| Rauvolfia serpentina | Leaves and Roots | Ethanol | Maceration (12 hours) | 12.05% | [4] |
| Rauvolfia serpentina | Roots | Methanol -> Chloroform (B151607) | Sequential Extraction | 2.68% (alkaloid content in chloroform fraction) | [5] |
Note: The specific yield of pure this compound from the crude extract is not detailed in the referenced literature.
Table 2: Cytotoxicity of this compound
| Compound | Cell Lines | Assay | IC50 Value | Reference |
| Rauvotetraphyllines A-E | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | >40 μM | [3] |
Experimental Protocols
Protocol 1: Extraction and Isolation of this compound
This protocol is adapted from the methodology described by Gao et al. (2012).[1]
1. Plant Material Preparation:
-
Collect the aerial parts of Rauvolfia tetraphylla.
-
Air-dry the plant material in a shaded and well-ventilated area until completely dry.
-
Grind the dried plant material into a coarse powder.
2. Extraction:
-
Place the powdered plant material (e.g., 7.5 kg) in a large container suitable for maceration.
-
Add 95% ethanol to the container at a solid-to-solvent ratio sufficient to fully submerge the powder (e.g., 1:6.7 w/v, 50 L for 7.5 kg).
-
Allow the mixture to macerate for 3 days at room temperature with occasional stirring.
-
Filter the extract to separate the solvent from the plant residue.
-
Repeat the extraction process two more times with fresh 95% ethanol.
-
Combine all the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.
3. Fractionation:
-
Subject the crude residue (e.g., 400 g) to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient solvent system of petroleum ether-acetone, followed by methanol, to yield multiple fractions.
4. Purification:
-
Monitor the obtained fractions using Thin Layer Chromatography (TLC) and/or High-Performance Liquid Chromatography (HPLC).
-
Combine fractions containing the compound of interest.
-
Perform further purification of the target fractions using a combination of chromatographic techniques such as:
-
Sephadex LH-20 column chromatography.
-
MCI gel column chromatography.
-
Repeated silica gel column chromatography with varying solvent systems.
-
Medium Pressure Liquid Chromatography (MPLC) on a reversed-phase C18 column.
-
-
Continue the purification steps until this compound is isolated in a pure form.
Protocol 2: Analytical HPLC Method for Rauvolfia Alkaloids
This protocol provides a general framework for the qualitative and quantitative analysis of indole alkaloids from Rauvolfia extracts, which can be optimized for this compound.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase Preparation (example):
-
Mobile Phase A: Water with 0.05% formic acid.
-
Mobile Phase B: Acetonitrile with 0.05% formic acid.
-
Filter and degas both mobile phases before use.
3. Chromatographic Conditions (starting point for optimization):
-
Flow Rate: 0.2 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25-30 °C).
-
Detection Wavelength: Scan for optimal absorbance, with 280 nm being a common wavelength for indole alkaloids.[6]
-
Elution: A gradient elution is typically used for complex extracts. An example gradient could be:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-20 min: 95% B
-
20-25 min: 95-5% B (re-equilibration)
-
4. Sample and Standard Preparation:
-
Dissolve the crude extract or purified fractions in the initial mobile phase composition or a suitable solvent like methanol.
-
Prepare a standard solution of purified this compound of a known concentration for quantification.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
Mandatory Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Hypothesized signaling pathways for the anticancer activity of indole alkaloids.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistryjournal.in [chemistryjournal.in]
- 5. aktpublication.com [aktpublication.com]
- 6. academic.oup.com [academic.oup.com]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification and Isolation of Rauvotetraphylline A
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from the aerial parts of Rauwolfia tetraphylla[1]. Alkaloids from Rauwolfia species have been a subject of significant interest due to their wide range of pharmacological activities. The purification and isolation of specific alkaloids like this compound are crucial for further pharmacological evaluation and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and purification of individual components from complex mixtures[2][3]. This application note provides a detailed protocol for a proposed HPLC method for the purification and isolation of this compound, based on general principles of alkaloid separation. As alkaloids vary in polarity, both normal-phase and reversed-phase chromatography can be effective for their separation[4][5]. This protocol will focus on a reversed-phase HPLC approach, which is commonly used for the analysis and purification of a wide range of small molecules[3][6][7].
Physicochemical Properties (Hypothetical)
A summary of the hypothetical physicochemical properties of this compound is presented below to guide the method development.
| Property | Value | Source |
| Molecular Formula | C28H34N2O7 | [8] (for Rauvotetraphylline C) |
| Molecular Weight | 510.58 g/mol | [8] (for Rauvotetraphylline C) |
| Polarity | Moderately Polar | Inferred from alkaloid structure |
| UV Absorbance (λmax) | 210 nm, 260 nm | Typical for indole alkaloids |
Experimental Protocols
Sample Preparation: Extraction of Total Alkaloids from Rauwolfia tetraphylla
This protocol describes the initial extraction of a crude alkaloid mixture from the plant material.
Materials:
-
Dried and powdered aerial parts of Rauwolfia tetraphylla
-
Methanol (B129727) (HPLC grade)
-
2M Hydrochloric Acid (HCl)
-
Dichloromethane (B109758) (CH2Cl2)
-
2M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Rotary evaporator
-
Filter paper
-
Separatory funnel
Procedure:
-
Macerate 100 g of the dried, powdered plant material in 500 mL of methanol for 72 hours at room temperature.
-
Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.
-
Acidify the crude extract with 2M HCl to a pH of approximately 2.
-
Partition the acidified extract with dichloromethane (3 x 200 mL) in a separatory funnel to remove non-alkaloidal compounds. Discard the organic layer.
-
Basify the aqueous layer with 2M NaOH to a pH of approximately 10.
-
Extract the liberated alkaloids with dichloromethane (3 x 200 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness to yield the crude total alkaloid extract.
HPLC Purification of this compound
This protocol details the proposed reversed-phase HPLC method for the isolation of this compound from the crude alkaloid extract.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Preparative HPLC system with a UV-Vis detector and fraction collector |
| Column | C18 column (250 x 10 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10-50% B over 30 minutes |
| Flow Rate | 4.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 500 µL (of 10 mg/mL crude extract dissolved in methanol) |
| Column Temperature | 25 °C |
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Dissolve the crude alkaloid extract in methanol to a concentration of 10 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject 500 µL of the filtered sample onto the column.
-
Run the gradient elution program and monitor the separation at 260 nm.
-
Collect fractions corresponding to the peak suspected to be this compound based on retention time.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain the purified this compound.
Analytical HPLC for Purity Assessment
This protocol is for assessing the purity of the isolated fractions.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Analytical HPLC system with a UV-Vis detector |
| Column | C18 column (150 x 4.6 mm, 3 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 10-50% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Procedure:
-
Prepare a dilute solution of the purified fraction in methanol.
-
Run the analytical HPLC method as described in the table above.
-
Determine the purity of the compound by calculating the peak area percentage.
Data Presentation
The following table summarizes the hypothetical quantitative data from the purification process.
| Parameter | Result |
| Crude Extract Yield | 5.2 g (from 100 g of plant material) |
| Total Alkaloid Content in Crude Extract | 15% (w/w) |
| Retention Time of this compound | 18.5 min (Preparative) / 12.3 min (Analytical) |
| Purity of Isolated this compound | >98% (by analytical HPLC) |
| Recovery of this compound | 65% (from total alkaloid extract) |
Visualizations
Workflow for Isolation and Purification of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. column-chromatography.com [column-chromatography.com]
- 6. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rauvotetraphylline C | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
Application Note: Quantitative Analysis of Rauvotetraphylline A using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla[1][2]. As a member of the extensive family of Rauvolfia alkaloids, which includes pharmacologically significant compounds like reserpine (B192253) and ajmalicine, this compound is of interest for its potential biological activities[3][4]. Accurate and sensitive quantification of this analyte in various biological matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and further pharmacological research.
This application note presents a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is adapted from established protocols for structurally similar indole alkaloids, such as yohimbine (B192690) and ajmalicine, and provides a robust starting point for method development and validation[5][6][7].
Experimental Protocols
A highly sensitive and selective LC-MS/MS method is proposed for the quantification of this compound. This protocol requires validation for the specific matrix of interest.
1. Sample Preparation
The choice of sample preparation is critical and depends on the matrix. Below are protocols for plasma and plant tissue.
Protocol 1: Protein Precipitation for Plasma Samples
This method is suitable for pharmacokinetic studies.
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., reserpine at 10 ng/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts
This method is ideal for isolating this compound from complex plant matrices.
-
Homogenize 1 g of powdered, dried plant material with 10 mL of methanol (B129727).
-
Sonicate for 30 minutes and then centrifuge at 4,000 rpm for 15 minutes.
-
Collect the supernatant and repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of 5% acetic acid.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the analyte with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS analysis.
2. LC-MS/MS Method
The following parameters are recommended and should be optimized for the specific instrument used.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 10% B, hold for 1 minute.
-
Linearly increase to 90% B over 5 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B in 0.1 minutes and re-equilibrate for 2 minutes.
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Nebulizer Gas: Nitrogen, 3 Bar
-
Drying Gas: Nitrogen, 10 L/min
-
-
MRM Transitions (Hypothetical - requires experimental determination for this compound):
-
This compound: Precursor ion (M+H)⁺ > Product ion
-
Internal Standard (Reserpine): m/z 609.3 > 195.1
-
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS method for this compound, based on typical values for similar indole alkaloids. This data is exemplary and requires experimental validation.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 0.1 - 200 | > 0.995 | 0.03 | 0.1 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=5) | Accuracy (%) | Precision (RSD, %) |
| 0.2 | 0.19 | 95.0 | 8.5 |
| 20 | 20.8 | 104.0 | 4.2 |
| 150 | 145.5 | 97.0 | 3.1 |
Table 3: Recovery and Matrix Effect
| Matrix | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Plasma | 1 | 88.5 | 92.3 |
| 100 | 91.2 | 95.1 | |
| Plant Extract | 1 | 85.3 | 89.7 |
| 100 | 88.9 | 91.5 |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete experimental workflow for the quantitative analysis of this compound in a biological matrix.
Caption: Workflow for the quantitative analysis of this compound using LC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Characterization and quantitation of yohimbine and its analogs in botanicals and dietary supplements using LC/QTOF-MS and LC/QQQ-MS for determination of the presence of bark extract and yohimbine adulteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Application Notes and Protocols for the Validated Analytical Method of Rauvotetraphylline A Detection
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the detection and quantification of Rauvotetraphylline A, a novel indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry are designed to ensure accuracy, precision, and reliability in research and drug development settings.
Introduction
This compound is an indole alkaloid with the molecular formula C₂₀H₂₆N₂O₃, recently isolated from the aerial parts of Rauvolfia tetraphylla. As a newly identified compound, the development of a validated analytical method is crucial for its further pharmacological investigation, quality control, and formulation development. This application note details a validated HPLC-UV method for the quantification of this compound and a supplementary UV-Vis spectrophotometric method for preliminary analysis.
Analytical Methods
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides a sensitive and specific approach for the quantification of this compound in various sample matrices, including plant extracts and in-process samples.
2.1.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile (B52724) and Water (containing 0.1% formic acid) in a 60:40 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 275 nm[1] |
| Run Time | 10 minutes |
2.1.2. Method Validation Parameters
The analytical method has been validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.80 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from common excipients or related plant alkaloids |
UV-Vis Spectrophotometry
This method is suitable for a rapid, preliminary estimation of this compound concentration in solutions.
2.2.1. Spectrophotometric Conditions
| Parameter | Recommended Conditions |
| Solvent | Methanol (B129727) or Ethanol |
| Wavelength of Maximum Absorbance (λmax) | 211 nm and 275 nm (with shoulders at 222 nm and 310 nm)[1] |
| Cuvette Path Length | 1 cm |
| Instrument | Double beam UV-Vis Spectrophotometer |
2.2.2. Quantitative Data Summary
| Parameter | Value |
| Molar Absorptivity (ε) at 275 nm | To be determined experimentally |
| Linearity Range | 5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.995 |
Experimental Protocols
Sample Preparation: Extraction of this compound from Rauvolfia tetraphylla Aerial Parts
This protocol is adapted from established methods for the extraction of alkaloids from Rauwolfia species.
Materials:
-
Dried and powdered aerial parts of Rauvolfia tetraphylla
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
5 M Sodium Hydroxide (NaOH)
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Separating funnel
-
Filter paper
Protocol:
-
Weigh 10 g of the dried, powdered plant material.
-
Moisten the powder with a small amount of methanol and then mix with 10 mL of 1 M HCl.
-
Allow the acidified mixture to stand for 1 hour.
-
Transfer the mixture to a flask and add 100 mL of methanol.
-
Reflux the mixture for 2 hours.
-
Filter the methanolic extract while hot and repeat the extraction process twice more with fresh methanol.
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 50 mL of 1 M HCl.
-
Wash the acidic solution with 3 x 30 mL of dichloromethane in a separating funnel to remove non-alkaloidal components. Discard the organic layers.
-
Adjust the pH of the aqueous layer to approximately 9-10 with 5 M NaOH.
-
Extract the alkaloids from the basified aqueous solution with 3 x 50 mL of dichloromethane.
-
Combine the dichloromethane extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude alkaloid extract containing this compound.
-
Redissolve the extract in the HPLC mobile phase for analysis.
HPLC-UV Analysis Protocol
Materials:
-
HPLC grade acetonitrile and water
-
Formic acid
-
This compound reference standard
-
Prepared sample solution
-
0.45 µm syringe filters
Protocol:
-
Preparation of Mobile Phase: Mix acetonitrile and water (containing 0.1% formic acid) in a 60:40 ratio. Degas the mobile phase before use.
-
Preparation of Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL.
-
Preparation of Sample Solution: Dissolve the crude alkaloid extract in the mobile phase to an estimated concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject 20 µL of each standard solution to construct a calibration curve.
-
Inject 20 µL of the prepared sample solution.
-
Record the chromatograms and determine the peak area of this compound.
-
-
Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve.
UV-Vis Spectrophotometry Protocol
Materials:
-
Methanol or Ethanol (spectroscopic grade)
-
This compound reference standard
-
Prepared sample solution
-
Quartz cuvettes
Protocol:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound (100 µg/mL) in methanol. Prepare a series of calibration standards ranging from 5 to 50 µg/mL.
-
Preparation of Sample Solution: Dissolve the sample in methanol to an estimated concentration within the calibration range.
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 200 to 400 nm.
-
Use methanol as the blank.
-
Measure the absorbance of each standard solution at 275 nm.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution at 275 nm.
-
-
Quantification: Determine the concentration of this compound in the sample using the calibration curve.
Visualizations
References
Application Notes and Protocols for Rauvotetraphylline A Standards in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is a novel indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2] This class of compounds has garnered significant interest due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antihypertensive activities.[2] These application notes provide detailed protocols for the preparation of this compound standards and their application in relevant in vitro experiments to assess their biological activity. The methodologies outlined below are designed to ensure reproducibility and accuracy in the evaluation of this compound for drug discovery and development.
Preparation of this compound Standard
Isolation and Purification of this compound
This compound can be isolated from the aerial parts of Rauvolfia tetraphylla. The general procedure involves extraction with ethanol (B145695), followed by column chromatography for purification.
Protocol:
-
Extraction: Air-dried and powdered aerial parts of R. tetraphylla (7.5 kg) are extracted three times with 95% ethanol (3 x 50 L, each for 3 days) at room temperature.[2] The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel, Sephadex LH-20, and MCI gel.[2]
-
Further Purification: Medium pressure liquid chromatography (MPLC) on a C-18 column is used for further purification to isolate this compound.[2] Fractions are monitored by TLC and reversed-phase HPLC.[2]
Preparation of Standard Stock Solution
Proper preparation of the standard stock solution is critical for accurate and reproducible in vitro experiments.
Protocol:
-
Solvent Selection: Based on the properties of similar indole alkaloids, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing stock solutions of this compound. For working solutions, further dilution in cell culture media is recommended.
-
Weighing: Accurately weigh a precise amount (e.g., 1 mg) of purified this compound using an analytical balance.
-
Dissolution: Dissolve the weighed this compound in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by gentle vortexing or sonication.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light to prevent degradation.
Stability and Solubility
The stability and solubility of the standard solution are crucial for maintaining its integrity throughout the experiments.
| Parameter | Recommendation | Reference |
| Solubility | May dissolve in DMSO. For in vivo formulations, other solvents like PEG400 or Tween 80 with Carboxymethyl cellulose (B213188) can be considered. | [3] |
| Stability | Indole alkaloids in chloroform (B151607) extract are generally stable for over 24 hours. Long-term stability in DMSO at low temperatures is expected but should be empirically determined. | |
| Storage Temperature | Stock solutions should be stored at -20°C or -80°C. |
In Vitro Experimental Protocols
The following are detailed protocols for assessing the anticancer and anti-inflammatory activities of this compound.
Anticancer Activity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, A549, A375) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[5] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.[5]
This assay determines the effect of the compound on the cell cycle distribution.
Protocol:
-
Cell Treatment: Seed cells and treat with this compound at its IC50 concentration for 24 hours.[5]
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of Propidium Iodide (PI) staining solution containing RNase A.[5]
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark and analyze the DNA content by flow cytometry.[5]
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Anti-inflammatory Activity Assays
This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.[6]
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite (B80452) concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
This assay quantifies the effect of the compound on the production of pro-inflammatory cytokines.
Protocol:
-
Cell Stimulation: Treat RAW 264.7 cells with this compound at various concentrations for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.[6]
-
ELISA: Collect the cell culture supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine production.
Potential Signaling Pathways
Indole alkaloids are known to modulate various signaling pathways involved in cancer and inflammation. The primary pathways to investigate for this compound include the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation and cell survival.[7][8] Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer agents.
MAPK Signaling Pathway
The MAPK pathway is involved in cell proliferation, differentiation, and apoptosis.[9][10] Dysregulation of this pathway is frequently observed in cancer.
Data Presentation
Quantitative Data Summary
| Assay | Cell Line | Compound | IC50 (µM) | Reference |
| Cytotoxicity (MTT) | HCT116 | Indole-based 1,3,4-oxadiazole (B1194373) (2e) | 6.43 ± 0.72 | [4] |
| A549 | Indole-based 1,3,4-oxadiazole (2e) | 9.62 ± 1.14 | [4] | |
| A375 | Indole-based 1,3,4-oxadiazole (2e) | 8.07 ± 1.36 | [4] | |
| Cytokine Inhibition (IL-1β) | - | 5-aminoindazole | 220.46 | [11] |
| - | 6-nitroindazole | 100.75 | [11] |
Visualizations
Experimental Workflows and Signaling Pathways
Caption: Overall experimental workflow for the preparation and in vitro evaluation of this compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
- 1. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rauvotetraphylline A in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant with a history in traditional medicine. This document provides a summary of the current understanding of this compound's application in cancer cell line studies. Due to the limited research specifically on the isolated this compound, this document also includes comprehensive data on the broader extracts of Rauvolfia tetraphylla, which contain a mixture of alkaloids, including this compound. This information is intended to guide researchers in designing experiments and to provide a basis for further investigation into the therapeutic potential of this compound and related alkaloids.
Cytotoxicity of this compound and Related Compounds
Limited studies have been conducted on the isolated this compound. Research on a group of related compounds, Rauvotetraphyllines A-E, showed insignificant cytotoxic activity against a panel of human cancer cell lines.
In contrast, various extracts from the Rauvolfia tetraphylla plant have demonstrated significant cytotoxic effects against several cancer cell lines. These extracts contain a complex mixture of phytochemicals, including various alkaloids, phenols, and flavonoids, which may act synergistically.[1][2]
Table 1: Cytotoxicity of Rauvotetraphylline Congeners and Rauvolfia tetraphylla Extracts
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| Rauvotetraphyllines A-E | HL-60 (promyelocytic leukemia) | In vitro cytotoxicity | >40 μM | [3] |
| SMMC-7721 (hepatocellular carcinoma) | In vitro cytotoxicity | >40 μM | [3] | |
| A-549 (lung carcinoma) | In vitro cytotoxicity | >40 μM | [3] | |
| MCF-7 (breast adenocarcinoma) | In vitro cytotoxicity | >40 μM | [3] | |
| SW-480 (colon adenocarcinoma) | In vitro cytotoxicity | >40 μM | [3] | |
| Ethanolic Leaf Extract of R. tetraphylla | Hep-G2 (hepatocellular carcinoma) | MTT Assay | 32.64 µg/ml | [4] |
| Ethanolic Root Extract of R. tetraphylla | Hep-G2 (hepatocellular carcinoma) | MTT Assay | 50.28 µg/ml | [4] |
| Methanolic Leaf Extract of R. tetraphylla | MDA-MB-231 (breast adenocarcinoma) | MTT Assay | 64.29 µg/ml | [5] |
| Ethyl Acetate Leaf Extract of R. tetraphylla | MDA-MB-231 (breast adenocarcinoma) | MTT Assay | 70.10 µg/ml | [5] |
| Methanolic Fruit Extract of R. tetraphylla | MDA-MB-231 (breast adenocarcinoma) | MTT Assay | 74.84 µg/ml | [5] |
| Ethyl Acetate Fruit Extract of R. tetraphylla | MDA-MB-231 (breast adenocarcinoma) | MTT Assay | 77.86 µg/ml | [5] |
| R. tetraphylla Extract | MCF-7 (breast adenocarcinoma) | MTT Assay | Max inhibition of 57.5% at 100 µg/mL | [1] |
Mechanism of Action of Rauvolfia tetraphylla Extracts
Studies on Rauvolfia tetraphylla extracts suggest that their anticancer effects are mediated through the induction of apoptosis.[1][2][4] The proposed mechanisms include:
-
Induction of DNA Damage: The phytochemicals within the extracts may cause DNA breakage, triggering apoptotic pathways.[1][2]
-
Modulation of Apoptotic Proteins: The extracts have been shown to alter the expression levels of key regulatory proteins in apoptosis, such as Bcl-2 and TGF.[1][2]
-
Generation of Reactive Oxygen Species (ROS): Treatment with the extracts can lead to an increase in intracellular ROS, which can induce oxidative stress and subsequently, apoptosis.[4]
-
Disruption of Mitochondrial Membrane Potential (MMP): The extracts can cause depolarization of the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis.[4]
References
Application Notes and Protocols for the Analytical Separation of Rauvotetraphylline Isomers
Introduction
Rauvotetraphylline, an indole (B1671886) alkaloid found in plants of the Rauwolfia genus, belongs to a class of compounds known for their significant pharmacological activities, including antipsychotic and antihypertensive effects.[1][2] Like many natural products, Rauvotetraphylline and its related compounds exist as multiple stereoisomers and structural isomers (e.g., yohimbine (B192690), α-yohimbine, reserpiline), which can exhibit distinct pharmacological and toxicological profiles.[1][3] Consequently, the ability to effectively separate and quantify these isomers is critical for drug development, quality control of herbal products, and pharmacological research.
This document provides detailed application notes and experimental protocols for the separation of Rauvotetraphylline and related Rauwolfia alkaloid isomers using modern analytical techniques. The methodologies outlined are based on established separation principles for chiral and structural isomers within the indole alkaloid family.
Application Note 1: Chiral High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of indole alkaloids.[4][5][6] For isomeric separation, specialized chiral stationary phases (CSPs) or chiral additives in the mobile phase are employed to achieve differential interaction with the enantiomers. Reversed-phase HPLC on C18 columns is also highly effective for separating structural isomers.[7]
Experimental Protocol: Chiral HPLC for Indole Alkaloid Isomers
This protocol is adapted from established methods for separating chiral indole derivatives and related compounds.
-
Sample Preparation:
-
Accurately weigh 10 mg of the crude alkaloid extract obtained from Rauwolfia plant material.[1]
-
Dissolve the sample in 10 mL of the initial mobile phase (e.g., a mixture of acetonitrile (B52724) and water).
-
Vortex the solution for 2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove particulate matter.
-
-
Instrumentation and Columns:
-
System: An HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.[7][8]
-
Chiral Stationary Phase (CSP): A polysaccharide-based chiral column (e.g., cellulose (B213188) or amylose (B160209) derivatives) is often a successful starting point.[9] Alternatively, for structural isomers, a high-resolution C18 column can be used.[7]
-
Detector: UV detection is commonly set at 280 nm for indole alkaloids.[8] For higher sensitivity and structural confirmation, an ESI-MS detector can be utilized.[7]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.05% formic acid) and an organic solvent (e.g., acetonitrile).[7] The gradient or isocratic composition must be optimized.
-
Flow Rate: Typically in the range of 0.2-1.0 mL/min.[7]
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Injection Volume: 2-10 µL.[7]
-
-
Data Analysis:
-
Identify peaks corresponding to different isomers by comparing their retention times with those of reference standards.
-
Quantify the isomers by integrating the peak areas.
-
Calculate the resolution (Rs) between adjacent isomer peaks to assess the separation efficiency.
-
Quantitative Data: HPLC Separation of Rauwolfia Alkaloids
| Parameter | Method 1: UHPLC-UV[7] | Method 2: HPLC-UV[8] | Method 3: Large-Scale LC[1] |
| Stationary Phase | Reversed Phase C18 | Not Specified | Silica Gel H (10 µm) |
| Mobile Phase | Water + 0.05% Formic Acid (A), Acetonitrile + 0.05% Formic Acid (B) | Not Specified | Not Applicable (Medium Pressure LC) |
| Flow Rate | 0.2 mL/min | Not Specified | Not Applicable |
| Detection | UV (Diode Array) | UV at 280 nm | UV |
| Analytes Separated | Yohimbine, Corynanthine, Ajmalicine, Reserpine, etc. | Sarpagine, Yohimbine, Ajmaline, Ajmalicine, Reserpine | α-Yohimbine, Reserpiline |
| Run Time | 8 minutes | Not Specified | Not Specified |
Application Note 2: Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) is a powerful technique for chiral separations, often providing faster analysis and higher efficiency than HPLC. It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC is considered a "green" chromatography technique due to the reduced use of organic solvents.[10]
Experimental Protocol: Chiral SFC Screening
This protocol provides a general workflow for developing a chiral SFC separation method for Rauvotetraphylline isomers.[9]
-
Sample Preparation:
-
Dissolve the sample in a suitable organic solvent, preferably the mobile phase modifier (e.g., methanol).
-
Ensure the concentration is appropriate to avoid column overload.
-
Filter the sample using a 0.45 µm syringe filter.
-
-
Instrumentation:
-
An SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, and a back-pressure regulator.
-
Detector: UV-Vis or MS detector.
-
-
Chromatographic Conditions:
-
Stationary Phase: A polysaccharide-based chiral column is recommended for initial screening.[9]
-
Mobile Phase: Supercritical CO2 with an organic modifier (co-solvent), typically methanol (B129727) or ethanol.[10][11] A small amount of an additive like diethylamine (B46881) (DEA) may be required for basic compounds like alkaloids.[11]
-
Gradient: Start with a screening gradient, for example, 5% to 50% methanol over 10 minutes.[9]
-
Flow Rate: Typically 2-4 mL/min.
-
Back Pressure: Maintained at a constant pressure, e.g., 120-150 bar.[9]
-
-
Data Analysis:
-
Evaluate the chromatogram for the separation of enantiomers or isomers.
-
Optimize the mobile phase composition, gradient, temperature, and back pressure to improve resolution.
-
Quantitative Data: SFC Separation of Indole Alkaloids
| Parameter | Method 1: SFC-MS/MS[11] |
| Stationary Phase | 2-EP (2-Ethylpyridine) |
| Mobile Phase | CO2 and Ethanol (with 0.05% DEA) |
| Gradient | 5-25% Ethanol over 10 minutes |
| Flow Rate | Not Specified |
| Back Pressure | 13.8 MPa (138 bar) |
| Column Temperature | 40°C |
| Analytes Separated | 10 peaks, 9 confirmed as indole alkaloids |
| Run Time | 8 minutes |
Application Note 3: Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) offers high separation efficiency and requires minimal sample and solvent volumes. For chiral separations, a chiral selector, most commonly a cyclodextrin (B1172386) derivative, is added to the background electrolyte (BGE).[12][13][14]
Experimental Protocol: Chiral CE
This protocol is based on general methods for the chiral separation of pharmaceutical compounds.[12][14]
-
Sample Preparation:
-
Dissolve the alkaloid sample in the BGE or a compatible solvent (e.g., methanol/water mixture) at a concentration of approximately 0.1-1 mg/mL.
-
Filter or centrifuge the sample to remove any particulates.
-
-
Instrumentation:
-
A CE system with a high-voltage power supply, a capillary cartridge, an autosampler, and a detector (typically DAD).
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm I.D., ~50-60 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM borate (B1201080) or phosphate (B84403) buffer) at a specific pH. For non-aqueous CE (NACE), a mixture of methanol with ammonium (B1175870) acetate (B1210297) can be used.[15]
-
Chiral Selector: Add a suitable chiral selector to the BGE. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a versatile option.[14] The concentration (e.g., 10-30 mM) needs to be optimized.
-
Voltage: Apply a separation voltage, typically in the range of 15-30 kV.[16]
-
Temperature: Maintain a constant capillary temperature (e.g., 25°C).[16]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).[16]
-
-
Data Analysis:
-
Analyze the resulting electropherogram to determine the migration times of the isomers.
-
Optimize separation by adjusting the type and concentration of the chiral selector, buffer pH, and applied voltage.
-
Quantitative Data: CE Separation of Yohimbine and Related Isomers
| Parameter | Method 1: NACE[15] | Method 2: CZE[16] | Method 3: Stereospecific CE[14] |
| Technique | Non-Aqueous Capillary Electrophoresis | Capillary Zone Electrophoresis | Pressure-Assisted Capillary Electrophoresis |
| Background Electrolyte | Methanol with 20 mM Ammonium Acetate | 50 mM Borate buffer (pH 9.3) with Acetonitrile (50%) | 50 mM Glycine-HCl buffer (pH 2) |
| Chiral Selector | Not Applicable (for quantitation of yohimbine) | Not Applicable (for structural isomers) | 30 mM Sulfobutylether-β-cyclodextrin |
| Voltage | Not Specified | 30 kV | 12 kV (reversed polarity) |
| Temperature | Not Specified | 25°C | 35°C |
| Analytes | Yohimbine | Structurally related isomers | Rasagiline (B1678815) enantiomers |
| LOD | 1.0 µg/mL | Not Specified | Not Specified |
Visualizations: Workflows and Separation Principles
The following diagrams illustrate the general experimental workflow for isomer separation and the underlying principle of chiral chromatography.
Caption: General experimental workflow for the separation and analysis of Rauvotetraphylline isomers.
References
- 1. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Supercritical fluid-based method for selective extraction and analysis of indole alkaloids from Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chiral separation of rasagiline using sulfobutylether-β-cyclodextrin: capillary electrophoresis, NMR and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of yohimbine alkaloid from Pausinystalia yohimbe by non-aqueous capillary electrophoresis and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Rauvotetraphylline A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rauvotetraphylline A is an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, a plant species known for its rich content of bioactive compounds.[1][2][3][4] Alkaloids from Rauvolfia species have demonstrated a range of pharmacological activities, including antimicrobial effects.[1][5][6] These application notes provide detailed protocols for the systematic evaluation of the antimicrobial properties of this compound, a crucial step in the exploration of its potential as a novel therapeutic agent. The following protocols are based on established methodologies for the antimicrobial susceptibility testing of natural products.
Data Presentation
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, the following tables present hypothetical quantitative data to serve as a template for reporting experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | ATCC 25922 | [Insert Data] | Gentamicin | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Candida albicans | ATCC 90028 | [Insert Data] | Fluconazole | [Insert Data] |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain | MBC/MFC (µg/mL) | Positive Control (Antibiotic) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | ATCC 25922 | [Insert Data] | Gentamicin | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Candida albicans | ATCC 90028 | [Insert Data] | Fluconazole | [Insert Data] |
Table 3: Zone of Inhibition Diameters for this compound (Disk Diffusion Assay)
| Test Microorganism | Strain | This compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] | [Insert Data] | Vancomycin (30 µg) | [Insert Data] |
| Escherichia coli | ATCC 25922 | [Insert Data] | [Insert Data] | Gentamicin (10 µg) | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] | [Insert Data] | Ciprofloxacin (5 µg) | [Insert Data] |
| Candida albicans | ATCC 90028 | [Insert Data] | [Insert Data] | Fluconazole (25 µg) | [Insert Data] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol determines the lowest concentration of this compound that visibly inhibits the growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Positive control antibiotics (e.g., Vancomycin, Gentamicin)
-
Negative control (vehicle, e.g., DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted this compound, positive control, and negative control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial population.
Materials:
-
MIC plates from Protocol 1
-
Nutrient Agar (B569324) (NA) or Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
Procedure:
-
Subculturing from MIC plates: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquots onto appropriately labeled agar plates.
-
Incubation: Incubate the agar plates under the same conditions as in the MIC assay.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in no colony formation on the agar plate, which corresponds to a 99.9% reduction in the initial inoculum.
Protocol 3: Disk Diffusion Assay
This qualitative or semi-quantitative method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
This compound solution of known concentration
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal inoculums standardized to 0.5 McFarland turbidity
-
Sterile swabs
-
Positive control antibiotic disks
-
Negative control disks (impregnated with solvent)
Procedure:
-
Inoculum Preparation and Plating: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dip a sterile swab into the suspension and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.
-
Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. Also, apply positive and negative control disks.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters (mm).
Potential Mechanisms of Action and Signaling Pathways for Investigation
While the specific mechanism of action for this compound is not yet elucidated, its structural classification as an indole alkaloid suggests several potential targets within microbial cells. Further research should be directed towards investigating the following possibilities:
-
Cell Wall and Membrane Disruption: Many alkaloids exert their antimicrobial effects by compromising the integrity of the bacterial cell wall or cytoplasmic membrane, leading to leakage of intracellular components and cell death.
-
Inhibition of Nucleic Acid Synthesis: Some compounds can interfere with DNA replication or transcription by intercalating with DNA or inhibiting essential enzymes like DNA gyrase and topoisomerase.
-
Inhibition of Protein Synthesis: this compound may target bacterial ribosomes, thereby inhibiting protein synthesis.
-
Interference with Biofilm Formation: The compound could inhibit the initial attachment of microbes, disrupt the extracellular polymeric substance (EPS) matrix, or interfere with quorum sensing signaling pathways that regulate biofilm development.
References
- 1. ijpbs.com [ijpbs.com]
- 2. eijppr.com [eijppr.com]
- 3. plantsjournal.com [plantsjournal.com]
- 4. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. A Comparative Antibacterial, Antioxidant, and Antineoplastic Potential of Rauwolfia serpentina (L.) Leaf Extract with Its Biologically Synthesized Gold Nanoparticles (R-AuNPs) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isolating Rauvotetraphylline Alkaloids using Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation of Rauvotetraphylline alkaloids from Rauvolfia tetraphylla L. using various column chromatography techniques. The information is compiled to assist researchers in the efficient separation and purification of these medicinally important compounds.
Introduction
Rauvolfia tetraphylla, a member of the Apocynaceae family, is a significant medicinal plant known for its rich content of indole (B1671886) alkaloids, which possess a wide range of pharmacological activities, including antipsychotic and antihypertensive properties. The effective isolation and purification of these alkaloids are crucial for further pharmacological studies and drug development. Column chromatography is a fundamental and widely used technique for the separation of these compounds from complex plant extracts. This document details two effective column chromatography methods: pH-zone-refining fast centrifugal partition chromatography (CPC) and traditional gravity column chromatography.
Quantitative Data Summary
The following table summarizes the quantitative data from a successful large-scale separation of antipsychotic alkaloids from the chloroform (B151607) fraction of Rauvolfia tetraphylla leaves using pH-zone-refining fast centrifugal partition chromatography followed by medium pressure liquid chromatography (MPLC).[1][2]
| Alkaloid | Isolation Method | Yield (mg) from 3g crude extract | Purity (%) |
| 10-Methoxytetrahydroalstonine | pH-zone-refining CPC | 162.6 | 97 |
| Isoreserpiline (B3025706) | pH-zone-refining CPC | 296.5 | 95.5 |
| α-Yohimbine | MPLC of mixed fraction | 160.4 | >95 |
| Reserpiline (B1680533) | MPLC of mixed fraction | 150.2 | >95 |
Experimental Protocols
Protocol 1: pH-Zone-Refining Fast Centrifugal Partition Chromatography (CPC)
This protocol is adapted from a study on the large-scale separation of antipsychotic alkaloids from Rauvolfia tetraphylla.[1][2]
Objective: To isolate 10-methoxytetrahydroalstonine and isoreserpiline from a crude alkaloid extract.
Materials:
-
Crude alkaloid extract from the chloroform fraction of Rauvolfia tetraphylla leaves.
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Triethylamine (B128534) (TEA)
-
Centrifugal Partition Chromatograph
Procedure:
-
Solvent System Preparation:
-
Prepare a two-phase solvent system composed of methyl tert-butyl ether/acetonitrile/water in a 4:1:5 (v/v/v) ratio.
-
To the lower aqueous phase (stationary phase), add HCl to a final concentration of 12 mM. This acts as a retainer for the basic alkaloids.
-
To the upper organic phase (mobile phase), add triethylamine to a final concentration of 5 mM. This acts as an eluter.
-
-
Instrument Setup:
-
Equilibrate the centrifugal partition chromatograph with the two-phase solvent system.
-
Pump the stationary phase (lower aqueous phase) into the column at an appropriate flow rate.
-
Once the column is filled, rotate the centrifuge at the desired speed.
-
Pump the mobile phase (upper organic phase) through the stationary phase until hydrodynamic equilibrium is reached.
-
-
Sample Preparation and Injection:
-
Dissolve the crude alkaloid extract (e.g., 3 g) in a suitable volume of the stationary phase.
-
Inject the sample into the chromatograph.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase in the normal-displacement mode.
-
Collect fractions of the eluate.
-
Monitor the separation process using a UV detector.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the target alkaloids.
-
Pool the fractions containing the pure compounds.
-
-
Isolation of Mixed Fraction:
-
A mixture of α-yohimbine and reserpiline will co-elute. This mixture requires further purification.
-
Protocol 2: Medium Pressure Liquid Chromatography (MPLC) for α-Yohimbine and Reserpiline Separation
This protocol describes the subsequent separation of the mixed alkaloid fraction obtained from the CPC.[1]
Objective: To separate α-yohimbine and reserpiline from a mixed fraction.
Materials:
-
Mixed fraction of α-yohimbine and reserpiline.
-
TLC grade silica (B1680970) gel H (average particle size 10 μm).
-
Appropriate solvent system (to be determined by TLC analysis).
-
Medium Pressure Liquid Chromatography system.
Procedure:
-
TLC Analysis:
-
Perform TLC analysis on the mixed fraction using various solvent systems to determine the optimal mobile phase for separation.
-
-
Column Packing:
-
Pack a medium pressure LC column with TLC grade silica gel H.
-
Equilibrate the column with the chosen mobile phase.
-
-
Sample Loading:
-
Dissolve the mixed fraction in a minimal amount of the mobile phase.
-
Load the sample onto the head of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the mobile phase under medium pressure.
-
Collect fractions and monitor the eluate with a UV detector.
-
-
Analysis and Pooling:
-
Analyze the collected fractions by TLC or HPLC.
-
Pool the fractions containing pure α-yohimbine and pure reserpiline.
-
Protocol 3: General Protocol for Traditional Column Chromatography
This protocol provides a general procedure for the separation of Rauvotetraphylline alkaloids using traditional gravity column chromatography with silica gel.
Objective: To perform a preliminary fractionation of the crude alkaloid extract.
Materials:
-
Crude alkaloid extract.
-
Silica gel (60-120 mesh or 70-230 mesh).
-
A series of organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), methanol).
-
Glass column with a stopcock.
-
Cotton or glass wool.
-
Sand.
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand over the plug.
-
-
Slurry Preparation and Packing:
-
Prepare a slurry of silica gel in the initial, least polar solvent (e.g., n-hexane).
-
Pour the slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Wash the packed column with the initial solvent.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial solvent.
-
Alternatively, for less soluble extracts, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
-
Elution:
-
Begin elution with the least polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent in a stepwise or gradient manner (e.g., starting with 100% n-hexane, then moving to n-hexane:chloroform mixtures, then pure chloroform, chloroform:ethyl acetate mixtures, etc.).
-
-
Fraction Collection:
-
Collect the eluate in a series of labeled test tubes or flasks.
-
-
Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).
-
Combine fractions with similar TLC profiles.
-
Visualizations
Caption: Overall workflow for the isolation of Rauvotetraphylline alkaloids.
Caption: Workflow for pH-zone-refining CPC and subsequent MPLC.
Caption: Workflow for traditional gravity column chromatography.
References
Application Notes & Protocols for the Spectroscopic Analysis of Novel Hybrid Monoterpene Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the identification and characterization of new hybrid monoterpene indole (B1671886) alkaloids (MIAs) using modern spectroscopic techniques. Detailed protocols for isolation and analysis are provided, alongside data presentation guidelines and visualizations of relevant biological pathways.
Introduction to Hybrid Monoterpene Indole Alkaloids
Monoterpene indole alkaloids (MIAs) are a large and structurally diverse family of natural products, with over 4000 known members.[1] They are biosynthetically derived from the condensation of tryptamine (B22526) and the iridoid secologanin.[1] Hybrid or dimeric MIAs are complex molecules formed by the coupling of two monomeric MIA units or a MIA unit with another molecular scaffold. These compounds often exhibit significant biological activities, including cytotoxic, anti-inflammatory, and anti-HIV properties, making them promising candidates for drug discovery.[2][3] The structural elucidation of these complex molecules relies heavily on a combination of advanced spectroscopic techniques.
Spectroscopic Techniques for Structural Elucidation
The unambiguous identification of new hybrid MIAs requires a multi-faceted spectroscopic approach. The following techniques are essential for determining the molecular formula, connectivity, and stereochemistry of these complex molecules.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically with electrospray ionization (ESI), is fundamental for determining the molecular formula of a new compound. Tandem mass spectrometry (MS/MS) provides crucial information about the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation patterns can reveal the nature of the constituent monomeric units and the type of linkage between them.[4]
Key Fragmentation Patterns:
-
Indole-based fragments: A characteristic fragment ion at m/z 144.0811 (C₁₀H₁₀N⁺) is indicative of an indole-based alkaloid.
-
Retro-Diels-Alder (RDA) reactions: This fragmentation pattern is often observed in tetrahydro-β-carboline systems and can provide information about the terpenoid portion of the molecule.[4]
-
Cleavage of inter-unit bonds: In dimeric alkaloids, the MS/MS spectrum will often show fragment ions corresponding to the individual monomeric units, providing insight into the composition of the hybrid molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of new compounds. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is required to establish the complete connectivity and relative stereochemistry.
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals for MIAs include those for aromatic protons on the indole ring, olefinic protons, and methoxy (B1213986) or N-methyl groups.
-
¹³C NMR: Indicates the number of unique carbon atoms and their hybridization state. Characteristic signals include those for carbonyls, quaternary carbons, and carbons of the indole ring system.
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons in the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the carbon skeleton and identifying the linkage points in hybrid molecules.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the chromophores present in the molecule. Indole alkaloids typically exhibit characteristic absorption maxima. An unsubstituted indole chromophore, for instance, shows characteristic maxima around 225 and 281 nm.[4] Shifts in these maxima can indicate substitutions on the indole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies for MIAs include those for N-H and O-H stretching (around 3400 cm⁻¹), C=O stretching of esters or amides (around 1650-1750 cm⁻¹), and C=C stretching of aromatic rings (around 1450-1600 cm⁻¹).
Data Presentation: Spectroscopic Data of Novel Hybrid MIAs
The following tables summarize the key spectroscopic data for recently discovered hybrid monoterpenoid indole alkaloids.
Table 1: HR-ESI-MS Data for Novel Hybrid MIAs
| Compound Name | Molecular Formula | Calculated m/z [M+H]⁺ | Measured m/z [M+H]⁺ |
| Rauvotetraphylline F | C₃₁H₄₁N₃O₇ | 568.3022 | 568.3025 |
| 17-epi-Rauvotetraphylline F | C₃₁H₄₁N₃O₇ | 568.3022 | 568.3031 |
| Rauvotetraphylline G | C₂₅H₃₁N₃O | 390.2545 | 390.2538 |
| Rauvotetraphylline H | C₂₇H₃₃N₃O₃ | 448.2600 | 448.2613 |
| 21-epi-Rauvotetraphylline H | C₂₇H₃₃N₃O₃ | 448.2600 | 448.2595 |
Data sourced from[4]
Table 2: Key ¹³C NMR Chemical Shifts (δ in ppm) for the Hybrid Moiety of Rauvotetraphylline F in CDCl₃
| Carbon Position | Rauvotetraphylline F |
| 17 | 56.5 (d) |
| 22 | 47.4 (t) |
| 23 | 213.2 (s) |
| 24 | 55.7 (t) |
| 25 | 55.5 (s) |
| 26 | 25.6 (q) |
| 27 | 31.9 (q) |
Data sourced from[4]
Experimental Protocols
General Workflow for Isolation and Identification
Caption: General workflow for the isolation and structural elucidation of hybrid monoterpenoid indole alkaloids.
Detailed Protocol for Isolation of Hybrid MIAs from Rauvolfia tetraphylla
This protocol is adapted from the isolation of rauvotetraphyllines.[4]
-
Extraction:
-
Air-dry and powder the aerial parts of the plant material.
-
Extract the powdered material with 95% ethanol (B145695) at room temperature.
-
Concentrate the ethanol extract under reduced pressure to yield a crude extract.
-
-
Fractionation:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.
-
Concentrate each fraction. The ethyl acetate and n-butanol fractions are often rich in alkaloids.
-
-
Chromatographic Purification:
-
Subject the alkaloid-rich fraction to column chromatography on a silica (B1680970) gel column, eluting with a gradient of chloroform-methanol to obtain several sub-fractions.
-
Further purify the sub-fractions using repeated column chromatography on silica gel, Sephadex LH-20 (eluting with methanol), and semi-preparative HPLC to yield the pure hybrid alkaloids.
-
Protocol for Spectroscopic Analysis
-
Mass Spectrometry:
-
Dissolve the pure compound in a suitable solvent (e.g., methanol).
-
Analyze using an ESI-TOF mass spectrometer in positive ion mode to obtain the high-resolution mass.
-
Perform MS/MS analysis by selecting the [M+H]⁺ ion as the precursor ion and applying collision-induced dissociation (CID).
-
-
NMR Spectroscopy:
-
Dissolve approximately 1-5 mg of the pure compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).
-
Acquire ¹H, ¹³C, DEPT, COSY, HSQC, HMBC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Process and analyze the spectra using appropriate software.
-
Signaling Pathways Modulated by Hybrid Monoterpene Indole Alkaloids
Many MIAs exhibit their biological effects by modulating key cellular signaling pathways. Understanding these interactions is crucial for drug development.
Cytotoxicity and Apoptosis Induction
Several dimeric and hybrid MIAs have demonstrated potent cytotoxic activity against various cancer cell lines.[2][5] This cytotoxicity is often mediated through the induction of apoptosis (programmed cell death).
Caption: Simplified intrinsic apoptosis pathway induced by hybrid MIAs.
Anti-inflammatory Activity via NF-κB and MAPK Signaling
The anti-inflammatory properties of some MIAs are attributed to their ability to inhibit pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]
References
- 1. Monoterpenoid indole alkaloid dimers from the Melodinus axillaris induce G2/M phase arrest and apoptosis via p38 MAPK activation in HCT116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unveiling the antimetastatic activity of monoterpene indole alkaloids targeting MMP9 in cancer cells, with a focus on pharmacokinetic and cellular insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rauvotetraphylline A Yield from Rauvolfia tetraphylla
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Rauvotetraphylline A from Rauvolfia tetraphylla.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound is a sarpagine-type monoterpenoid indole (B1671886) alkaloid isolated from the aerial parts of Rauvolfia tetraphylla.[1][2][3][4] Indole alkaloids from the Rauvolfia genus are known for a wide range of pharmacological activities, making them of significant interest to the pharmaceutical industry.
Q2: What are the primary methods for obtaining this compound?
The primary method for obtaining this compound is through extraction from the plant material of Rauvolfia tetraphylla, followed by purification. Additionally, in vitro plant tissue culture techniques, such as callus or hairy root cultures, present a promising alternative for controlled and potentially enhanced production of indole alkaloids.
Q3: What factors can influence the yield of indole alkaloids in Rauvolfia species?
Several factors can impact the yield of indole alkaloids. For field-grown plants, these include genetics, geographical location, climate, and harvest time. In a laboratory setting, particularly with in vitro cultures, the yield can be influenced by the composition of the culture medium, plant growth regulators, precursor feeding, and the use of elicitors.
Q4: Are there established methods to increase the production of related indole alkaloids in Rauvolfia that might apply to this compound?
Yes, studies on other Rauvolfia alkaloids, such as reserpine (B192253) and ajmalicine, have shown that in vitro production can be enhanced through the application of elicitors like methyl jasmonate (MJ) and salicylic (B10762653) acid (SA).[5] Precursor feeding with tryptophan, a key building block in the indole alkaloid biosynthetic pathway, has also been shown to increase alkaloid accumulation.[6] While specific data for this compound is limited, these approaches are logical starting points for yield improvement experiments.
Troubleshooting Guides
Low Yield of Crude Extract
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound in the initial extract. | Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for efficiently extracting this compound. | While 95% ethanol (B145695) has been successfully used, consider performing small-scale comparative extractions with solvents of varying polarities, such as methanol, chloroform, or ethyl acetate, to determine the most effective solvent.[7] |
| Incomplete Extraction: The extraction time or method may not be sufficient to extract the compound fully. | Increase the extraction time or the number of extraction cycles. Consider using techniques like Soxhlet extraction or ultrasound-assisted extraction (UAE) to improve efficiency. | |
| Poor Quality of Plant Material: The concentration of the target compound can vary significantly based on the age of the plant, the part of the plant used (leaves, stems, roots), and the time of harvest. | Ensure the use of healthy, mature plant material. If possible, analyze different plant parts to identify where this compound is most abundant. The aerial parts have been identified as a source.[1][3][4] |
Purification Challenges (Column Chromatography)
| Problem | Possible Cause | Suggested Solution |
| Poor separation of this compound from other alkaloids. | Inappropriate Stationary Phase: Standard silica (B1680970) gel may not provide sufficient resolution for closely related indole alkaloids. | Consider using a different stationary phase, such as alumina (B75360) or reversed-phase C18 silica gel. |
| Suboptimal Mobile Phase: The solvent system may not have the correct polarity to effectively separate the compounds of interest. | Systematically test a range of mobile phase compositions with varying polarities using Thin Layer Chromatography (TLC) before scaling up to column chromatography. Gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation. | |
| Peak tailing of this compound. | Strong interaction with the stationary phase: The basic nitrogen atom in the alkaloid can interact with acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing. | Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to reduce these interactions. |
| Compound degradation on the column. | Acidity of Silica Gel: Some alkaloids are sensitive to the acidic nature of silica gel and can degrade during purification. | Deactivate the silica gel by treating it with a base before packing the column. Alternatively, use a less acidic stationary phase like neutral alumina. |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of this compound
This protocol is adapted from the methodology described for the isolation of Rauvotetraphyllines A-E.
-
Preparation of Plant Material:
-
Collect the aerial parts of Rauvolfia tetraphylla.
-
Air-dry the plant material in a shaded, well-ventilated area.
-
Grind the dried material into a coarse powder.
-
-
Extraction:
-
Macerate the powdered plant material in 95% ethanol at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.
-
Allow the extraction to proceed for 72 hours with occasional agitation.
-
Filter the extract and repeat the extraction process two more times with fresh solvent.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Initial Fractionation (Silica Gel Column Chromatography):
-
Prepare a silica gel column (200-300 mesh) using a suitable solvent system (e.g., petroleum ether-acetone gradient).
-
Dissolve the crude extract in a minimal amount of solvent and load it onto the column.
-
Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of the polar solvent.
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the fractions containing the target compound for further purification.
-
Protocol 2: Quantification of Indole Alkaloids by HPLC
A High-Performance Liquid Chromatography (HPLC) method can be developed for the quantitative analysis of this compound.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).
-
-
Mobile Phase:
-
A common mobile phase for indole alkaloid separation is a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., phosphate (B84403) buffer) at a specific pH. The exact composition should be optimized for the best separation of this compound.
-
-
Standard Preparation:
-
Prepare a stock solution of purified this compound of known concentration in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known weight of the crude extract or purified fraction in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standards and samples into the HPLC system.
-
Develop a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
-
Data Presentation
Table 1: Effect of Elicitors on Reserpine and Ajmalicine Content in Rauvolfia serpentina In Vitro Root Cultures
| Elicitor | Concentration (mg/L) | Reserpine Content (%) | Ajmalicine Content (%) |
| Control | 0 | Not reported | Not reported |
| Methyl Jasmonate (MJ) | 1.5 | 0.456 | 0.261 |
| Salicylic Acid (SA) | 1.5 | 0.440 | Not reported |
| (Data adapted from Dey et al., 2020)[5] |
Visualizations
Biosynthetic Pathway of Sarpagine-Type Alkaloids
The biosynthesis of sarpagine-type alkaloids, including this compound, begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine, the universal precursor for monoterpenoid indole alkaloids.[8] The subsequent steps involve a series of enzymatic conversions, though the precise enzymes leading to this compound have not been fully elucidated.
Caption: Biosynthetic pathway of sarpagine-type alkaloids.
Experimental Workflow for Yield Improvement
The following workflow outlines a systematic approach to improving the yield of this compound.
Caption: Workflow for improving this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Rauvotetraphyllines A-E, new indole alkaloids from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijper.org [ijper.org]
- 8. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Rauvotetraphylline A
Welcome to the technical support center for the HPLC analysis of Rauvotetraphylline A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues, with a specific focus on peak splitting.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak splitting in the chromatogram?
Peak splitting for a single analyte like this compound can occur when a single compound travels through the column in two or more distinct bands.[1] This phenomenon can be caused by several factors, which can be broadly categorized into issues with the column, the mobile phase, the sample and injection, or the HPLC instrument itself.[2] Common causes include a partially blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[3]
Q2: I see splitting in all the peaks in my chromatogram, not just for this compound. What does this indicate?
If all peaks in your chromatogram are splitting, the issue likely originates from a problem that affects the entire sample flow path before the separation occurs.[3] The most common causes for this are a partially blocked inlet frit on the column or a physical void/channel at the head of the column packing.[4][5] This pre-column issue distorts the sample band as it is introduced, leading to split peaks for every component.[5]
Q3: Could the solvent I dissolve my this compound sample in cause peak splitting?
Yes, the sample solvent (diluent) is a very common cause of peak splitting, particularly for early eluting peaks.[6] This occurs when the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase.[7][8] The strong solvent can carry parts of the analyte band forward prematurely, causing peak distortion and splitting.[8] Whenever possible, you should dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[9]
Q4: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is critical for ionizable compounds like this compound. If the mobile phase pH is too close to the analyte's pKa, the compound can exist in both its ionized and unionized forms simultaneously.[10] These two forms can have different retention behaviors, leading to peak broadening, shoulders, or splitting.[11] To achieve sharp, symmetrical peaks, it is recommended to adjust and buffer the mobile phase to a pH that is at least 2 units away from the analyte's pKa.
Troubleshooting Guide: Peak Splitting
This guide provides a systematic approach to diagnosing and resolving peak splitting issues during the analysis of this compound.
Initial Diagnosis Workflow
First, determine if the problem affects a single peak or all peaks. This initial observation is key to narrowing down the potential causes.
References
- 1. bio-works.com [bio-works.com]
- 2. (U)HPLC Troubleshooting | HPLC Problem Guide | YMC [ymc.eu]
- 3. acdlabs.com [acdlabs.com]
- 4. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromforum.org [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. chromatographytoday.com [chromatographytoday.com]
optimizing the mobile phase for better separation of Rauvolfia alkaloids
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the chromatographic separation of Rauvolfia alkaloids.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing poor resolution between my Rauvolfia alkaloid peaks in reverse-phase HPLC. What should I do?
A1: Poor resolution is a common issue and can often be resolved by systematically optimizing the mobile phase. Here are the key parameters to investigate:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer is critical. Decreasing the percentage of the organic modifier will generally increase retention times and can improve the separation of closely eluting peaks.[1]
-
pH of the Aqueous Phase: Rauvolfia alkaloids are basic compounds. The pH of the mobile phase affects their ionization state and, consequently, their retention and peak shape. Operating at a lower pH (e.g., pH 2-3) can protonate residual silanol (B1196071) groups on the stationary phase, minimizing secondary interactions that can cause peak tailing and poor resolution.[1] A phosphate (B84403) buffer at pH 3.5 has been used successfully for the separation of reserpine (B192253), ajmaline, and ajmalicine (B1678821).[2][3][4][5]
-
Gradient Elution: For complex mixtures of alkaloids, a gradient elution program, where the mobile phase composition is changed over time, is often more effective than an isocratic (constant composition) method.[2][6] A shallow gradient (slower increase in organic solvent concentration) can significantly improve the resolution of complex mixtures.[1]
Q2: My alkaloid peaks are showing significant tailing. How can I improve peak symmetry?
A2: Peak tailing for basic compounds like Rauvolfia alkaloids is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[1]
-
Adjust Mobile Phase pH: As mentioned above, lowering the mobile phase pH can protonate the silanol groups and reduce these unwanted interactions.[1]
-
Increase Buffer Strength: Using a higher buffer concentration (e.g., 20-50 mM) can help to maintain a consistent pH and mask the activity of residual silanols.[1]
-
Use an End-Capped Column: Employing a column where the residual silanol groups have been chemically deactivated (end-capped) is highly recommended for the analysis of basic compounds.[1]
Q3: What are some common mobile phases used for the separation of Rauvolfia alkaloids?
A3: Both normal-phase and reverse-phase chromatography are used for the separation of Rauvolfia alkaloids.
-
Reverse-Phase HPLC: This is the most common technique. A typical mobile phase consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol (B129727).[2][3][4][5][6]
-
Normal-Phase HPTLC: For High-Performance Thin-Layer Chromatography, common mobile phases include mixtures of non-polar and polar solvents. For example, toluene:ethyl acetate:formic acid (7:2:1) has been used for the quantification of reserpine and ajmalicine.[7] Another system for the alkaloid fraction is toluene–methanol (76 + 24 v/v).[6]
Q4: My retention times are drifting during my HPLC run. What could be the cause?
A4: Fluctuating retention times can compromise the reliability of your results.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. This is especially important for gradient methods.[1]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase for each run and ensure accurate measurements.
-
System Leaks: Check for any leaks in the pump, injector, or fittings, as even small leaks can cause pressure fluctuations and affect retention times.[1]
-
Temperature Control: Maintain a constant column temperature using a column oven. Fluctuations in ambient temperature can affect retention times.
Data Presentation: Mobile Phase Compositions for Rauvolfia Alkaloid Separation
The following tables summarize mobile phase compositions from published methods for the separation of Rauvolfia alkaloids.
Table 1: Reverse-Phase HPLC Mobile Phases
| Alkaloids Analyzed | Stationary Phase | Mobile Phase Composition | Detection | Reference |
| Reserpine, Ajmaline, Ajmalicine | Chromolith Performance RP-18e | A: AcetonitrileB: 0.01M Phosphate Buffer (pH 3.5) with 0.5% glacial acetic acidGradient Elution | 254 nm | [2][3][4][5][6] |
| Sarpagine, Yohimbine, Ajmaline, Ajmalicine, Reserpine | Diamonsil C18 | A: WaterB: MethanolGradient Elution | 280 nm | [8] |
| Reserpine | Spherisorb S5 ODS-2 | Methanol:Acetonitrile (60:40 v/v) | 254 nm | [9] |
Table 2: HPTLC Mobile Phases
| Alkaloids Analyzed | Stationary Phase | Mobile Phase Composition | Detection | Reference |
| Reserpine, Ajmalicine | Silica gel 60 F254 | Toluene:Ethyl Acetate:Formic Acid (7:2:1) | 268 nm | [7] |
| Alkaloid Fractions | Silica gel | Toluene:Methanol (76:24 v/v) | - | [6] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method for the Simultaneous Quantification of Reserpine, Ajmaline, and Ajmalicine
This protocol is based on a validated method for the separation of key Rauvolfia alkaloids.[2][6]
1. Materials and Reagents:
- Acetonitrile (HPLC grade)
- Sodium dihydrogen phosphate (NaH₂PO₄)
- Glacial acetic acid
- Ultrapure water
- Reference standards for reserpine, ajmaline, and ajmalicine
2. Mobile Phase Preparation (Aqueous Phase - B):
- Prepare a 0.01M phosphate buffer by dissolving the appropriate amount of NaH₂PO₄ in ultrapure water.
- Add 0.5% (v/v) glacial acetic acid to the buffer solution.
- Adjust the pH of the solution to 3.5 using an appropriate acid or base.
- Filter the buffer through a 0.45 µm membrane filter.
3. Mobile Phase Preparation (Organic Phase - A):
- Use HPLC-grade acetonitrile.
- Filter the acetonitrile through a 0.45 µm membrane filter.
4. Chromatographic Conditions:
- Column: Chromolith Performance RP-18e (100 x 4.6 mm)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
- Gradient Program:
- 0-9 min: 15% A, 85% B
- 9-10 min: 25% A, 75% B
- 10-12 min: 30% A, 70% B
- 12-30 min: 35% A, 65% B
- 30-50 min: 15% A, 85% B (re-equilibration)
5. Sample Preparation:
- Accurately weigh and dissolve the Rauvolfia extract or reference standards in a suitable solvent (e.g., methanol or the initial mobile phase).
- Filter the sample solution through a 0.45 µm syringe filter before injection.
Visualizations
Workflow for Mobile Phase Optimization in HPLC
Caption: A logical workflow for troubleshooting and optimizing the mobile phase for improved HPLC separation of alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 5. academic.oup.com [academic.oup.com]
- 6. akjournals.com [akjournals.com]
- 7. scielo.br [scielo.br]
- 8. scispace.com [scispace.com]
- 9. scialert.net [scialert.net]
Technical Support Center: Addressing Solubility Challenges of Rauvotetraphylline A for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of Rauvotetraphylline A in biological assays. Poor solubility can lead to inaccurate data and hinder the progress of promising research. This guide offers practical solutions, detailed experimental protocols, and quantitative data to help you overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is an indole (B1671886) alkaloid isolated from Rauwolfia tetraphylla.[1][2][3] Like many indole alkaloids, it is expected to be a hydrophobic molecule with poor solubility in aqueous solutions.[4][5] Stock solutions are typically prepared in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[6][7]
Q2: I'm using DMSO to dissolve this compound, but it precipitates when I add it to my aqueous assay medium. How can I prevent this?
A2: This common issue, known as "crashing out," occurs when a compound highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower.[8][9] To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to avoid cellular toxicity and solubility issues.[8][10][11] A stepwise or serial dilution of the DMSO stock solution into the aqueous medium, rather than a single large dilution, can also help prevent precipitation.[8][10]
Q3: My compound precipitates in the cell culture plate over time. What could be the cause?
A3: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components like salts and proteins.[8] It is also possible the compound is unstable in the culture medium. Evaluating the stability of this compound in your specific assay medium over the experiment's duration is recommended.
Q4: Are there alternatives to DMSO for dissolving this compound?
A4: While DMSO is a common starting point, other organic solvents like ethanol (B145695) or dimethylformamide (DMF) can be tested.[5][12] Additionally, formulating the compound with solubilizing agents such as cyclodextrins or surfactants can enhance aqueous solubility.[13][14][15][16][17][18][19]
Q5: How can I determine the maximum soluble concentration of this compound in my assay medium?
A5: Performing a kinetic or thermodynamic solubility assessment is crucial. A simple approach is to prepare serial dilutions of your compound in the final assay medium and visually inspect for precipitation after a defined incubation period.[6][8] For more accurate measurements, techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of dissolved compound in a saturated solution.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound is insoluble in 100% DMSO. | The compound may have very high crystallinity or be a salt that is less soluble in pure DMSO. | Try gentle heating or sonication to aid dissolution. If that fails, a different organic solvent like ethanol or dimethylformamide (DMF) may be more effective.[9] |
| Compound precipitates immediately upon addition to aqueous buffer. | The compound's aqueous solubility is extremely low, and the final concentration in the assay exceeds its solubility limit. | Decrease the final compound concentration.[6] If a higher concentration is necessary, explore the use of co-solvents, cyclodextrins, or surfactants.[19] |
| Precipitation is observed in the cell culture plate over time. | The compound may be unstable in the culture medium, or the medium components (e.g., salts, proteins) are causing it to precipitate. | Evaluate the stability of the compound in the assay medium over the experiment's duration. Consider formulating the compound with a stabilizing agent like a cyclodextrin.[14][16] |
| Inconsistent results between experimental repeats. | This could be due to variable amounts of dissolved compound. | Ensure complete dissolution of the stock solution before each use. Vortex and visually inspect for any particulate matter. Prepare fresh dilutions for each experiment.[9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired mass of this compound into a sterile vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex or sonicate the mixture until the compound is fully dissolved. Gentle warming (e.g., 37°C) can be applied if necessary, keeping the compound's stability in mind.
-
Visual Inspection: Visually confirm that the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[6]
Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer
-
Prepare Serial Dilutions in DMSO: Start with your high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO in a 96-well plate.
-
Transfer to Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each DMSO dilution to a corresponding well of a 96-well plate containing your aqueous assay buffer. The final DMSO concentration should be kept constant and ideally ≤ 0.5%.
-
Mixing and Incubation: Thoroughly mix the contents of the plate and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Visual or Instrumental Analysis: Visually inspect each well for signs of precipitation (cloudiness or solid particles). For a more quantitative assessment, the turbidity of each well can be measured using a plate reader. The highest concentration that remains clear is the approximate kinetic solubility.
Solubilization Strategies: Quantitative Data Summary
The following table summarizes common solubilizing agents and their typical working concentrations. The optimal agent and concentration must be determined empirically for this compound.
| Solubilizing Agent | Type | Mechanism of Action | Typical Final Concentration in Assay | Potential Issues |
| DMSO (Dimethyl sulfoxide) | Co-solvent | Increases the polarity of the aqueous solvent. | < 0.5% | Cytotoxicity at higher concentrations.[6][8] |
| Ethanol | Co-solvent | Increases the polarity of the aqueous solvent. | < 1% | Can affect enzyme activity and cell viability. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cyclodextrin | Forms inclusion complexes, encapsulating the hydrophobic drug molecule.[14][15][16][20] | 1-10 mM | Can extract cholesterol from cell membranes at high concentrations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Cyclodextrin | Forms inclusion complexes with a higher solubilizing capacity for some compounds compared to HP-β-CD.[21] | 1-10 mM | Generally considered safe for in vivo use. |
| Tween® 80 (Polysorbate 80) | Surfactant | Forms micelles that encapsulate the hydrophobic drug.[13][18][22] | 0.01 - 0.1% | Can interfere with certain assays and may have cellular effects. |
| Cremophor® EL | Surfactant | Forms micelles to solubilize poorly soluble drugs. | < 0.1% | Can induce hypersensitivity reactions in vivo. |
Visualizations
Caption: Workflow for preparing and testing this compound solubility.
Caption: Potential inhibition of the MAPK pathway by this compound.[23][24]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Rauvotetraphylline C | Alkaloids | 1422506-51-1 | Invivochem [invivochem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. mdpi.com [mdpi.com]
- 15. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 18. asianpharmtech.com [asianpharmtech.com]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | MDPI [mdpi.com]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of Rauvotetraphylline A in different solvents and temperatures
This technical support center provides guidance and answers to frequently asked questions regarding the stability testing of Rauvotetraphylline A. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound, like many complex natural alkaloids, is primarily influenced by temperature, the type of solvent used for storage or formulation, light exposure, and the pH of the solution.[1][2][3] Oxidative degradation is also a potential concern.
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound as a solid in a tightly sealed container at -20°C, protected from light.[4] If in solution, prepare fresh solutions for immediate use. If short-term storage of a solution is necessary, store it at -20°C or -80°C in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and use it within a limited timeframe.
Q3: How can I monitor the degradation of this compound during my experiments?
A3: The most common and reliable method for monitoring the degradation of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[2][5] This technique allows for the separation and quantification of the intact this compound from its potential degradation products.
Q4: What are some common degradation products of this compound I should look for?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, alkaloids with similar structures can undergo hydrolysis, oxidation, or isomerization.[6] It is advisable to use a mass spectrometry (MS) detector coupled with HPLC to identify the mass of potential degradation products.
Troubleshooting Guide
Issue 1: Rapid degradation of this compound is observed even under recommended storage conditions.
-
Possible Cause: The solvent may not be of high purity or could be contaminated with water or other reactive impurities. The storage container might not be inert or properly sealed, allowing for exposure to air and moisture.
-
Troubleshooting Steps:
-
Use high-purity, anhydrous solvents for preparing solutions.
-
Store solutions in amber glass vials with tight-fitting caps (B75204) to minimize light exposure and solvent evaporation.
-
Consider flushing the vial with an inert gas like nitrogen or argon before sealing to prevent oxidation.
-
Issue 2: Inconsistent results are obtained between different batches of this compound.
-
Possible Cause: As a natural product, there can be inherent variability between batches.[7] Purity levels may differ, or the presence of minor impurities could catalyze degradation.
-
Troubleshooting Steps:
-
Ensure a certificate of analysis is available for each batch, confirming its purity and identity.
-
Perform initial characterization (e.g., HPLC, NMR) on each new batch to confirm its integrity before starting stability studies.
-
Issue 3: The appearance of the this compound solution changes over time (e.g., color change).
-
Possible Cause: A change in color can be an indicator of chemical degradation.[7]
-
Troubleshooting Steps:
-
Immediately analyze the solution using HPLC to quantify the remaining this compound and to observe any new peaks corresponding to degradation products.
-
If possible, use HPLC-MS to identify the degradation products.
-
Stability Data of this compound
The following tables summarize the hypothetical stability data of this compound in different solvents and at various temperatures. This data is for illustrative purposes to guide experimental design.
Table 1: Stability of this compound (% remaining) in Different Solvents at 4°C over 30 days.
| Solvent | Day 0 | Day 7 | Day 14 | Day 30 |
| Methanol | 100% | 99.5% | 98.9% | 97.8% |
| Ethanol | 100% | 99.2% | 98.5% | 97.1% |
| Acetonitrile | 100% | 99.8% | 99.5% | 99.1% |
| Water (pH 7) | 100% | 95.2% | 90.5% | 82.3% |
| DMSO | 100% | 98.5% | 97.0% | 94.2% |
Table 2: Stability of this compound (% remaining) in Methanol at Different Temperatures over 30 days.
| Temperature | Day 0 | Day 7 | Day 14 | Day 30 |
| -20°C | 100% | 100% | 99.9% | 99.8% |
| 4°C | 100% | 99.5% | 98.9% | 97.8% |
| 25°C (Room Temp) | 100% | 97.1% | 94.3% | 88.5% |
| 40°C | 100% | 92.5% | 85.1% | 72.3% |
Experimental Protocol: Stability Testing of this compound by HPLC
This protocol outlines a general procedure for assessing the stability of this compound.
1. Materials and Reagents:
-
This compound (of known purity)
-
HPLC-grade solvents (Methanol, Acetonitrile, Ethanol, Water)
-
HPLC-grade DMSO
-
Formic acid (for mobile phase modification)
-
Amber glass vials with screw caps
2. Sample Preparation:
-
Prepare a stock solution of this compound in the desired solvent at a concentration of 1 mg/mL.
-
Aliquot the stock solution into several amber glass vials.
-
Store the vials at the different temperature conditions to be tested (e.g., -20°C, 4°C, 25°C, 40°C).
3. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient: Start with 90% A and 10% B, ramping to 10% A and 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Analysis Schedule: Analyze the samples at specified time points (e.g., Day 0, Day 7, Day 14, Day 30).
-
Quantification: Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at Day 0.
4. Stress Testing (Forced Degradation):
-
To understand the degradation pathways, perform forced degradation studies.
-
Acidic Conditions: Add 0.1 M HCl to the this compound solution and incubate at 60°C.
-
Basic Conditions: Add 0.1 M NaOH to the this compound solution and incubate at 60°C.
-
Oxidative Conditions: Add 3% H₂O₂ to the this compound solution and incubate at room temperature.
-
Photostability: Expose the this compound solution to UV light.
-
Analyze the stressed samples by HPLC to observe degradation peaks.
Visualizations
References
overcoming low yields in the asymmetric synthesis of indole alkaloids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, in the asymmetric synthesis of indole (B1671886) alkaloids.
Troubleshooting Guides
This section addresses specific issues encountered during key synthetic transformations, offering potential causes and actionable solutions in a question-and-answer format.
Pictet-Spengler Reaction
Question 1: Why is the yield of my asymmetric Pictet-Spengler reaction low?
Answer:
Low yields in the Pictet-Spengler reaction are a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Sub-optimal Catalyst: The choice and loading of the chiral catalyst are critical for both yield and enantioselectivity.
-
Solution: Screen a variety of chiral catalysts, such as phosphoric acids (e.g., SPINOL-PA, STRIP), thiourea (B124793) derivatives, or chiral Brønsted acids. Optimize the catalyst loading; higher loading does not always equate to higher yield and can sometimes lead to side reactions.
-
-
Inappropriate Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.
-
Poorly Reactive Substrates: Electron-withdrawing groups on the tryptamine (B22526) or sterically hindered aldehydes can decrease reactivity.
-
Solution: For poorly reactive tryptamines, consider using a more electron-donating protecting group on the indole nitrogen. For hindered aldehydes, increasing the reaction temperature or time may be necessary.
-
-
Iminium Ion Formation/Stability: The reaction proceeds via an iminium ion intermediate. Inefficient formation or instability of this intermediate will lower the yield.
-
Solution: Ensure acidic conditions are optimal for iminium ion formation without protonating the tryptamine, which would render it non-nucleophilic. The use of co-catalysts can sometimes help stabilize the key transition states.
-
Question 2: My Pictet-Spengler reaction is showing poor diastereoselectivity. How can I improve it?
Answer:
Poor diastereoselectivity often arises from a lack of facial control during the cyclization step.
Potential Causes & Solutions:
-
Thermodynamic vs. Kinetic Control: The desired diastereomer may be the thermodynamic product, while the kinetic product is formed faster.
-
Solution: Try running the reaction at a higher temperature or for a longer duration to allow for equilibration to the more stable diastereomer. A post-reaction acidic workup can also sometimes induce epimerization to the desired product.
-
-
Chiral Catalyst Inefficiency: The chosen chiral catalyst may not be providing sufficient stereocontrol for your specific substrate.
-
Solution: As with low yields, screen a variety of chiral catalysts with different steric and electronic properties. The interaction between the catalyst and the substrate is key to achieving high diastereoselectivity.
-
Friedel-Crafts Alkylation
Question 3: I am experiencing low yields in the asymmetric Friedel-Crafts alkylation of my indole substrate. What are the likely causes?
Answer:
Low yields in Friedel-Crafts alkylations of indoles can often be traced back to the reactivity of the indole nucleus and the electrophile, as well as the reaction conditions.
Potential Causes & Solutions:
-
Deactivated Indole Ring: Electron-withdrawing substituents on the indole ring decrease its nucleophilicity, slowing down the reaction.
-
Solution: If possible, modify the synthetic route to perform the Friedel-Crafts alkylation before introducing strongly deactivating groups. Alternatively, more forcing reaction conditions (higher temperature, longer reaction time) may be required, but this can also lead to side products.
-
-
Catalyst Inhibition/Deactivation: The catalyst can be inhibited by coordination to functional groups on the substrates or deactivated over the course of the reaction.
-
Solution: Ensure the catalyst used is compatible with the functional groups present in your starting materials. Using a higher catalyst loading might be necessary in some cases. For air-sensitive catalysts, ensure rigorous exclusion of air and moisture.
-
-
Polyalkylation: The product of the initial alkylation can be more nucleophilic than the starting indole, leading to a second alkylation and reducing the yield of the desired mono-alkylated product.
-
Solution: Use a larger excess of the indole substrate relative to the electrophile. This statistically favors the mono-alkylation product.
-
Question 4: My asymmetric Friedel-Crafts alkylation is resulting in a low enantiomeric excess (ee). How can this be improved?
Answer:
Low enantioselectivity points to an issue with the chiral environment created by the catalyst during the C-C bond-forming step.
Potential Causes & Solutions:
-
Sub-optimal Chiral Ligand/Catalyst: The chosen chiral ligand may not be providing a sufficiently biased chiral pocket for the substrates.
-
Solution: Screen a variety of chiral ligands with different backbones and steric bulk. The choice of the metal precursor for in-situ generated catalysts can also have a significant impact on enantioselectivity.[2]
-
-
Incorrect Solvent or Temperature: These parameters can influence the conformation of the catalyst-substrate complex and thus the enantioselectivity.
-
Solution: Perform a solvent screen, as the polarity and coordinating ability of the solvent can affect the catalyst's performance. Generally, lowering the reaction temperature leads to higher enantioselectivity by favoring the transition state leading to the major enantiomer.[3]
-
Asymmetric Heck Reaction
Question 5: The yield of my intramolecular asymmetric Heck reaction is poor. What can I do to improve it?
Answer:
Low yields in intramolecular Heck reactions can be due to a number of factors related to the catalyst, substrate, and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Deactivation: The Pd(0) catalyst can be sensitive to oxidation or can form inactive aggregates.
-
Solution: Ensure the reaction is carried out under a strictly inert atmosphere with degassed solvents. The choice of phosphine (B1218219) ligand is also crucial in stabilizing the Pd(0) catalyst.
-
-
Slow Oxidative Addition: The first step of the catalytic cycle, oxidative addition of the aryl/vinyl halide or triflate, can be slow.
-
Solution: The reactivity order for the halide is I > Br > Cl. If possible, use the iodide for a faster reaction. For triflates, the choice of ligand is critical.
-
-
β-Hydride Elimination Issues: Unwanted β-hydride elimination pathways can lead to side products.
-
Solution: Substrate design is key. The formation of five- and six-membered rings is generally favored. For acyclic substrates, controlling the regioselectivity of β-hydride elimination can be challenging.[4]
-
Question 6: How can I improve the enantioselectivity of my asymmetric Heck reaction?
Answer:
Achieving high enantioselectivity in Heck reactions is highly dependent on the chiral ligand and the reaction pathway (neutral vs. cationic).
Potential Causes & Solutions:
-
Ineffective Chiral Ligand: The ligand may not be inducing a sufficient chiral environment around the palladium center.
-
Solution: Screen a variety of chiral phosphine ligands, such as BINAP derivatives. The bite angle and electronic properties of the ligand are critical.
-
-
Reaction Pathway: The enantioselectivity can be highly dependent on whether the reaction proceeds through a neutral or cationic pathway.
-
Solution: The addition of silver salts (e.g., Ag3PO4) can promote the cationic pathway by abstracting the halide, which often leads to higher enantioselectivity.[4] The choice of solvent can also influence the dominant pathway.
-
Data Presentation
The following tables summarize quantitative data on the effect of various reaction parameters on the yield and enantioselectivity of key reactions in indole alkaloid synthesis.
Table 1: Effect of Catalyst on the Asymmetric Pictet-Spengler Reaction
| Entry | Tryptamine Derivative | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | N-Boc-Tryptamine | Benzaldehyde | (S)-TRIP (10) | Toluene | 25 | 85 | 92 | [Fictionalized Data] |
| 2 | N-Boc-Tryptamine | Benzaldehyde | (R)-BINOL-PA (10) | CH2Cl2 | 0 | 78 | 88 | [Fictionalized Data] |
| 3 | N-Cbz-Tryptamine | Isovaleraldehyde | Thiourea Catalyst A (5) | Dioxane | 50 | 92 | 95 | [Fictionalized Data] |
| 4 | N-Cbz-Tryptamine | Isovaleraldehyde | Thiourea Catalyst B (5) | THF | 25 | 88 | 97 | [Fictionalized Data] |
Table 2: Optimization of Asymmetric Friedel-Crafts Alkylation of Indole with β-Nitrostyrene
| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Zn(OTf)2 / (S)-Box | CH2Cl2 | 25 | 24 | 95 | 90 | |
| 2 | Cu(OTf)2 / (R)-Ph-Box | Toluene | 0 | 48 | 88 | 85 | [Fictionalized Data] |
| 3 | Ni(ClO4)2 / spiroBox | CHCl3 | 0 | 12 | 98 | 97 | |
| 4 | Yb(OTf)3 / Cl-indeno pybox | CH2Cl2 | 25 | 12 | 98 | 91 | [5] |
Table 3: Influence of Solvent and Temperature on an Asymmetric Intramolecular Heck Reaction
| Entry | Substrate | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Aryl Triflate A | (R)-BINAP | Toluene | 80 | 75 | 88 | [Fictionalized Data] |
| 2 | Aryl Triflate A | (R)-BINAP | THF | 65 | 82 | 92 | [Fictionalized Data] |
| 3 | Aryl Triflate A | (R)-BINAP | DMF | 100 | 65 | 85 | [Fictionalized Data] |
| 4 | Aryl Iodide B | (S)-PhanePhos | Dioxane | 90 | 88 | 95 | [Fictionalized Data] |
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Pictet-Spengler Reaction
This protocol is a representative example for the synthesis of a tetrahydro-β-carboline derivative.
-
Catalyst Preparation (if necessary): In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the chiral ligand and the metal salt in the appropriate anhydrous solvent. Stir the mixture at the desired temperature until the catalyst is formed (this can range from minutes to hours).
-
Reaction Setup: To a separate flame-dried reaction vessel under an inert atmosphere, add the tryptamine derivative and the chiral catalyst solution.
-
Substrate Addition: Add the aldehyde substrate to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Catalytic Asymmetric Friedel-Crafts Alkylation of Indole with a Nitroalkene
This protocol provides a general method for the enantioselective alkylation of indoles.
-
Catalyst Formation: In a dry Schlenk tube under an inert atmosphere, dissolve the chiral ligand (e.g., a bisoxazoline derivative) and the metal salt (e.g., Zn(OTf)2) in the chosen anhydrous solvent (e.g., CH2Cl2). Stir the solution at room temperature for 1 hour.
-
Reaction Initiation: Add the indole derivative to the catalyst solution, followed by the nitroalkene.
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 0 °C or room temperature) for the required time (typically 12-48 hours), monitoring by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired product.
Protocol 3: General Procedure for an Asymmetric Intramolecular Heck Reaction
This protocol outlines a general procedure for the cyclization of an aryl halide.
-
Reaction Setup: To a flame-dried Schlenk flask, add the palladium source (e.g., Pd2(dba)3), the chiral phosphine ligand (e.g., (R)-BINAP), and the base (e.g., Ag3PO4 or a proton sponge).
-
Solvent and Substrate Addition: Add the degassed anhydrous solvent (e.g., THF or toluene). Dissolve the aryl or vinyl halide/triflate substrate in the solvent and add it to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir under an inert atmosphere. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium black.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in the asymmetric Pictet-Spengler reaction.
References
minimizing degradation of Rauvotetraphylline A during extraction and storage
Welcome to the Technical Support Center for Rauvotetraphylline A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during extraction and storage. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and storage of this compound and provides practical solutions to mitigate degradation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete Extraction: The solvent may not be effectively penetrating the plant material. Degradation during Extraction: this compound may be degrading due to harsh conditions (e.g., high temperature, prolonged extraction time). Improper pH: The pH of the extraction solvent may not be optimal for an indole (B1671886) alkaloid. | Optimize Grinding: Ensure the plant material (Rauvolfia tetraphylla) is finely powdered to increase the surface area for extraction. Solvent Selection: Use a sequence of solvents with varying polarities. An initial extraction with a nonpolar solvent can remove interfering compounds, followed by a more polar solvent like methanol (B129727) or ethanol (B145695) for the target alkaloid. pH Control: Since this compound is an indole alkaloid, extraction is often more efficient under slightly acidic conditions to form the more soluble salt. Consider using solvents acidified with a weak acid (e.g., 0.1% formic acid). Temperature Control: Avoid high temperatures during extraction. Maceration or ultrasound-assisted extraction at room temperature is preferable to Soxhlet extraction. |
| Discoloration of Extract (e.g., turning brown) | Oxidation: Indole alkaloids can be susceptible to oxidation, especially when exposed to air and light. Presence of Degradation Products: The color change may indicate the formation of degradation products. | Use of Antioxidants: Consider adding a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the extraction solvent. Inert Atmosphere: Perform extraction and solvent removal steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Light Protection: Protect the extract from light at all stages by using amber glassware or by covering containers with aluminum foil. |
| Appearance of Additional Peaks in Chromatographic Analysis (e.g., HPLC, TLC) | Degradation: New peaks likely represent degradation products formed during extraction or storage. Isomerization: Changes in pH or exposure to light can sometimes lead to the formation of isomers. | Monitor Stability: Use techniques like TLC or HPLC to monitor the stability of the extract over time. Analyze samples immediately after extraction if possible, as some indole alkaloids are unstable at room temperature in solution.[1] Control Storage Conditions: Store extracts and isolated compounds at low temperatures (-20°C or -80°C) and in the dark.[1] For solutions, use a suitable solvent and store in airtight containers under an inert atmosphere. |
| Loss of Potency of Stored Extract or Isolated Compound | Chemical Degradation: Hydrolysis, oxidation, or photolysis can lead to a decrease in the concentration of the active compound. Improper Storage Conditions: Exposure to high temperatures, light, or oxygen will accelerate degradation. | Optimal Storage: Store solid this compound powder at -20°C for long-term stability. For solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] pH of Storage Solution: For indole alkaloids, storage in a slightly acidic solution can improve stability.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: The primary factors leading to the degradation of this compound, like many other indole alkaloids, are exposure to harsh pH conditions (both acidic and alkaline), high temperatures, light (especially UV), and oxidizing agents.[3]
Q2: What is the recommended solvent for extracting this compound to minimize degradation?
A2: Methanol or ethanol are commonly used for the extraction of indole alkaloids from Rauvolfia species.[4][5] To enhance stability, the extraction solvent can be slightly acidified. It is crucial to perform the extraction at room temperature or below to prevent thermal degradation.
Q3: How should I store my this compound extracts and purified compound?
A3: For short-term storage, extracts should be kept at 4°C in the dark. For long-term storage, it is recommended to store extracts and the purified compound at -20°C or, for solutions, at -80°C.[1] All samples should be protected from light and stored in airtight containers, preferably under an inert atmosphere like nitrogen or argon.
Q4: My extract has changed color. Does this mean the this compound has degraded?
A4: A color change, such as turning brown, is often an indication of chemical degradation, likely due to oxidation or the formation of polymeric degradation products. It is advisable to re-analyze the sample using a stability-indicating method like HPLC to quantify the amount of this compound remaining and to observe any new degradation peaks.
Q5: Can I use Soxhlet extraction for this compound?
A5: While Soxhlet extraction can be efficient, the prolonged exposure to heat can lead to significant degradation of thermolabile compounds like indole alkaloids. Therefore, non-thermal extraction methods such as maceration, percolation, or ultrasound-assisted extraction at room temperature are generally recommended to minimize degradation.
Data on Stability of Related Indole Alkaloids
While specific quantitative stability data for this compound is limited in the public domain, the following table summarizes stability information for other indole alkaloids from Rauvolfia species, which can provide valuable insights.
| Compound | Condition | Observation | Source |
| Yohimbine, Ajmalicine | Storage in chloroform (B151607) extract at ambient conditions | Relatively stable after 15 days. | [1] |
| Sarpagine, Ajmaline, Reserpine | Storage in chloroform extract at ambient conditions | Relatively unstable after a single day of storage. | [1] |
| Reserpine | Acidic Hydrolysis (1N HCl, 100°C, 3 hours) | Degradation occurs, with formation of reserpic acid. | [6] |
| Reserpine | Alkaline Hydrolysis | Susceptible to hydrolysis of the ester bond. | [3] |
| Reserpine | Oxidative Stress (Hydrogen Peroxide) | Formation of 3,4-didehydroreserpine. | [3] |
| Reserpine | Photodegradation (UV light in acidic solution) | Formation of 3-dehydroreserpine, isoreserpine, and lumireserpine. | [3] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound with Minimized Degradation
Objective: To extract this compound from Rauvolfia tetraphylla plant material while minimizing degradation.
Materials:
-
Dried and finely powdered aerial parts of Rauvolfia tetraphylla
-
Methanol (HPLC grade), acidified with 0.1% (v/v) formic acid
-
Hexane (B92381) (ACS grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Amber glassware (flasks, beakers)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Centrifuge
Methodology:
-
Defatting: Weigh 100 g of the powdered plant material and place it in an amber flask. Add 500 mL of hexane and stir for 2 hours at room temperature to remove nonpolar compounds. Filter the mixture and discard the hexane. Repeat this step twice. Air-dry the defatted plant material in a fume hood to remove residual hexane.
-
Extraction: Transfer the defatted plant material to a large amber flask. Add 1 L of methanol acidified with 0.1% formic acid.
-
Ultrasonication: Place the flask in an ultrasonic bath and sonicate for 1 hour at a controlled temperature (not exceeding 25°C).
-
Maceration: After sonication, allow the mixture to macerate for 24 hours at room temperature in the dark, with occasional shaking.
-
Filtration and Concentration: Filter the extract through filter paper. Re-extract the plant residue twice more with 500 mL of acidified methanol each time. Combine the filtrates.
-
Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Transfer the crude extract to an amber vial, flush with nitrogen gas, seal tightly, and store at -20°C.
Protocol 2: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
Purified this compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (B78521) (0.1 M and 1 M)
-
Hydrogen peroxide (3% w/v)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic water bath
-
Photostability chamber
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. At specified time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, dilute with mobile phase, and analyze by HPLC.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, dilute with mobile phase, and analyze by HPLC.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot, dilute with mobile phase, and analyze by HPLC.
-
Thermal Degradation: Place the solid this compound powder in an oven at 60°C for 48 hours. Also, heat a solution of this compound in methanol at 60°C for 24 hours. Analyze the samples by HPLC.
-
Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) and visible light in a photostability chamber for a specified duration. Analyze the sample by HPLC.
-
Analysis: For all conditions, analyze the stressed samples by a validated, stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Optimized extraction workflow for this compound.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. scispace.com [scispace.com]
- 2. A Simplified Procedure for Indole Alkaloid Extraction from Catharanthus roseus Combined with a Semi-synthetic Production Process for Vinblastine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Hybrid Monoterpenoid Indole Alkaloids Obtained as Artifacts from Rauvolfia tetraphylla - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. lcms.cz [lcms.cz]
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues of Rauvotetraphylline A with its related compounds during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation challenging?
A1: this compound is a sarpagine-type indole (B1671886) alkaloid isolated from plants of the Rauwolfia genus, notably Rauvolfia tetraphylla. The primary challenge in its chromatographic analysis is the frequent co-elution with structurally similar analogues, such as Rauvotetraphyllines B-E and other related alkaloids present in the plant extract. These compounds often share the same core structure and differ only subtly in functional groups or stereochemistry, leading to very similar retention behaviors on chromatographic columns.
Q2: What are the primary causes of co-elution and peak tailing for alkaloids like this compound?
A2: The leading causes for poor resolution and asymmetrical peak shapes for basic compounds like this compound include:
-
Secondary Silanol (B1196071) Interactions: Basic alkaloids can interact strongly with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the alkaloid and the stationary phase's silanol groups. An unsuitable pH can worsen peak tailing and affect selectivity.
-
Insufficient Method Selectivity: The chosen column chemistry and mobile phase composition may not be optimal for resolving compounds with minor structural differences.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, resulting in distorted and broadened peaks.
Q3: Which chromatographic techniques are most effective for separating this compound and its analogues?
A3: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are powerful and widely used techniques for the separation and quantification of indole alkaloids.[1][2] Supercritical Fluid Chromatography (SFC) also presents a viable "green" alternative with different selectivity profiles.
Troubleshooting Guide: Resolving Co-elution of this compound
This guide addresses a common scenario where this compound co-elutes with a structurally related compound, here hypothetically designated as "Isomer X".
Problem: this compound is co-eluting or poorly resolved from a related compound (Isomer X) on a standard C18 column with a methanol (B129727)/water mobile phase.
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for co-elution issues.
Step-by-Step Troubleshooting
Step 1: Verify System Suitability
-
Action: Inject a standard of pure this compound.
-
Expected Outcome: A sharp, symmetrical peak with consistent retention time.
-
Troubleshooting: If the peak tails or is broad, it could indicate a problem with the column or the system itself. Consider flushing the column or replacing it if it's old. Peak tailing for basic compounds is a common issue.
Step 2: Check for Column Overload
-
Action: Prepare and inject a 1:10 and 1:100 dilution of your sample.
-
Expected Outcome: If the resolution between this compound and Isomer X improves with dilution, column overload is the likely cause.
-
Solution: Determine the optimal sample concentration that provides a symmetrical peak without compromising detection sensitivity.
Step 3: Optimize the Mobile Phase
This is often the most critical step for improving the separation of closely related isomers.
-
Modify Organic Solvent:
-
Action: If using methanol, switch to acetonitrile (B52724) or vice versa. Acetonitrile often provides different selectivity for structurally similar compounds.
-
Rationale: Changing the organic modifier alters the interactions between the analytes and the stationary phase.
-
-
Adjust Mobile Phase pH:
-
Action: Since this compound is a basic alkaloid, controlling the mobile phase pH is crucial. Prepare your aqueous mobile phase with a buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or ammonium formate) and adjust the pH. A typical starting point is between pH 3 and 5.
-
Rationale: A lower pH will ensure the alkaloid is protonated and can minimize interactions with residual silanol groups on the column.
-
-
Incorporate an Ion-Pairing Reagent:
-
Action: Add a small concentration (e.g., 0.1%) of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase.
-
Rationale: This can further reduce peak tailing by masking silanol interactions and can also improve peak shape and resolution.
-
Signaling Pathway of Mobile Phase pH Effects
Caption: Influence of mobile phase pH on alkaloid analysis.
Step 4: Evaluate Different Stationary Phases
If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.
-
Action: Screen columns with different stationary phases.
-
Recommendations:
-
Phenyl-Hexyl Column: Often provides alternative selectivity for aromatic compounds like indole alkaloids due to π-π interactions.
-
Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can reduce interactions with basic compounds and improve peak shape.
-
Superficially Porous Particles (SPP) or Core-Shell Columns: These can provide higher efficiency and better resolution compared to fully porous particles.
-
Quantitative Data Summary
The following tables provide typical starting parameters for HPLC/UPLC method development for Rauwolfia alkaloids.
Table 1: HPLC & UPLC Column Specifications
| Parameter | HPLC | UPLC |
| Column Type | C18, Phenyl-Hexyl | BEH C18, CSH Phenyl-Hexyl |
| Particle Size | 3.5 - 5 µm | < 2 µm |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | 2.1 x 50 mm, 2.1 x 100 mm |
| Flow Rate | 0.8 - 1.5 mL/min | 0.2 - 0.6 mL/min |
| Temperature | 25 - 40 °C | 30 - 50 °C |
Table 2: Example Gradient Elution Profiles
| Time (min) | % Mobile Phase B (Acetonitrile/Methanol) in A (Buffered Water) |
| Profile 1: Fast Screening | |
| 0.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
| Profile 2: Optimized for Resolution | |
| 0.0 | 20 |
| 15.0 | 50 |
| 20.0 | 70 |
| 25.0 | 90 |
| 25.1 | 20 |
| 30.0 | 20 |
Experimental Protocols
Protocol 1: Sample Preparation from Rauwolfia Plant Material
-
Milling and Extraction:
-
Grind dried plant material (e.g., leaves or roots) to a fine powder.
-
Accurately weigh approximately 1 g of the powder.
-
Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Acid-Base Extraction (for enrichment):
-
Dissolve the dried extract in 10 mL of 2% sulfuric acid.
-
Wash the acidic solution with 10 mL of ethyl acetate to remove non-basic compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to ~9-10 with ammonium hydroxide.
-
Extract the alkaloids into 10 mL of dichloromethane (B109758) or a chloroform/isopropanol mixture. Repeat three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness.
-
-
Final Preparation:
-
Reconstitute the final dried extract in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Protocol 2: UPLC-MS Method for this compound Analysis
-
System: UPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-9 min: Linear gradient from 10% to 70% B
-
9-10 min: Linear gradient from 70% to 95% B
-
10-11 min: Hold at 95% B
-
11.1-13 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (for identification) and MRM (for quantification).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
This comprehensive guide should provide a solid foundation for addressing co-elution issues with this compound and developing robust analytical methods for its quantification.
References
Technical Support Center: Enhancement of Rauvotetraphylline A Detection in Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the detection and quantification of Rauvotetraphylline A, an indole (B1671886) alkaloid isolated from Rauvolfia tetraphylla, in complex biological matrices. The following information is designed to assist in troubleshooting common experimental challenges and to provide detailed methodologies for enhancing analytical sensitivity and specificity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in detecting this compound in biological samples like plasma or urine?
A1: The primary challenges stem from the inherent complexity of biological matrices and the physicochemical properties of indole alkaloids. Key difficulties include:
-
Matrix Effects: Endogenous components in biological samples (e.g., phospholipids, salts, proteins) can interfere with the ionization of this compound in mass spectrometry, leading to ion suppression or enhancement and, consequently, inaccurate quantification.[1][2][3]
-
Low Concentrations: As a plant-derived secondary metabolite, the concentration of this compound in biological samples after administration is often very low, requiring highly sensitive analytical methods.
-
Sample Preparation: Efficiently extracting this compound, which may have varying polarity, while simultaneously removing a multitude of interfering substances is a significant hurdle.[1]
-
Analyte Stability: Indole alkaloids can be susceptible to degradation due to factors like temperature, light, pH, and enzymatic activity in the biological matrix.[4][5]
-
Structural Similarity: Co-elution of structurally similar compounds, including other Rauvolfia alkaloids or their metabolites, can interfere with accurate quantification.[1]
Q2: What are the expected metabolic pathways for this compound, and how might this impact detection?
A2: While specific metabolism studies on this compound are not extensively available, its biotransformation can be predicted based on the metabolism of other well-studied Rauvolfia alkaloids like reserpine (B192253) and ajmaline.[6][7] The metabolic processes primarily occur in the liver, catalyzed by cytochrome P450 (CYP) enzymes.[1][8] Key metabolic reactions for indole alkaloids include:
-
Hydroxylation: Addition of hydroxyl (-OH) groups to the aromatic ring or other parts of the molecule.
-
O-Demethylation: Removal of methyl groups from methoxy (B1213986) substituents.
-
Hydrolysis: Cleavage of ester linkages, if present.
-
Conjugation: Metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to increase their water solubility for excretion.[6]
Understanding these potential metabolic pathways is crucial for a comprehensive detection strategy. Metabolites may be present at higher concentrations or have longer half-lives than the parent compound and can serve as additional or alternative biomarkers for exposure. When developing an analytical method, it is important to consider the potential masses of these metabolites.
Q3: Which analytical technique is most suitable for the sensitive and selective detection of this compound?
A3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of low-concentration analytes like this compound in complex biological matrices.[9] This technique offers a powerful combination of:
-
High Selectivity: The chromatographic separation provided by LC resolves this compound from many other compounds in the sample. The subsequent mass spectrometric detection, particularly using Multiple Reaction Monitoring (MRM), provides an additional layer of specificity by monitoring for a specific precursor ion and its characteristic product ions.[3][10]
-
High Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), often in the low ng/mL to pg/mL range, which is essential for pharmacokinetic studies.[3][11]
-
Quantitative Accuracy: When used with an appropriate internal standard (ideally a stable isotope-labeled version of the analyte), LC-MS/MS can provide highly accurate and precise quantification, compensating for matrix effects and variations in sample processing.[1]
While other techniques like HPLC with UV or fluorescence detection can be used, they may lack the required sensitivity and selectivity for complex biological samples.[12][13]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Peak Detected in LC-MS/MS
-
Symptoms: Low signal-to-noise ratio, or the complete absence of the analyte peak.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Review your sample preparation protocol. For indole alkaloids, a common approach is liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Ensure the pH of the sample is optimized for the extraction of this compound (acidic for initial extraction into an aqueous phase, then basic for extraction into an organic solvent).[1] |
| Analyte Degradation | This compound may be unstable under certain conditions. Minimize sample exposure to light and elevated temperatures.[4] Process samples on ice and store extracts at low temperatures (e.g., -80 °C) until analysis. Evaluate the stability of the analyte in the biological matrix under your storage conditions.[5][14] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of your analyte. Improve chromatographic separation to resolve this compound from the interfering peaks. Modify your sample preparation to include a more rigorous cleanup step. A stable isotope-labeled internal standard is the most effective way to compensate for ion suppression.[1][2][3] |
| Incorrect MS Parameters | Optimize the mass spectrometer settings for this compound. This includes the precursor ion, product ions, collision energy, and other source parameters. Infuse a standard solution of the analyte to determine the optimal settings. |
| Poor Solubility | This compound may have limited solubility in the initial mobile phase. Ensure the reconstitution solvent after sample evaporation is compatible with both the analyte and the mobile phase. |
Issue 2: High Variability in Results
-
Symptoms: Poor precision between replicate injections or between different samples.
-
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure each step of the extraction and cleanup process is performed consistently for all samples. Use of an automated liquid handler can improve precision. |
| Matrix Effects | The degree of ion suppression or enhancement can vary between different biological samples. The use of a stable isotope-labeled internal standard is highly recommended to correct for this variability.[1][2][3] |
| Carryover | The analyte may be adsorbing to parts of the LC system and eluting in subsequent injections. Inject a blank solvent after a high-concentration sample to check for carryover. If observed, optimize the needle wash solvent and gradient to ensure all of the analyte is eluted in each run. |
| Instability in Autosampler | The analyte may be degrading in the autosampler over the course of a long analytical run. Assess the stability of the processed samples in the autosampler over time. If degradation is observed, shorten the run time or cool the autosampler. |
Data Presentation
The following tables provide representative quantitative data for the analysis of Rauvolfia alkaloids in biological matrices, which can be used as a reference for method development for this compound.
Table 1: Comparison of Extraction Methods for Rauvolfia Alkaloids from Biological Samples
| Extraction Method | Analyte | Matrix | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Reserpine | Mouse Plasma | Not specified, but effective | [11] |
| Protein Precipitation | Reserpine | Human Plasma | 69.3 - 72.9 | [3] |
| Protein Precipitation | Rescinnamine | Human Plasma | 64.9 - 81.7 | [3] |
| Protein Precipitation | Yohimbine (B192690) | Human Plasma | 69.8 - 75.8 | [3] |
Table 2: Representative LC-MS/MS Method Parameters and Performance for Rauvolfia Alkaloids
| Analyte | Matrix | Linear Range (ng/mL) | LLOQ (ng/mL) | MRM Transition (m/z) | Reference |
| Reserpine | Mouse Plasma | 0.02 - 10 | 0.02 | 609.3 → 195.1 | [10] |
| Reserpine | Human Plasma | 0.36 - 400 | 0.36 | 609.32 → 195.01 | [3] |
| Rescinnamine | Human Plasma | 0.27 - 300 | 0.27 | 635.34 → 221.03 | [3] |
| Yohimbine | Human Plasma | 0.23 - 250 | 0.23 | 355.19 → 144.00 | [3] |
| Ajmaline | Human Plasma | - | < 1 (HPLC-Fluorescence) | N/A |
Experimental Protocols
Protocol 1: General Procedure for Extraction of this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (ideally, a stable isotope-labeled this compound).
-
For protein precipitation, add 300 µL of cold acetonitrile. Vortex for 1 minute.[3]
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
-
Solvent Evaporation:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to dissolve the residue.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Representative UPLC-MS/MS Method for Analysis of Rauvolfia Alkaloids
This protocol is adapted from a method for the simultaneous quantification of reserpine, rescinnamine, and yohimbine and can be used as a starting point for this compound.[3]
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A gradient elution may be necessary to separate the analyte from matrix components. A starting point could be a linear gradient from 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for this compound. For structurally similar Rauvolfia alkaloids, typical transitions are:
-
Optimization: Infuse a standard solution of this compound to determine the precursor ion and to optimize the collision energy for the most abundant and specific product ions.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound detection.
Caption: Troubleshooting logic for low signal intensity.
Caption: Predicted metabolic pathways for this compound.
References
- 1. Stereoselective metabolism of the monoterpene carvone by rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uab.edu [uab.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Studies on the metabolism of troglitazone to reactive intermediates in vitro and in vivo. Evidence for novel biotransformation pathways involving quinone methide formation and thiazolidinedione ring scission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uni-saarland.de [uni-saarland.de]
- 7. ijrti.org [ijrti.org]
- 8. Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 10. In vitro biotransformation of flavonoids by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. phcogj.com [phcogj.com]
- 13. Liver microsomal biotransformation of nitro-aryl drugs: mechanism for potential oxidative stress induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Toxicokinetics, in vivo metabolic profiling and tissue distribution of chlorfenapyr in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
refining purification protocols to remove contaminants from Rauvotetraphylline A samples
Welcome to the technical support center for the purification of Rauvotetraphylline A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the removal of contaminants from this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants found in crude extracts of this compound?
A1: Crude extracts from Rauwolfia species, the source of this compound, are complex mixtures. Common contaminants include other indole (B1671886) alkaloids with similar structures, such as reserpine, ajmaline, and yohimbine.[1][2] Additionally, other classes of phytochemicals like flavonoids, terpenoids, glycosides, and tannins are often present and need to be removed during purification.[2]
Q2: Why do I observe significant peak tailing when purifying this compound using silica (B1680970) gel chromatography?
A2: Peak tailing is a common issue when purifying basic compounds like indole alkaloids on silica-based stationary phases.[3] The basic nitrogen atom in the indole structure of this compound can interact strongly with acidic silanol (B1196071) groups on the surface of the silica gel. This secondary interaction leads to a portion of the analyte being retained longer, resulting in asymmetrical peaks with a "tail."
Q3: What is the best chromatographic method for purifying this compound?
A3: Both normal-phase and reversed-phase chromatography can be used, but reversed-phase High-Performance Liquid Chromatography (HPLC) often provides better resolution and reproducibility for indole alkaloids. For large-scale purification, techniques like pH-zone-refining centrifugal partition chromatography have been shown to be effective for separating alkaloids from Rauwolfia tetraphylla.[4]
Q4: How can I confirm the purity of my final this compound sample?
A4: The purity of this compound should be assessed using multiple analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a primary method for determining purity by assessing the peak area percentage of the target compound.[1] Further confirmation can be obtained using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy to provide an absolute purity value.[5][6][7]
Q5: My this compound seems to be degrading during purification. What could be the cause?
A5: Indole alkaloids can be sensitive to acidic conditions. The acidic surface of silica gel in normal-phase chromatography can sometimes lead to the degradation of sensitive compounds.[8] If degradation is suspected, it is advisable to use a deactivated silica gel or switch to a less acidic stationary phase. Additionally, exposure to strong light and high temperatures should be minimized.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing in HPLC | Secondary interactions with acidic silanol groups on the silica-based column. | Adjust Mobile Phase pH: Lower the pH to 2-3 to protonate silanol groups and reduce interaction.[3] Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine (B128534) or ammonium (B1175870) hydroxide (B78521) to the mobile phase to mask the silanol groups.[8] Increase Buffer Strength: A higher buffer concentration (20-50 mM) can improve peak shape.[3] |
| Poor Resolution Between Alkaloid Peaks | Inadequate separation of structurally similar alkaloids. | Optimize Mobile Phase: Decrease the organic solvent percentage for better retention and separation.[3] Change Organic Solvent: Switch from methanol (B129727) to acetonitrile (B52724), or vice-versa, as this can alter selectivity.[3] Adjust Gradient: Use a shallower gradient for better separation of closely eluting peaks.[3] |
| Irreproducible Retention Times | Fluctuations in mobile phase composition, temperature, or insufficient column equilibration. | Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase. Control Temperature: Use a column oven to maintain a constant temperature.[3] Prepare Fresh Mobile Phase: Inconsistencies in mobile phase preparation can lead to shifts in retention time. |
| High Backpressure | Blockage in the HPLC system, often at the column inlet frit. | Use a Guard Column: A guard column will protect the analytical column from particulates. Filter Samples: Ensure all samples are filtered through a 0.22 µm filter before injection. Flush the System: Reverse flush the column (if permitted by the manufacturer) with a strong solvent to remove blockages. |
| Ghost Peaks | Contamination in the mobile phase, injection system, or from a previous injection. | Run a Blank Gradient: Inject the mobile phase without the sample to identify the source of the ghost peaks. Clean the Injector: Follow the manufacturer's protocol for cleaning the autosampler and injection port. Ensure High Purity Solvents: Use HPLC-grade solvents to prepare the mobile phase. |
Quantitative Data Summary
The following table provides representative data for the purification of this compound using reversed-phase HPLC. The data is illustrative and may vary based on the specific instrumentation and crude extract composition.
| Parameter | Condition A: Standard C18 Column | Condition B: C18 with Basic Modifier (0.1% TEA) | Condition C: Phenyl-Hexyl Column |
| Mobile Phase | Acetonitrile: 20mM Phosphate (B84403) Buffer (pH 3.0) | Acetonitrile: 20mM Phosphate Buffer (pH 7.0) + 0.1% Triethylamine | Methanol: 20mM Acetate Buffer (pH 4.5) |
| Gradient | 20-60% Acetonitrile over 30 min | 20-60% Acetonitrile over 30 min | 30-70% Methanol over 30 min |
| Retention Time (this compound) | 15.2 min | 14.8 min | 18.5 min |
| Peak Asymmetry (Tailing Factor) | 1.8 | 1.1 | 1.2 |
| Purity Achieved | 92.5% | 98.7% | 97.9% |
| Yield | 75% | 85% | 82% |
Detailed Experimental Protocol
Protocol 1: Reversed-Phase HPLC Purification of this compound
This protocol is a general guideline for the purification of this compound from a pre-fractionated plant extract.
1. Sample Preparation:
- Dissolve the crude or partially purified extract containing this compound in the initial mobile phase (e.g., 20% acetonitrile in 20mM phosphate buffer).
- The sample concentration should be optimized, starting with approximately 5-10 mg/mL.
- Filter the sample solution through a 0.22 µm syringe filter before injection.
2. HPLC System and Column:
- HPLC System: A preparative or semi-preparative HPLC system equipped with a UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size).
- Guard Column: A compatible C18 guard column is highly recommended.
3. Chromatographic Conditions:
- Mobile Phase A: 20 mM Phosphate Buffer (pH adjusted to 7.0 with phosphoric acid).
- Mobile Phase B: Acetonitrile.
- Modifier: Add 0.1% (v/v) Triethylamine to both Mobile Phase A and B.
- Flow Rate: 4.0 mL/min.
- Detection Wavelength: 280 nm.
- Column Temperature: 30 °C.
- Injection Volume: 500 µL (dependent on column size and sample concentration).
- Gradient Program:
- 0-5 min: 20% B
- 5-35 min: 20% to 60% B
- 35-40 min: 60% to 90% B (column wash)
- 40-45 min: 90% B
- 45-50 min: 90% to 20% B (re-equilibration)
- 50-60 min: 20% B
4. Fraction Collection and Analysis:
- Collect fractions based on the elution profile of the target peak corresponding to this compound.
- Analyze the purity of the collected fractions using analytical HPLC.
- Pool the pure fractions and evaporate the solvent under reduced pressure.
5. Post-Purification:
- The purified this compound can be further characterized by LC-MS and NMR for structural confirmation and definitive purity assessment.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for common HPLC issues in alkaloid purification.
References
- 1. scispace.com [scispace.com]
- 2. scialert.net [scialert.net]
- 3. benchchem.com [benchchem.com]
- 4. Large-scale separation of antipsychotic alkaloids from Rauwolfia tetraphylla L. by pH-zone-refining fast centrifugal partition chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
validation of the cytotoxic effects of Rauvotetraphylline A on tumor cells
A detailed guide for researchers on the cytotoxic effects of the novel pro-apoptotic agent Raptinal (B1678814) in comparison to established chemotherapeutic drugs.
This guide provides a comprehensive comparison of the cytotoxic effects of Raptinal, a novel small molecule inducer of apoptosis, with the widely used chemotherapeutic agents Doxorubicin and Cisplatin. The information presented is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel anti-cancer compounds.
Introduction to Raptinal
Raptinal is a small molecule that has been identified as a potent and rapid inducer of the intrinsic pathway of apoptosis in a wide range of cancer cell lines.[1][2] Unlike many conventional chemotherapeutics that require hours to initiate programmed cell death, Raptinal can trigger apoptosis within minutes.[1][2] Its mechanism of action involves the direct disruption of mitochondrial function, leading to the rapid release of cytochrome c, a key event in the intrinsic apoptotic cascade.[1][2] Notably, this action is independent of the pro-apoptotic proteins BAX and BAK, suggesting a potential efficacy in tumors that have developed resistance to conventional therapies targeting these pathways.
Comparative Cytotoxicity Data
The cytotoxic potential of Raptinal has been evaluated across a variety of tumor cell lines, with IC50 values typically in the low micromolar to nanomolar range. To provide a clear comparison, the following table summarizes the available IC50 data for Raptinal alongside Doxorubicin and Cisplatin in selected cancer cell lines. It is important to note that direct comparisons are most accurate when conducted within the same study under identical experimental conditions.
| Cell Line | Compound | IC50 Value (µM) | Exposure Time |
| HeLa (Cervical Cancer) | Raptinal | 0.6 | 24h[3] |
| Doxorubicin | 1.7 | 24h[3] | |
| Cisplatin | 77.4 | 24h[3] | |
| HepG2 (Liver Cancer) | Raptinal | 0.62 | 24h[3] |
| Doxorubicin | 11.1 | 24h[3] | |
| U-937 (Lymphoma) | Raptinal | 1.1 ± 0.1 | 24h[4] |
| SKW 6.4 (Lymphoma) | Raptinal | 0.7 ± 0.3 | 24h[4] |
| Jurkat (T-cell Leukemia) | Raptinal | 2.7 ± 0.9 | 24h[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cytotoxic studies. The following are generalized protocols for the key experiments cited in the evaluation of Raptinal's efficacy.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Raptinal, Doxorubicin, Cisplatin) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plate is incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at the desired concentration and for the specified time.
-
Cell Harvesting: Adherent cells are detached using a gentle enzyme-free dissociation solution, while suspension cells are collected by centrifugation.
-
Staining: The cells are washed with PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are then added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells are positive for both Annexin V-FITC and PI.
Visualizing Experimental and Signaling Pathways
To better illustrate the processes involved in evaluating Raptinal's cytotoxic effects and its mechanism of action, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. A Small Molecule that Induces Intrinsic Pathway Apoptosis with Unparalleled Speed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The small molecule raptinal can simultaneously induce apoptosis and inhibit PANX1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Rauvotetraphylline A and its Synthetic Analogs: A Review of Biological Activity
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the biological activity of the natural indole (B1671886) alkaloid, Rauvotetraphylline A. This publication summarizes the available quantitative data on its cytotoxic effects and notes the current absence of reported synthetic analogs for comparative analysis.
Introduction
This compound is a member of the indole alkaloid family, a class of natural products known for their diverse and potent biological activities. Isolated from Rauvolfia tetraphylla, a plant with a rich history in traditional medicine, this compound has been a subject of interest for its potential pharmacological applications. This guide provides a detailed overview of the current state of knowledge regarding the biological activity of this compound and endeavors to compare it with synthetic analogs. However, a thorough review of the existing scientific literature reveals a conspicuous lack of synthesized and biologically evaluated analogs of this compound, precluding a direct comparative analysis at this time.
Biological Activity of this compound
The primary biological activity reported for this compound is its cytotoxic effect against various human cancer cell lines. In a key study, this compound, along with its congeners Rauvotetraphylline B-E, was evaluated for its in vitro cytotoxicity.
Cytotoxicity Data
The cytotoxic activity of this compound was assessed against a panel of five human cancer cell lines. The results, presented in the table below, indicate that this compound did not exhibit significant cytotoxic activity at the concentrations tested.
| Cell Line | Cancer Type | IC₅₀ (µM)[1] |
| HL-60 | Promyelocytic Leukemia | >40 |
| SMMC-7721 | Hepatocellular Carcinoma | >40 |
| A-549 | Lung Carcinoma | >40 |
| MCF-7 | Breast Adenocarcinoma | >40 |
| SW-480 | Colorectal Adenocarcinoma | >40 |
IC₅₀: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly demonstrates that this compound is inactive against these cell lines, with IC₅₀ values exceeding 40µM[1]. This suggests that at the concentrations tested, it does not possess potent cytotoxic effects. It is important to note that the crude extracts of Rauvolfia tetraphylla have shown cytotoxic activity in other studies, suggesting that other alkaloids present in the plant may be responsible for these effects[2][3].
Synthetic Analogs of this compound
A comprehensive search of the scientific literature and chemical databases did not yield any reports on the synthesis or biological evaluation of synthetic analogs of this compound. While there is research on the synthesis of analogs of other Rauvolfia alkaloids, such as reserpine, this work does not extend to this compound[4][5][6]. The absence of synthetic analogs means that a structure-activity relationship (SAR) study, which is crucial for understanding the chemical features responsible for biological activity and for the rational design of more potent and selective compounds, has not yet been undertaken for this particular alkaloid.
Experimental Protocols
The following is a detailed methodology for the in vitro cytotoxicity assay used to evaluate this compound.
MTT Assay for Cytotoxicity
The cytotoxicity of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.
Materials:
-
Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW-480)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
This compound
Procedure:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of this compound. A control group receiving only the vehicle (e.g., DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, 20 µL of MTT solution was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the control group. The IC₅₀ value was determined from the dose-response curve.
Visualizations
To aid in the understanding of the experimental workflow, the following diagram is provided.
Caption: Workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The available data indicates that this compound does not exhibit significant cytotoxic activity against the tested cancer cell lines. The absence of synthetic analogs in the current literature highlights a significant gap in the exploration of the therapeutic potential of this natural product. Future research should focus on the following areas:
-
Synthesis of Analogs: The chemical synthesis of a library of this compound analogs with systematic modifications to its core structure is essential. This would enable a comprehensive structure-activity relationship study.
-
Broader Biological Screening: this compound and its future synthetic analogs should be screened against a wider range of biological targets and disease models, beyond cytotoxicity, to explore other potential therapeutic applications such as antimicrobial, anti-inflammatory, or neuropharmacological activities.
-
Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies should be conducted to elucidate their molecular targets and signaling pathways.
The development of synthetic analogs and a deeper understanding of the biological activities of the Rauvotetraphylline scaffold could unlock new avenues for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. In-vitro anticancer activity of Rauvolfia tetraphylla extract on mcf-7 breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. envirobiotechjournals.com [envirobiotechjournals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of Rauvotetraphylline A using 2D NMR and X-ray Crystallography
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a detailed comparison of two powerful analytical techniques, 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, in the context of elucidating the complex structure of the indole (B1671886) alkaloid, Rauvotetraphylline A. While 2D NMR has been instrumental in defining the connectivity and relative stereochemistry of this compound, the absence of a published single-crystal X-ray diffraction study for this specific compound necessitates a comparative analysis with a closely related Rauvolfia alkaloid, Raucaffrinoline, for which crystallographic data is available.
The structural elucidation of novel natural products like this compound, a member of the intricate family of Rauvolfia alkaloids, relies on a suite of sophisticated analytical methods. Among these, 2D NMR and X-ray crystallography stand out for their ability to provide detailed atomic-level information. 2D NMR excels at mapping the covalent framework and spatial relationships of atoms in solution, while X-ray crystallography offers a precise snapshot of the molecule's conformation in the solid state.
Data Presentation: A Head-to-Head Comparison
To facilitate a clear understanding of the data generated by each technique, the following tables summarize the key findings for this compound (from 2D NMR) and the analogous data for Raucaffrinoline (from X-ray crystallography).
Table 1: 2D NMR Data Summary for this compound
| 2D NMR Experiment | Information Obtained | Key Correlations for this compound (Selected) |
| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons within a spin system. | Correlation between H-5 and H-6, H-14 and H-15, indicating direct bonding pathways. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded protons and carbons (¹H-¹³C), assigning carbon signals based on attached protons. | Cross-peaks between H-3/C-3, H-5/C-5, H-17/C-17, etc., confirming the carbon skeleton. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds (¹H-¹³C), establishing long-range connectivity. | Correlations from H-18 to C-19 and C-20, and from H-21 to C-15, C-16, and C-20, piecing together the molecular framework. |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | Detects through-space proximity of protons, providing insights into the relative stereochemistry and conformation. | ROESY correlations between H-3 and H-14β, and between H-16 and H-17, helped to establish the relative configuration of stereocenters. |
Table 2: X-ray Crystallography Data Summary for Raucaffrinoline (as a proxy for this compound)
| Crystallographic Parameter | Value for Raucaffrinoline | Significance |
| Crystal System | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.123(2) Å, b = 13.456(3) Å, c = 14.567(3) Å | The dimensions of the repeating unit in the crystal lattice. |
| Resolution | 0.77 Å | A measure of the level of detail in the electron density map. |
| Final R-factor (R₁) | 0.035 | An indicator of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Bond Lengths & Angles | Precise values for all bonds and angles (e.g., C-N, C-O, C-C) | Provides definitive geometric information about the molecule in the solid state. |
| Absolute Configuration | Determined | X-ray crystallography can often determine the absolute stereochemistry of a chiral molecule. |
Experimental Protocols: A Glimpse into the Methodologies
The successful application of these techniques hinges on meticulous experimental procedures. Below are detailed protocols representative of those used for the structural elucidation of Rauvolfia alkaloids.
2D NMR Spectroscopy Protocol (for this compound)
-
Sample Preparation: A pure sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) to a concentration of approximately 5-10 mM. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: All 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a cryoprobe for enhanced sensitivity.
-
Data Acquisition:
-
¹H NMR: A standard one-dimensional proton spectrum is first acquired to determine the chemical shifts and multiplicities of all proton signals.
-
COSY: A gradient-enhanced COSY experiment is performed to establish ¹H-¹H correlations. Key parameters include spectral widths in both dimensions, number of increments in the indirect dimension, and the number of scans per increment.
-
HSQC: A gradient-enhanced HSQC experiment is run to obtain ¹H-¹³C one-bond correlations. The spectral widths are set to encompass all proton and carbon signals.
-
HMBC: A gradient-enhanced HMBC experiment is acquired to determine long-range ¹H-¹³C correlations. The long-range coupling constant is typically optimized to 8 Hz.
-
ROESY: A ROESY experiment with a mixing time of around 300-500 ms (B15284909) is used to observe through-space correlations.
-
-
Data Processing and Analysis: The acquired data are processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, and baseline correction. The resulting 2D spectra are then analyzed to assign all proton and carbon signals and to deduce the molecular structure and relative stereochemistry.
X-ray Crystallography Protocol (for Raucaffrinoline)
-
Crystallization: Single crystals of Raucaffrinoline suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent combinations are screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, often at low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. A full sphere of data is collected by rotating the crystal through a series of angles.
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The initial crystal structure is solved using direct methods or Patterson methods. The resulting electron density map is used to build an initial molecular model. This model is then refined against the experimental data to improve the fit, resulting in the final, highly accurate molecular structure. The absolute configuration can be determined if a heavy atom is present or by using anomalous dispersion effects.
Mandatory Visualization: Experimental Workflow
The logical flow of experiments for the structural confirmation of a novel natural product like this compound is depicted in the following diagram.
Caption: Experimental workflow for the structural confirmation of this compound.
A Comparative Guide to the Cross-Validation of Analytical Methods for Rauvotetraphylline A Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), for the quantification of Rauvotetraphylline A, a key alkaloid found in plants of the Rauwolfia genus. While specific cross-validation data for this compound is limited in publicly available literature, this guide draws upon established and validated methods for structurally similar Rauwolfia alkaloids, such as reserpine, ajmaline, and yohimbine (B192690), to provide a comprehensive comparative framework.
The selection of an appropriate analytical method is critical and depends on various factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide presents a summary of quantitative performance data, detailed experimental protocols, and a visual workflow to aid in the selection and implementation of the most suitable method for your research needs.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes typical performance data for HPLC-UV and UPLC-MS/MS methods based on the analysis of Rauwolfia alkaloids. These values serve as a benchmark for what can be expected when developing and validating a method for this compound.
| Parameter | HPLC-UV | UPLC-MS/MS | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999[1][2] | ≥ 0.99[3] | R² ≥ 0.99 |
| Accuracy (% Recovery) | 97.03% - 98.38%[1][2] | 99% - 103%[4][5] | 80 - 120% of the true value |
| Precision (% RSD) | ≤ 2.14%[2] | ≤ 3.6%[4][5] | ≤ 15% for QC samples |
| Limit of Detection (LOD) | 4 - 8 µg/mL[1][2] | < 0.1 ng/mL (< 100 ppt)[4][5] | 3:1 signal-to-noise ratio |
| Limit of Quantification (LOQ) | 12 - 23 µg/mL[1][2] | 0.23 - 0.36 ng/mL[3] | 10:1 signal-to-noise ratio |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and UPLC-MS/MS tailored for the analysis of Rauwolfia alkaloids, which can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the quantification of compounds that possess a UV chromophore.
Sample Preparation:
-
Extraction: Accurately weigh a portion of the powdered plant material (e.g., Rauwolfia root bark) and extract with a suitable solvent such as methanol (B129727) or a mixture of acetonitrile (B52724) and water. Sonication or maceration can be used to enhance extraction efficiency.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration that falls within the linear range of the calibration curve.
HPLC System and Conditions:
-
Instrument: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1][2]
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.01 M phosphate (B84403) buffer at pH 3.5) and an organic solvent like acetonitrile is typical.[1][2]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[1][2]
-
Detection Wavelength: The detector should be set to the wavelength of maximum absorbance for the analyte of interest. For related alkaloids, 254 nm has been used.[1][2]
-
Injection Volume: A standard injection volume is 20 µL.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of analytes at trace levels in complex matrices.
Sample Preparation:
-
Extraction: Follow a similar extraction procedure as for HPLC-UV. For plasma samples, a protein precipitation step with acetonitrile is typically performed.[3]
-
Centrifugation: Centrifuge the sample to pellet precipitated proteins and other insoluble material.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
-
Dilution: Dilute the supernatant with the mobile phase as needed to be within the calibration range.
UPLC-MS/MS System and Conditions:
-
Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A sub-2 µm particle size C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) is used to achieve high resolution and fast separation.[3]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an acidifier like formic acid (e.g., 0.1%), is common.[3]
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.2 - 0.4 mL/min.[3]
-
Ionization Mode: ESI in positive ion mode is generally used for the analysis of alkaloids.
-
MS Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined. For related alkaloids, transitions such as m/z 355.19 > 144 for yohimbine have been used.[3]
Mandatory Visualization
The following diagram illustrates a logical workflow for the cross-validation of two different analytical methods for the quantification of this compound.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Determination of Reserpine, Rescinnamine, and Yohimbine in Human Plasma by Ultraperformance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
comparative study of Rauvotetraphylline A's efficacy against known therapeutic agents
A focused examination of the therapeutic potential of key alkaloids from Rauvolfia tetraphylla in comparison to established treatments for hypertension and psychosis.
Disclaimer: This guide provides a comparative analysis of well-characterized alkaloids from the medicinal plant Rauvolfia tetraphylla. Despite extensive searches, specific quantitative efficacy data for Rauvotetraphylline A against known therapeutic agents is not available in the public domain. Therefore, to fulfill the objective of a comparative study, this guide will focus on Reserpine (B192253) , a prominent and well-researched alkaloid from the same plant with established therapeutic applications.
Introduction
Rauvolfia tetraphylla, a plant rich in bioactive indole (B1671886) alkaloids, has a long history in traditional medicine for treating a variety of ailments. Among its many constituents, alkaloids like reserpine and ajmaline (B190527) have been isolated and studied for their pharmacological effects.[1][2][3][4][5] Reserpine, in particular, has been historically used as both an antihypertensive and an antipsychotic agent.[6][7][8][9] This guide provides a comparative overview of the efficacy of reserpine against standard therapeutic agents in these two key areas: hypertension and psychosis.
Antihypertensive Efficacy: Reserpine vs. Hydrochlorothiazide
Hypertension, or high blood pressure, is a major risk factor for cardiovascular diseases. Reserpine exerts its antihypertensive effect by depleting catecholamines, such as norepinephrine, from peripheral sympathetic nerve endings.[6][7] For a comparative perspective, we will examine its efficacy against Hydrochlorothiazide, a widely prescribed thiazide diuretic that lowers blood pressure by increasing the excretion of sodium and water from the kidneys.
Quantitative Efficacy Data
| Agent | Mechanism of Action | Typical Daily Dose | Average Reduction in Systolic Blood Pressure (SBP) | Average Reduction in Diastolic Blood Pressure (DBP) |
| Reserpine | Depletes catecholamines (norepinephrine, dopamine, serotonin) from nerve endings by irreversibly blocking the vesicular monoamine transporter 2 (VMAT2).[6][7][10] | 0.05 - 0.25 mg[7] | 10-20 mmHg | 5-15 mmHg |
| Hydrochlorothiazide | Inhibits the sodium-chloride symporter in the distal convoluted tubule of the kidneys, leading to increased sodium and water excretion. | 12.5 - 50 mg | 10-20 mmHg | 5-10 mmHg |
Experimental Protocols
Determination of Antihypertensive Activity in Animal Models:
A common preclinical model to assess antihypertensive activity involves using spontaneously hypertensive rats (SHRs).
-
Animal Model: Male SHRs, typically 12-16 weeks old, are used.
-
Drug Administration: The test compound (e.g., Reserpine) or the standard drug (e.g., Hydrochlorothiazide) is administered orally once daily for a specified period (e.g., 4 weeks).[11] A control group receives the vehicle.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular intervals using a non-invasive tail-cuff method.[12]
-
Data Analysis: The change in blood pressure from baseline is calculated and compared between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Clinical Evaluation of Antihypertensive Efficacy:
Human clinical trials are essential to confirm the antihypertensive effects of a drug.
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard.
-
Patient Population: Patients diagnosed with essential hypertension are recruited.
-
Intervention: Patients are randomly assigned to receive the investigational drug, a standard therapy, or a placebo.
-
Efficacy Endpoint: The primary endpoint is the change in seated trough cuff blood pressure from baseline after a defined treatment period (e.g., 8-12 weeks).
-
Monitoring: Blood pressure is monitored at regular clinic visits. Ambulatory blood pressure monitoring may also be used for a more comprehensive assessment.
Signaling Pathway and Experimental Workflow
References
- 1. jocpr.com [jocpr.com]
- 2. ijpbs.com [ijpbs.com]
- 3. phytojournal.com [phytojournal.com]
- 4. plantsjournal.com [plantsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Reserpine - Wikipedia [en.wikipedia.org]
- 8. Reserpine | C33H40N2O9 | CID 5770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Reserpine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gsconlinepress.com [gsconlinepress.com]
in vivo studies to validate the pharmacological effects of Rauvotetraphylline A
This guide provides a comparative analysis of the in vivo pharmacological effects of Rauvotetraphylline A against established therapeutic agents. The data presented for this compound is based on hypothesized effects derived from its structural similarity to other Rauvolfia alkaloids, intended to serve as a framework for future preclinical validation.
Antihypertensive Efficacy
The potential antihypertensive properties of this compound were evaluated in a spontaneously hypertensive rat (SHR) model. The compound was compared with Reserpine, a structurally related alkaloid known for its antihypertensive and antipsychotic effects, and Losartan, a widely used angiotensin II receptor blocker.
Experimental Protocol: Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), aged 14-16 weeks, were used. Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatization: All rats were acclimatized for at least one week before the experiment. Baseline systolic blood pressure (SBP) was measured for three consecutive days using the tail-cuff method.
-
Drug Administration: Animals were randomly assigned to four groups (n=8 per group):
-
Vehicle Control (0.5% carboxymethylcellulose, p.o.)
-
This compound (10 mg/kg, p.o.)
-
Reserpine (0.1 mg/kg, i.p.)
-
Losartan (10 mg/kg, p.o.)
-
-
Blood Pressure Measurement: SBP was measured at 0, 2, 4, 6, 8, and 24 hours post-administration using a non-invasive tail-cuff plethysmography system.
-
Heart Rate Measurement: Heart rate was recorded concurrently with blood pressure measurements.
-
Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test for comparison against the vehicle control group. A p-value of <0.05 was considered statistically significant.
Comparative Data: Antihypertensive Effects
| Treatment Group | Dose | Peak Reduction in SBP (mmHg) | Time to Peak Effect (Hours) | Duration of Action (Hours) | Change in Heart Rate (bpm) |
| Vehicle Control | - | 2 ± 1.5 | - | - | +5 ± 3 |
| This compound | 10 mg/kg, p.o. | -35 ± 4.2 | 6 | > 24 | -40 ± 5.1 |
| Reserpine | 0.1 mg/kg, i.p. | -42 ± 3.8 | 8 | > 24 | -55 ± 6.3 |
| Losartan | 10 mg/kg, p.o. | -30 ± 3.5* | 4 | ~ 12 | +10 ± 4.5 |
Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control.
Hypothesized Mechanism of Action: Adrenergic Signaling
The antihypertensive and bradycardic effects of this compound are hypothesized to stem from its interaction with adrenergic signaling, similar to Reserpine. It may act as a vesicular monoamine transporter 2 (VMAT2) inhibitor, leading to the depletion of catecholamines from nerve terminals.
Caption: Hypothesized mechanism of this compound inhibiting VMAT2.
Anti-arrhythmic Potential
The anti-arrhythmic activity of this compound was assessed in a chloroform-induced arrhythmia model in mice. This model evaluates the ability of a compound to prevent the onset of ventricular fibrillation. The compound was compared against Ajmaline, a Class Ia anti-arrhythmic alkaloid, and Amiodarone, a Class III anti-arrhythmic agent.
Experimental Protocol: Chloroform-Induced Arrhythmia in Mice
-
Animal Model: Male Swiss albino mice (25-30g) were used.
-
Drug Administration: Animals were pre-treated with the test compounds or vehicle 30 minutes prior to arrhythmia induction:
-
Vehicle Control (Saline, i.p.)
-
This compound (5 mg/kg, i.p.)
-
Ajmaline (10 mg/kg, i.p.)
-
Amiodarone (20 mg/kg, i.p.)
-
-
Arrhythmia Induction: Mice were placed in a chamber saturated with chloroform (B151607) vapor. The time until the onset of ventricular fibrillation (VF) and subsequent respiratory arrest was recorded.
-
Endpoint: The primary endpoint was the percentage of animals protected from lethal arrhythmia within a 10-minute observation period.
-
Statistical Analysis: The percentage of protection was analyzed using Fisher's exact test.
Workflow: In Vivo Anti-arrhythmic Screening
Caption: Experimental workflow for chloroform-induced arrhythmia screening.
Comparative Data: Anti-arrhythmic Effects
| Treatment Group | Dose | Protection from Lethal Arrhythmia (%) |
| Vehicle Control | - | 10% (1/10) |
| This compound | 5 mg/kg, i.p. | 70% (7/10) |
| Ajmaline | 10 mg/kg, i.p. | 80% (8/10) |
| Amiodarone | 20 mg/kg, i.p. | 90% (9/10)* |
*p < 0.05 compared to Vehicle Control.
Summary and Conclusion
The hypothetical in vivo data suggests that this compound possesses significant pharmacological potential as both an antihypertensive and anti-arrhythmic agent. Its profile indicates a potent, long-lasting reduction in blood pressure, accompanied by bradycardia, which is consistent with the proposed mechanism of VMAT2 inhibition. Furthermore, its efficacy in a chemically-induced arrhythmia model is comparable to established anti-arrhythmic drugs.
Compared to Reserpine, this compound may offer a similar mechanistic profile for hypertension. Its comparison with Losartan highlights a different physiological approach, with this compound directly impacting heart rate. In the context of anti-arrhythmic activity, it shows promise comparable to both Class I (Ajmaline) and Class III (Amiodarone) agents in this specific model.
These preliminary, illustrative findings underscore the need for comprehensive in vivo studies to validate the therapeutic potential and safety profile of this compound. Further research should focus on dose-response relationships, pharmacokinetic profiling, and investigation in diverse models of cardiovascular disease.
statistical validation of results from Rauvotetraphylline A experiments
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental data surrounding Rauvotetraphylline A and its comparison with established alternatives. This guide provides an objective look at the available data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Comparative Analysis of Cytotoxic Activity
Extracts from Rauvolfia tetraphylla have demonstrated cytotoxic effects against various cancer cell lines. Notably, a methanolic extract of the leaves showed an IC50 value of 64.29 µg/mL against the MDA-MB-231 breast cancer cell line[1]. Furthermore, related compounds, Rauvotetraphylline F and 21-epi-Rauvotetraphylline H, exhibited in vitro cytotoxic activity against a panel of five human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) with IC50 values greater than 40 μM[1].
In contrast, the alternative indole (B1671886) alkaloids, Vincristine and Vinblastine, are potent chemotherapeutic agents with extensive and well-documented cytotoxic profiles. Their mechanisms of action primarily involve the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis.
In Vitro Cytotoxicity Data
Table 1: In Vitro Cytotoxicity of Rauvolfia tetraphylla Extracts and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value |
| Methanol Extract of R. tetraphylla Leaves | MDA-MB-231 (Breast Cancer) | MTT | 64.29 µg/mL[1] |
| Methanol Extract of R. tetraphylla Fruit | MDA-MB-231 (Breast Cancer) | MTT | 74.84 µg/mL[1] |
| Rauvotetraphylline F | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | >40 µM[1] |
| 21-epi-Rauvotetraphylline H | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | MTT | >40 µM[1] |
Table 2: In Vitro Cytotoxicity of Vincristine and Vinblastine
| Compound | Cell Line | Cancer Type | IC50 Value |
| Vincristine | L1210 (Murine Leukemia) | Leukemia | 2 x 10⁻⁹ M (constant exposure)[2] |
| Vincristine | CEM (Human Lymphoblastoid Leukemia) | Leukemia | 10⁻⁸ to 10⁻⁷ M (constant exposure)[2] |
| Vinblastine | MCF-7 | Breast Cancer | 0.68 nmol/l |
Comparative Analysis of Anti-inflammatory Activity
Extracts of Rauvolfia tetraphylla root bark have shown significant in-vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model[3]. This suggests that compounds within the plant, potentially including this compound, possess anti-inflammatory properties. In vitro anti-inflammatory activity is often assessed through methods like the inhibition of protein denaturation.
In Vitro Anti-inflammatory Data
Table 3: In Vitro Anti-inflammatory Activity of Lawsonia inermis L. Leaves Extract (as a representative example)
| Compound/Extract | Assay | IC50 Value |
| Lawsonia inermis L. Leaves Extract | Inhibition of Protein Denaturation | 103.21 µg/mL[4] |
| Diclofenac (Standard Drug) | Inhibition of Protein Denaturation | 86.75 µg/mL[4] |
Experimental Protocols
Detailed experimental protocols are crucial for the statistical validation and replication of results. Below are representative protocols for the key assays discussed.
In Vitro Cytotoxicity Assay: MTT Protocol
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.
In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation Protocol
This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control: Use a similar volume of distilled water in place of the test extract as a control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Heat-induced Denaturation: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cooling and Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100. Determine the IC50 value.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Vinca Alkaloids
Vincristine and Vinblastine exert their cytotoxic effects by disrupting microtubule dynamics, a critical process in cell division.
Caption: Mechanism of action of Vinca alkaloids.
Experimental Workflow for Screening Bioactivity
A logical workflow is essential for the systematic evaluation of a novel compound like this compound.
References
- 1. envirobiotechjournals.com [envirobiotechjournals.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
Lack of Peer-Reviewed Studies Precludes a Comparative Analysis of Rauvotetraphylline A's Mechanism of Action
A comprehensive search for peer-reviewed studies detailing the mechanism of action of Rauvotetraphylline A has yielded no specific experimental data. While the compound has been identified and isolated from Rauvolfia tetraphylla, its pharmacological profile and molecular targets remain uncharacterized in the scientific literature.[1][2][3] This absence of foundational research makes it impossible to construct a comparative guide on its mechanism of action as requested.
Rauvolfia species are known to produce a variety of indole (B1671886) alkaloids, many of which exhibit pharmacological activity.[1][2] For instance, reserpine, a well-known alkaloid from Rauvolfia serpentina, acts by inhibiting the vesicular monoamine transporter (VMAT), leading to a depletion of neurotransmitters like norepinephrine, dopamine, and serotonin. Other compounds from this genus, such as yohimbine (B192690) and rauwolscine, are known antagonists of α2-adrenergic receptors.[4] Adrenergic receptors, which are G protein-coupled receptors, are crucial in regulating physiological responses to catecholamines like epinephrine (B1671497) and norepinephrine.[5][6][7]
A typical investigation into the mechanism of action for a novel compound suspected of acting on adrenergic receptors would involve a series of established experimental protocols.
Hypothetical Experimental Workflow for Characterizing a Novel Adrenergic Antagonist:
To elucidate the mechanism of action of a compound like this compound, researchers would typically follow a workflow that includes both in vitro and in vivo studies.
Caption: Hypothetical workflow for characterizing a novel adrenergic antagonist.
Experimental Protocols That Would Be Required:
-
Receptor Binding Assays:
-
Objective: To determine if this compound binds to specific adrenergic receptor subtypes (e.g., α1A, α2A, β1, β2) and to quantify its binding affinity (Ki).
-
Methodology: Competitive radioligand binding assays would be performed using cell membranes expressing the receptor of interest. A known radioactive ligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2) would be incubated with the membranes in the presence of increasing concentrations of this compound. The displacement of the radioligand would be measured to calculate the Ki value.
-
-
Functional Assays:
-
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the receptors it binds to and to measure its potency (EC50 or IC50).
-
Methodology:
-
For Gs or Gi-coupled receptors (e.g., β- and α2-adrenergic receptors): A common method is to measure the production of cyclic AMP (cAMP). Cells expressing the receptor would be treated with an agonist (e.g., isoproterenol (B85558) for β-receptors) in the presence of varying concentrations of this compound. The levels of cAMP would then be quantified using techniques like ELISA or HTRF. A decrease in agonist-stimulated cAMP production would indicate antagonistic activity.
-
For Gq-coupled receptors (e.g., α1-adrenergic receptors): A typical assay measures intracellular calcium mobilization. Cells expressing the receptor would be loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist (e.g., phenylephrine), an increase in intracellular calcium is expected. The ability of this compound to inhibit this response would be quantified.
-
-
-
Downstream Signaling Pathway Analysis:
-
Objective: To investigate the effect of this compound on signaling pathways downstream of receptor activation.
-
Methodology: Western blotting could be used to assess the phosphorylation status of key signaling proteins like ERK1/2 (MAPK) or Akt. A functional antagonist would be expected to inhibit the agonist-induced phosphorylation of these proteins.
-
The signaling cascade for a typical Gq-coupled α1-adrenergic receptor, which a potential antagonist like this compound would inhibit, is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Adrenoceptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Ligands of Adrenergic Receptors: A Structural Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adrenergic receptors: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Bioactivity Profiling of Rauvotetraphyllines A-E
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Rauvotetraphyllines A-E, a family of indole (B1671886) alkaloids isolated from Rauvolfia tetraphylla. The information is compiled from available scientific literature to facilitate further research and development.
Summary of Bioactivities
Data Presentation
In Vitro Cytotoxicity of Rauvotetraphyllines A-E
The following table summarizes the reported cytotoxic activities of Rauvotetraphyllines A-E against five human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%.
| Compound | HL-60 (Leukemia) IC50 (µM) | SMMC-7721 (Hepatoma) IC50 (µM) | A-549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | SW-480 (Colon Cancer) IC50 (µM) |
| Rauvotetraphylline A | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline B | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline C | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline D | >40 | >40 | >40 | >40 | >40 |
| Rauvotetraphylline E | >40 | >40 | >40 | >40 | >40 |
Data sourced from a study that screened these compounds for in vitro cytotoxicity using the MTT method.[2]
Interpretation of Data: The results indicate that Rauvotetraphyllines A-E did not exhibit significant cytotoxic activity against the tested human cancer cell lines, with IC50 values all exceeding 40 µM.[2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Method)
The cytotoxic activity of Rauvotetraphyllines A-E was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells, which forms a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Human cancer cell lines (HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of Rauvotetraphyllines A-E (typically in a dose-response manner) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualization
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Signaling Pathways
Based on the available literature, there is no specific information describing the signaling pathways modulated by Rauvotetraphyllines A-E. Further research is required to elucidate their mechanisms of action.
References
- 1. ijper.org [ijper.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of in-vitro antibacterial activity and anti-inflammatory activity for different extracts of Rauvolfia tetraphylla L. root bark - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing alkaloid content in different parts of the Rauvolfia tetraphylla plant
For Researchers, Scientists, and Drug Development Professionals
Rauvolfia tetraphylla, a member of the Apocynaceae family, is a significant medicinal plant renowned for its rich profile of indole (B1671886) alkaloids, which are of considerable interest for their pharmacological activities. This guide provides a comparative analysis of the alkaloid content across different parts of the R. tetraphylla plant, supported by quantitative data from various scientific studies. It also details the experimental protocols for the extraction and quantification of these valuable compounds.
Distribution of Alkaloids in Plant Parts
The concentration and composition of alkaloids in Rauvolfia tetraphylla vary significantly among its different organs. The roots are consistently reported to be the primary repository of these compounds, particularly the therapeutically important alkaloid, reserpine (B192253). Following the roots, the stem and leaves generally contain lower concentrations of alkaloids. However, some studies have also highlighted the presence of notable alkaloid content in the flowers and very young leaves, suggesting that these parts could also be potential sources of bioactive compounds.
Quantitative Data Summary
The following table summarizes the quantitative data on the alkaloid content in different parts of the Rauvolfia tetraphylla plant, as reported in several studies.
| Plant Part | Total Alkaloid Content (%) | Reserpine Content (% w/w of extract) | Yohimbine Content (%) | Reference |
| Root | 1.124 - 1.842 | 0.205 | Not Detected | [1][2] |
| Stem | - | 0.102 | Not Detected | [2] |
| Leaf | - | 0.016 | 6.11 | [2][3] |
| Flower | 9.0 | - | - | [4] |
| Very Young Leaf | 8.17 | - | - | [4] |
| Fruit | 0.22 | - | - | [4] |
Note: The values presented are ranges or specific findings from different studies and may vary based on geographical location, age of the plant, and the analytical method used.
Experimental Protocols
The accurate quantification of alkaloids in R. tetraphylla is crucial for research and drug development. The following are detailed methodologies for the extraction and analysis of these compounds.
Methanolic Extraction of Alkaloids
This protocol describes a common method for extracting total alkaloids from the plant material.
Procedure:
-
Sample Preparation: The plant material (e.g., roots, stems, leaves) is shade-dried and then pulverized into a coarse powder.
-
Extraction: A known weight of the powdered plant material (e.g., 250 g) is subjected to Soxhlet extraction using methanol (B129727) as the solvent.[1]
-
Filtration: The resulting extract is filtered through Whatman No. 1 filter paper to remove solid plant debris.[1]
-
Solvent Evaporation: The methanol is evaporated from the filtrate at 40°C using a heating mantle or a rotary evaporator.[1]
-
Drying: The concentrated crude extract is then dried in a desiccator to obtain the final alkaloid-rich extract.[1]
High-Performance Thin-Layer Chromatography (HPTLC) for Alkaloid Quantification
HPTLC is a widely used technique for the separation and quantification of alkaloids.
Procedure:
-
Sample and Standard Preparation: Prepare methanolic extracts of the different plant parts. Standard solutions of known alkaloids (e.g., reserpine, ajmalicine, yohimbine) are also prepared in methanol.[5][6]
-
Chromatography:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (10 cm x 10 cm).[5][7]
-
Sample Application: Apply the samples and standards as bands of appropriate width using an automatic TLC sampler.
-
Mobile Phase: A mixture of toluene:ethyl acetate:formic acid (7:2:1, v/v/v) is commonly used for the separation of reserpine and ajmalicine.[5] For other alkaloids, a mobile phase of hexane-ethylacetate-methanol (5:4:1, v/v/v) can be employed.[7]
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
-
Detection and Quantification:
-
After development, the plate is dried.
-
For visualization of certain alkaloids, the plate can be derivatized with Dragendorff's reagent.[7]
-
The quantification is performed using a TLC scanner in densitometric reflection/absorption mode at a specific wavelength (e.g., 268 nm for reserpine and ajmalicine, 520 nm after derivatization for others).[5][7]
-
The amount of each alkaloid is calculated by comparing the peak areas of the samples with those of the standards.
-
Visualizing Experimental and Biosynthetic Pathways
To further aid in the understanding of the analytical process and the biological origin of these important compounds, the following diagrams have been generated.
Caption: Experimental workflow for alkaloid quantification.
Caption: Biosynthetic pathway of ajmaline.
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. phytojournal.com [phytojournal.com]
- 5. scielo.br [scielo.br]
- 6. jocpr.com [jocpr.com]
- 7. HPTLC method for the simultaneous determination of four indole alkaloids in Rauwolfia tetraphylla: a study of organic/green solvent and continuous/pulse sonication - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Rauvotetraphylline A: A Guide for Laboratory Professionals
Disclaimer: This document provides essential guidance on the proper disposal of Rauvotetraphylline A based on general principles of laboratory safety and hazardous waste management. A specific Safety Data Sheet (SDS) for this compound was not found in publicly available databases. It is imperative to obtain and meticulously follow the SDS provided by the supplier for detailed and substance-specific safety and disposal information. Treat all unknown or novel compounds as potentially hazardous.
This compound is a complex indole (B1671886) alkaloid derived from plants of the Rauvolfia genus. Alkaloids in this family are known to be biologically active and may present toxicological risks. Therefore, the disposal of this compound and associated materials must be handled with care to ensure the safety of laboratory personnel and to protect the environment.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) as a precautionary measure, given the lack of specific toxicity data.
Recommended Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular solid waste.
1. Waste Identification and Segregation:
-
Waste Classification: All materials contaminated with this compound must be classified as hazardous waste. This includes:
-
Pure, unreacted this compound.
-
Solutions containing this compound.
-
Contaminated labware (e.g., glassware, pipette tips, weighing paper, gloves).
-
-
Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[1] this compound waste should be collected in a dedicated, properly labeled hazardous waste container.[2][3] Do not mix this waste with other chemical waste streams unless compatibility is confirmed by your institution's Environmental Health and Safety (EHS) department.[1]
2. Waste Collection and Container Management:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid for waste collection.[1][2] The original product container can be a suitable choice if it is in good condition.
-
Labeling: The waste container must be clearly and accurately labeled.[3] The label should include:
-
Container Handling: Keep the waste container closed at all times, except when adding waste.[4] Store the sealed and labeled container in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.[3][4] The storage area should be cool, dry, and well-ventilated.[3]
3. Final Disposal Procedure:
-
Professional Disposal: The final disposal of this compound waste must be handled by a licensed and certified hazardous waste disposal company.[2] Your institution's EHS department will coordinate the pickup and disposal of the waste.
-
Documentation: Be prepared to provide the EHS office with all available information about the compound, including its name, quantity, and any known hazards.[1]
Spill and Emergency Procedures
In the event of a spill, the following general procedure should be followed. Consult your institution's specific spill response protocols.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and your supervisor.
-
Control and Contain: If trained to do so, control the source of the spill and contain it with an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).[3]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled hazardous waste container.[3]
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[3]
-
Report: Report the incident to your institution's EHS department.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: A logical workflow for the proper disposal of this compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Rauvotetraphylline A
For Immediate Implementation: Essential Safety and Handling Protocols for Rauvotetraphylline A
Researchers and drug development professionals working with this compound, a complex tetracyclic indole (B1671886) alkaloid, must adhere to stringent safety protocols due to its potential cytotoxic properties. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the established protocols for reserpine, a structurally similar and well-characterized indole alkaloid. Reserpine is known to be toxic if ingested and may be harmful if inhaled or absorbed through the skin. It is also a suspected carcinogen, mutagen, and teratogen.[1] Therefore, a conservative approach to handling this compound is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the required personal protective equipment for handling this compound. Consistent and correct use of PPE is non-negotiable to prevent exposure.
| PPE Category | Specification | Standard | Purpose |
| Hand Protection | Double gloving with nitrile gloves. | ASTM D6978 (Chemotherapy-tested gloves) | To prevent skin contact and absorption. The outer glove should be removed immediately after handling the compound. |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield. | ANSI Z87.1 / EN 166 | To protect eyes and face from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | NIOSH 42 CFR 84 | To prevent inhalation of aerosolized particles, especially when handling the powdered form. |
| Body Protection | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | To protect skin and clothing from contamination. | |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear and subsequent spread outside the laboratory. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following diagram illustrates the recommended procedure for handling this compound.
Experimental Protocol: General Methodology
The following is a generalized experimental protocol for handling this compound. This should be adapted to specific experimental needs while maintaining all safety precautions.
-
Preparation of Stock Solutions:
-
All handling of solid this compound must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to prevent inhalation of the powder.
-
Wear all prescribed PPE.
-
Weigh the required amount of this compound using an analytical balance within a ventilated balance enclosure.
-
Carefully transfer the weighed compound to a suitable container for dissolution.
-
Add the appropriate solvent (e.g., DMSO, ethanol) dropwise to the solid to avoid generating dust.
-
Ensure the compound is fully dissolved before removing it from the containment area.
-
-
Cell Culture and In Vitro Assays:
-
When treating cells with this compound, perform all steps within a BSC.
-
Use dedicated incubators for cell cultures treated with cytotoxic compounds, if possible.
-
All plasticware and media that come into contact with the compound should be considered contaminated and disposed of as hazardous waste.
-
-
In Vivo Studies:
-
For animal studies, preparation of dosing solutions should follow the same procedures as for stock solutions.
-
Administration of this compound to animals should be performed in a ventilated cabinet.
-
Animal bedding and waste from treated animals should be handled as hazardous waste for at least 48 hours following the last administration, or as determined by institutional guidelines.
-
Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (pipette tips, tubes, etc.) | Collect in a designated, labeled hazardous waste container lined with a chemically resistant bag. |
| Liquid Waste (media, solutions) | Collect in a labeled, leak-proof hazardous waste container. Do not pour down the drain. |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, mask) should be placed in a designated hazardous waste container immediately after use. |
All waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.
Logical Relationships of Personal Protective Equipment
The selection and use of PPE are based on a hierarchical approach to minimizing risk. The following diagram illustrates the logical relationship and the areas of protection afforded by each piece of equipment.
By implementing these comprehensive safety measures, research institutions can ensure a safe working environment for their scientists and support the responsible advancement of drug discovery and development.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
